CCR1 antagonist
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-chloro-5-[3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUHSABWJPWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into CCR1 Antagonism: Mechanism of Action in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) has emerged as a significant therapeutic target in the realm of inflammatory and autoimmune diseases. As a G protein-coupled receptor (GPCR), CCR1 is a key mediator in the inflammatory cascade, orchestrating the migration and activation of various leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation. Its upregulation has been implicated in the pathogenesis of numerous conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of CCR1 antagonists, detailing the underlying signaling pathways, presenting key quantitative data for prominent antagonist compounds, and outlining detailed experimental protocols for their characterization.
The CCR1 Signaling Cascade and Mechanism of Antagonism
Ligand-Dependent Signaling
CCR1 is primarily activated by a range of CC chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[1][4] Upon chemokine binding, CCR1, which is coupled to the Gαi subtype of heterotrimeric G proteins, undergoes a conformational change. This initiates a cascade of intracellular signaling events. The G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate distinct downstream effector enzymes.[1]
-
Gαi Subunit Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]
-
Gβγ Subunit Pathway: The Gβγ subunit complex activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG-mediated activation of protein kinase C (PKC), is a critical step in initiating cellular responses.[1][6]
Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, are activated, ultimately leading to chemotaxis, cell adhesion, and the release of pro-inflammatory mediators.[6][7]
Core Mechanism of CCR1 Antagonism
CCR1 antagonists are typically small-molecule compounds designed to block the interaction between CCR1 and its chemokine ligands.[1] The primary mechanism of action is competitive antagonism, where the antagonist binds to the receptor, often within the transmembrane domain, and sterically hinders the binding of endogenous chemokines.[1] This blockade prevents the receptor from adopting an active conformation, thereby inhibiting the initiation of the downstream signaling cascade. The ultimate functional consequence is the inhibition of leukocyte migration to inflammatory sites.[1][8]
Quantitative Data on CCR1 Antagonists
The potency and efficacy of CCR1 antagonists are quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized CCR1 antagonists.
| Compound | Assay Type | Ligand | Cell Line/System | Value (nM) | Reference(s) |
| BX471 | Binding Affinity (Ki) | MIP-1α (CCL3) | HEK293-hCCR1 | 1 | [1][2][3] |
| Binding Affinity (Ki) | MCP-3 (CCL7) | HEK293-hCCR1 | 5.5 | [2] | |
| Binding Affinity (Ki) | MIP-1α (CCL3) | Mouse CCR1 | 215 | [1] | |
| Calcium Mobilization (IC₅₀) | MIP-1α (CCL3) | Human CCR1 | 5.8 | [1] | |
| Calcium Mobilization (IC₅₀) | RANTES (CCL5) | Human CCR1 | 2 | [9] | |
| Calcium Mobilization (IC₅₀) | MCP-3 (CCL7) | Human CCR1 | 6 | [9] | |
| CP-481,715 | Binding Affinity (Kd) | - | Human CCR1 | 9.2 | [8][10] |
| Ligand Displacement (IC₅₀) | ¹²⁵I-CCL3 | CCR1-transfected cells | 74 | [8][10] | |
| Calcium Mobilization (IC₅₀) | CCL3/CCL5 | - | 71 | [10] | |
| Chemotaxis (IC₅₀) | Monocytes | - | 55 | [10] | |
| GTPγS Incorporation (IC₅₀) | CCL3/CCL5 | - | 210 | [10] | |
| CCX354 | Binding Affinity (Ki) | ¹²⁵I-CCL15 | Human Monocytes | 1.5 | [11] |
| CD11b Upregulation (IC₅₀) | CCL3 | Human Whole Blood | 200 | [11] | |
| CCL3 Internalization (IC₅₀) | Alexa647-CCL3 | Human Whole Blood | 130 | [11] | |
| Chemotaxis (IC₅₀) | CCL15 | Human Monocytes in Serum | 25 | [12] | |
| MLN3897 | CD11b Upregulation (IC₅₀) | CCL3 | Human Whole Blood | 210 | [12] |
| CCL3 Internalization (IC₅₀) | Alexa647-CCL3 | Human Whole Blood | 45 | [12] | |
| Chemotaxis (IC₅₀) | CCL15 | Human Monocytes in Serum | 2 | [12] | |
| CCR1 antagonist 9 | Calcium Flux (IC₅₀) | - | Not specified | 6.8 | [6] |
| Chemotaxis (IC₅₀) | - | THP-1 cells | 28 | [5][6] |
Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, cell types, and ligands used.
Key Experimental Protocols
The characterization of CCR1 antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for three fundamental experimental protocols.
Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to cell membranes expressing the receptor.
Methodology:
-
Membrane Preparation:
-
Culture a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO-K1 cells) to high confluency.[4][5][13]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation and resuspend in an appropriate assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).[5] Determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a high-affinity radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α).[5]
-
Add serial dilutions of the unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).[5]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]
-
Terminate the reaction and separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
Principle: This functional assay measures an antagonist's ability to block the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
-
Cell Preparation:
-
Culture cells expressing CCR1 (e.g., CHO-K1/CCR1/Gα15, HEK293-CCR1, or THP-1 cells) in black-walled, clear-bottom 96-well microplates to a pre-optimized density.[15][16]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1) by incubating with a dye loading solution, often containing probenecid (B1678239) to prevent dye extrusion, for approximately 1 hour at 37°C.[16][17]
-
-
Assay Execution:
-
Prepare serial dilutions of the this compound in an appropriate assay buffer.
-
Prepare a solution of a CCR1 agonist (e.g., CCL3 or RANTES) at a concentration that elicits a submaximal response (EC₈₀).
-
Using a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR), establish a baseline fluorescence reading.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.[16]
-
Add the agonist solution to the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The primary readout is the change in fluorescence intensity (peak height or area under the curve) following agonist addition.
-
Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Chemotaxis (Transwell Migration) Assay
Principle: This assay directly measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient, which is a primary biological function of CCR1.
Methodology:
-
Cell Preparation:
-
Use cells that endogenously express CCR1, such as the human monocytic cell line THP-1 or freshly isolated primary human monocytes.[18][19]
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and other necessary components.[20]
-
Prior to the assay, the cells may be serum-starved for a few hours.
-
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a 24- or 96-well Transwell plate) with a porous polycarbonate membrane (typically 5 µm pore size for monocytes) separating the upper and lower chambers.[19]
-
Add the CCR1 agonist (e.g., CCL3) at various concentrations to the lower chamber in assay medium (e.g., RPMI with 0.5% BSA).
-
In the upper chamber, add the cell suspension (e.g., 1.5 x 10⁵ THP-1 cells) that has been pre-incubated with various concentrations of the this compound or vehicle control for 15-30 minutes at 37°C.[5][19]
-
-
Migration and Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 90 minutes to 4 hours to allow for cell migration.[19][21]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a plate reader after eluting the stain or by pre-labeling cells with a fluorescent dye like Calcein AM.[20]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the CCR1 signaling pathway, the antagonist's mechanism of action, and the workflows of the key experimental assays.
Caption: The CCR1 signaling pathway, illustrating ligand-dependent G protein activation.
Caption: CCR1 antagonists block chemokine binding, inhibiting downstream signaling.
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for a calcium flux assay to measure antagonist activity.
Caption: A simplified workflow for a Transwell chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. CP-481,715, a potent and selective this compound with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. researchgate.net [researchgate.net]
- 13. revvity.co.jp [revvity.co.jp]
- 14. static.igem.org [static.igem.org]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
- 21. researchgate.net [researchgate.net]
"role of CCR1 in leukocyte migration and recruitment"
An In-depth Technical Guide on the Core Role of CCR1 in Leukocyte Migration and Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in orchestrating the migration and recruitment of leukocytes to sites of inflammation. As a receptor for multiple proinflammatory chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 is critically involved in the pathogenesis of numerous inflammatory and autoimmune diseases. Its expression on a variety of immune cells, including monocytes, neutrophils, T cells, and dendritic cells, makes it a key mediator of the inflammatory cascade. This technical guide provides a comprehensive overview of the function of CCR1 in leukocyte trafficking, detailing its signaling pathways, expression patterns, and role in disease. We present quantitative data from key studies, outline detailed experimental protocols for investigating CCR1 function, and provide visual diagrams of core pathways and workflows to facilitate a deeper understanding of its biological importance and its potential as a therapeutic target.
Introduction to CCR1 and its Ligands
CCR1 is a member of the beta chemokine receptor family, integral to the complex signaling network that directs immune cell movement.[1] Its activation by various chemokine ligands is a critical step in recruiting effector immune cells to inflammatory sites.[1] CCR1 has been demonstrated to be a key factor in diseases associated with inappropriate leukocyte infiltration, such as multiple sclerosis, rheumatoid arthritis, and progressive kidney disease.[2]
The primary ligands for CCR1 are potent chemoattractants for a range of leukocytes. Key human ligands include:
-
CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)
-
CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)
-
CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)
-
CCL14 (HCC-1)
-
CCL15 (HCC-2/Lkn-1)
-
CCL23 (MIP-3)[3]
The interaction between these chemokines and CCR1 initiates downstream signaling cascades that culminate in directed cell movement, or chemotaxis.
CCR1 Expression on Leukocyte Subsets
CCR1 is expressed on a diverse array of hematopoietic cells. Its presence on specific leukocyte populations dictates their responsiveness to CCR1 ligands and their subsequent recruitment patterns during an immune response.
| Leukocyte Subset | CCR1 Expression Level | Key References |
| Monocytes/Macrophages | High | [4][5][6] |
| Neutrophils | Low to Moderate (can be upregulated) | [4][7][8] |
| T Lymphocytes | Expressed, particularly on activated T cells | [2][5][9] |
| Basophils | High | [4] |
| Eosinophils | Low | [4] |
| Dendritic Cells | Expressed | [10] |
| CD34+ Progenitor Cells | Expressed | [2] |
Notably, studies have shown that monocytes and basophils exhibit relatively high levels of CCR1 expression compared to neutrophils and eosinophils.[4] Furthermore, inflammatory conditions can modulate receptor expression; for instance, interferon-γ (IFN-γ) has been shown to upregulate CCR1 mRNA and surface expression on neutrophils.[8][11]
The Role of CCR1 in the Leukocyte Recruitment Cascade
Leukocyte recruitment from the bloodstream into tissues is a multi-step process involving tethering, rolling, firm adhesion, and transmigration across the endothelium. CCR1 plays a crucial, nonredundant role, particularly in the firm adhesion and migration steps.
Studies using selective CCR1 antagonists and knockout mice have demonstrated that CCR1 is a primary mediator of RANTES-induced leukocyte arrest on activated endothelium under flow conditions.[12] While other receptors like CCR5 may contribute to subsequent spreading and transmigration, CCR1 is specialized for triggering firm arrest.[12] In models of ischemia-reperfusion injury, the absence of CCR1 significantly reduces the firm adherence and transmigration of neutrophils.[13][14]
CCR1 Signaling Pathways
Upon binding its chemokine ligand, CCR1, a classic G protein-coupled receptor (GPCR), undergoes a conformational change that activates intracellular signaling cascades.[2] The receptor is primarily coupled to the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2]
Activation of CCR1 triggers a cascade of downstream events crucial for cell migration:
-
G Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gαi and Gβγ subunits.
-
Downstream Effectors: The dissociated subunits activate multiple effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).
-
Second Messengers: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[5]
-
Cytoskeletal Reorganization: These signals converge on small Rho GTPases like Rac and Cdc42, which regulate actin polymerization and the formation of lamellipodia and filopodia, structures essential for cell movement.[15]
-
MAP Kinase Activation: The pathway also stimulates the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in various cellular responses including migration.[5][15]
Interestingly, CCR1 can also exhibit constitutive (ligand-independent) activity, leading to basal cell migration and β-arrestin-mediated receptor internalization.[2] This suggests a dual function for CCR1 in both canonical signaling and potentially non-canonical chemokine scavenging.[2]
Quantitative Impact of CCR1 on Leukocyte Recruitment
Studies utilizing CCR1-deficient mice or specific CCR1 antagonists have provided quantitative evidence of its importance in leukocyte recruitment across various inflammatory models.
| Model / Condition | Leukocyte Type | Effect of CCR1 Inhibition/Deficiency | Quantitative Reduction | Key References |
| Renal Ischemia-Reperfusion | Neutrophils | Reduced infiltration | ~35% | [3][16][17] |
| Renal Ischemia-Reperfusion | Macrophages | Reduced infiltration | ~45% | [3][16][17] |
| Experimental Allergic Encephalomyelitis (EAE) | General Leukocytes | Reduced disease incidence & severity | 42% reduction in incidence | [18] |
| Post-ischemic Tissue | Neutrophils | Reduced firm adherence & transmigration | Significant reduction vs. wild-type | [13][14] |
| Invasive Candidiasis (Kidney) | Neutrophils | Selectively impaired late-phase accumulation | Skewed trafficking toward CCR1+/+ cells in adoptive transfer | [7] |
These data underscore the significant, though not always complete, dependence on CCR1 for the recruitment of specific leukocyte populations in different pathological contexts. The remaining infiltration in these models suggests the involvement of other redundant or parallel chemokine pathways.
CCR1 in Disease: A Positive Feedback Loop
In many disease models, CCR1's role extends beyond simple cell recruitment. A positive feedback loop has been identified where infiltrating leukocytes, recruited via CCR1, become a major source of CCR1 ligands themselves.[3] For example, in a kidney injury model, CCR1-deficient mice showed reduced tissue content of CCL3 and CCL5 compared to wild-type controls.[3][16] This suggests that the initial wave of CCR1-dependent cell recruitment amplifies the local inflammatory response by increasing the concentration of chemokines, thereby recruiting even more immune cells.[3]
This amplification loop highlights why targeting CCR1 with antagonists is an attractive therapeutic strategy, as it has the potential to disrupt this cycle of escalating inflammation.[19][20][21]
Experimental Protocols for Studying CCR1 Function
A variety of in vitro and in vivo methods are employed to investigate the role of CCR1 in leukocyte migration.
In Vitro Chemotaxis (Transwell/Boyden Chamber Assay)
This assay measures the directed migration of cells across a porous membrane towards a chemoattractant.
Protocol Outline:
-
Cell Preparation: Isolate leukocytes (e.g., monocytes, neutrophils) from whole blood or use a relevant cell line (e.g., THP-1). Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.
-
Chamber Setup: Use a multi-well plate with transwell inserts containing a polycarbonate membrane (typically 3-8 µm pore size, depending on cell type).
-
Chemoattractant Gradient: Add assay buffer containing the CCR1 ligand (e.g., 1-100 ng/mL of CCL3 or CCL5) to the lower chamber. Add buffer alone to control wells.
-
Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert). If testing antagonists, pre-incubate cells with the compound (e.g., BX471 at 100 nM - 10 µM) for 20-30 minutes before seeding.[12]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 60-120 minutes.
-
Quantification:
-
Remove the insert and wipe away non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane. Count cells in multiple high-power fields using a microscope.
-
Alternatively, collect the cells from the lower chamber and count them using a hemocytometer or by flow cytometry (FACS).[12]
-
Express results as the number of migrated cells or as a percentage of the total input cells.[12]
-
Intravital Microscopy of Murine Cremaster Muscle
This in vivo technique allows for the real-time visualization of leukocyte-endothelial interactions within the microvasculature.[22]
Protocol Outline:
-
Animal Preparation: Anesthetize a male mouse (e.g., C57BL/6 wild-type or CCR1-/-).
-
Surgical Exposure: Surgically expose the cremaster muscle, a thin muscle sheath surrounding the testis, and exteriorize it onto a specialized stage for microscopy.[22]
-
Perfusion: Continuously superfuse the exposed tissue with warmed, buffered saline to maintain viability.
-
Stimulation: Induce an inflammatory response. This can be achieved by intrascrotal injection of a CCR1 ligand or a general inflammatory stimulus like TNF-α or IL-1β several hours prior to imaging, or by inducing ischemia-reperfusion by temporarily clamping the feeding arteriole.[13][14][22]
-
Imaging:
-
Use an intravital microscope equipped for brightfield or fluorescence imaging. Leukocytes can be visualized by their natural appearance or by fluorescently labeling them in vivo (e.g., with Rhodamine 6G).
-
Select post-capillary venules (20-50 µm in diameter) for observation.
-
-
Data Acquisition and Analysis:
-
Record video sequences of the microvasculature for 15-20 minutes per vessel.
-
Rolling: Quantify the number of leukocytes rolling along a defined length of the vessel wall per minute.
-
Adhesion: Count the number of leukocytes that remain stationary (firmly adherent) for at least 30 seconds within a defined vessel segment.[13][14]
-
Transmigration: Count the number of leukocytes that have extravasated into the perivascular tissue.[13][14]
-
Compare these parameters between wild-type, CCR1-deficient, and antagonist-treated mice.
-
Conclusion and Future Directions
CCR1 is a central and nonredundant mediator in the recruitment of key leukocyte populations, particularly monocytes and neutrophils, to sites of inflammation. Its role in triggering firm cell arrest and its participation in a positive feedback loop that amplifies the inflammatory cascade make it a compelling target for therapeutic intervention in a wide range of diseases. While several CCR1 antagonists have been developed and tested in clinical trials, success has been limited, potentially due to the complexity and redundancy of the chemokine system in human disease.[2][20]
Future research should focus on further delineating the specific contexts in which CCR1 signaling is dominant over other chemokine pathways, understanding the mechanisms of constitutive receptor activity, and exploring the potential for biased agonists or antagonists that can selectively modulate downstream signaling pathways. A deeper understanding of these nuances will be critical for the successful development of CCR1-targeted therapies for inflammatory and autoimmune disorders.
References
- 1. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Chemokine receptor Ccr1 drives neutrophil-mediated kidney immunopathology and mortality in invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Both Myeloid Cell Infiltration and Angiogenesis by CCR1 Promotes Liver Cancer Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Chemokine receptors Ccr1, Ccr2, and Ccr5 mediate neutrophil migration to postischemic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Interstitial leukocyte migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Chemokine receptor CCR1 regulates inflammatory cell infiltration after renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukocyte recruitment during onset of experimental allergic encephalomyelitis is CCR1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progression of kidney disease: blocking leukocyte recruitment with chemokine receptor CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Small Molecule CCR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in the field of immunology and inflammation. As a G protein-coupled receptor (GPCR), CCR1 plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation. Its activation by a range of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This has spurred extensive research into the discovery and development of small molecule antagonists capable of blocking CCR1 signaling and thereby mitigating the inflammatory cascade. This technical guide provides an in-depth overview of the core aspects of small molecule CCR1 antagonist development, from key compounds and their quantitative data to detailed experimental protocols and the underlying signaling pathways.
Key Small Molecule CCR1 Antagonists: A Quantitative Overview
The development of small molecule CCR1 antagonists has seen several compounds advance into preclinical and clinical trials. The following tables summarize the in vitro potency of some of the most well-characterized antagonists, providing a comparative look at their activity in various key assays.
| Compound | Assay Type | Target/Cell Line | Ligand | Potency (Ki) | Reference |
| BX471 | Radioligand Binding | Human CCR1 | MIP-1α | 1 nM | [1][2] |
| Radioligand Binding | Human CCR1 | MCP-3 | 5.5 nM | [2] | |
| Radioligand Binding | Mouse CCR1 | MIP-1α | 215 ± 46 nM | [3] | |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | ¹²⁵I-MIP-1α | 2.3 nM | [4][5] |
| CP-481,715 | Radioligand Binding | Human CCR1 | - | 9.2 nM (Kd) | [6][7] |
Table 1: Binding Affinity (Ki) of Selected Small Molecule CCR1 Antagonists. This table presents the equilibrium inhibition constants (Ki) or dissociation constants (Kd) for several key CCR1 antagonists, indicating their affinity for the receptor.
| Compound | Assay Type | Target/Cell Line | Ligand/Stimulus | Potency (IC50) | Reference |
| BX471 | Calcium Flux | Human CCR1 | MIP-1α | 5.8 ± 1 nM | [1][3] |
| Calcium Flux | Mouse CCR1 | MIP-1α | 198 ± 7 nM | [1][3] | |
| Chemotaxis | RPMI 8226 cells | CCL3 | 3 nM | [8] | |
| CP-481,715 | Radioligand Binding | CCR1-transfected cells | ¹²⁵I-CCL3 | 74 nM | [7] |
| GTPγS Binding | CCR1-transfected cells | CCL3/CCL5 | 210 nM | [7] | |
| Calcium Mobilization | CCR1-transfected cells | CCL3/CCL5 | 71 nM | [7] | |
| Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 nM | [7] | |
| MMP-9 Release | - | CCL3/CCL5 | 54 nM | [7] | |
| CD11b Upregulation | Human Whole Blood | CCL3 | 165 nM | [7] | |
| Actin Polymerization | Human Whole Blood | CCL3 | 57 nM | [7] | |
| MLN3897 | Chemotaxis | Human Monocytes | CCL15 | 2 nM | [5] |
| This compound 9 | Calcium Flux | Not specified | Not specified | 6.8 nM | [9] |
| Chemotaxis | THP-1 cells | Not specified | 28 nM | [9] | |
| BI 639667 | Calcium Flux | - | - | 1.8 nM | [9] |
| This compound 12 | Chemotaxis | - | CCL3 | 9 nM | [9] |
Table 2: Functional Potency (IC50) of Selected Small Molecule CCR1 Antagonists. This table showcases the half-maximal inhibitory concentration (IC50) values of various antagonists in different functional assays, reflecting their ability to inhibit CCR1-mediated cellular responses.
CCR1 Signaling Pathways and Antagonist Intervention
CCR1, as a typical GPCR, initiates a cascade of intracellular events upon ligand binding. The primary signaling pathway involves coupling to pertussis toxin-sensitive Gαi proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, Gβγ subunits dissociated from Gαi activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG-mediated activation of protein kinase C (PKC), is crucial for the downstream events leading to cell migration, such as actin polymerization and cytoskeletal rearrangement.
Furthermore, CCR1 activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival, proliferation, and gene expression. Some evidence also suggests that CCR1 can couple to Gα14 and Gα16 proteins to mediate NF-κB activation.[10] Small molecule CCR1 antagonists typically act by competitively binding to the receptor, thereby preventing ligand binding and the subsequent initiation of these downstream signaling events.
Figure 1: CCR1 Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
The characterization of small molecule CCR1 antagonists relies on a suite of in vitro assays designed to assess their binding affinity and functional inhibition of receptor-mediated responses. Below are detailed methodologies for three key experiments.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-MIP-1α (CCL3) or [¹²⁵I]-RANTES (CCL5).
-
Test compound (unlabeled this compound).
-
Assay buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled MIP-1α or RANTES (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the serially diluted test compounds to the respective wells.
-
For determining non-specific binding, add the high concentration of the unlabeled CCR1 ligand to a set of wells. For total binding, add assay buffer instead of a competitor.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Competition Binding Assay.
Calcium Mobilization Assay
Objective: To measure the ability of a this compound to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or a stable cell line like CHO-K1/hCCR1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR1 agonist (e.g., CCL3 or CCL5).
-
Test compound (this compound).
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the CCR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Experimental Workflow for Calcium Mobilization Assay.
Chemotaxis (Transwell Migration) Assay
Objective: To assess the ability of a this compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or primary leukocytes).
-
Chemotaxis chamber (e.g., Transwell plates with polycarbonate membranes, typically 3-8 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
CCR1 agonist (chemoattractant, e.g., CCL3).
-
Test compound (this compound).
-
Cell staining and/or quantification reagents (e.g., Calcein-AM, DAPI, or a cell counter).
Procedure:
-
Prepare a suspension of CCR1-expressing cells in assay medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.
-
Add the assay medium containing the CCR1 agonist to the lower chamber of the Transwell plate.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by using a fluorescence plate reader if a fluorescent dye was used.
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Figure 4: Experimental Workflow for Chemotaxis (Transwell Migration) Assay.
Logical Progression of this compound Development
The discovery and development of a novel small molecule this compound follows a logical, multi-stage process. This progression begins with the identification of initial "hit" compounds, which are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds undergo extensive preclinical evaluation in various in vitro and in vivo models of inflammatory diseases before potentially advancing to clinical trials in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CP-481,715, a potent and selective this compound with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCR1-mediated activation of Nuclear Factor-kappaB in THP-1 monocytic cells involves Pertussis Toxin-insensitive Galpha(14) and Galpha(16) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Inflammation: A Technical Guide to Endogenous Ligands for CCR1 and Their Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C Chemokine Receptor Type 1 (CCR1) is a G protein-coupled receptor that stands as a central mediator in the orchestration of immune cell trafficking. Its pivotal role in recruiting leukocytes to sites of inflammation has implicated it in a wide spectrum of inflammatory and autoimmune diseases, as well as in cancer progression and neuropathic pain. The activation of CCR1 is governed by a diverse panel of endogenous chemokine ligands, each exhibiting distinct binding affinities and functional potencies, which in turn fine-tune the physiological response. This technical guide provides a comprehensive overview of the known endogenous ligands for CCR1, their multifaceted physiological roles, and the quantitative parameters that define their interaction with the receptor. Furthermore, it details key experimental methodologies for studying these interactions and visualizes the critical signaling pathways and experimental workflows, offering a vital resource for researchers engaged in immunology and the development of novel therapeutics targeting the CCR1 axis.
Introduction to C-C Chemokine Receptor Type 1 (CCR1)
CCR1, also known as CD191, is a member of the beta chemokine receptor family, predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[1] As a class A G protein-coupled receptor (GPCR), its primary function is to sense extracellular chemokine gradients and initiate intracellular signaling cascades that culminate in directed cell migration, a process known as chemotaxis.[2] Ligand binding to CCR1 triggers a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.[2][3] This activation initiates downstream signaling pathways crucial for cell migration, proliferation, and survival, making CCR1 a significant target for therapeutic intervention in numerous pathologies.[1]
Endogenous Ligands for CCR1
CCR1 is notable for its promiscuity, binding a wide array of CC chemokines. This redundancy suggests a complex regulatory network where the specific inflammatory context may dictate which ligands are expressed and predominate. The primary endogenous ligands for human CCR1 are detailed below.
| Ligand Name | Alternative Name(s) | Key Characteristics |
| CCL3 | Macrophage Inflammatory Protein-1 alpha (MIP-1α) | A potent chemoattractant for monocytes and neutrophils; involved in acute inflammation and viral responses.[2][4] |
| CCL5 | RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) | Attracts T cells, eosinophils, and basophils; plays a significant role in chronic inflammation and allergic responses.[5][6] |
| CCL7 | Monocyte Chemoattractant Protein-3 (MCP-3) | A broad-spectrum chemoattractant for monocytes, T cells, and eosinophils; implicated in cancer and neuropathic pain.[5][7][8] |
| CCL8 | Monocyte Chemoattractant Protein-2 (MCP-2) | Shares structural and functional similarities with other MCPs; involved in neuropathic pain.[7] |
| CCL14 | Hemofiltrate CC Chemokine-1 (HCC-1) | Requires N-terminal processing to become a potent CCR1 agonist.[1] |
| CCL15 | Leukotactin-1, MIP-1δ, HCC-2 | Chemoattractant for neutrophils, monocytes, and lymphocytes.[9] |
| CCL16 | Liver-expressed chemokine (LEC), HCC-4 | Chemoattractant for monocytes and lymphocytes.[3][10] |
| CCL23 | Myeloid Progenitor Inhibitory Factor-1 (MPIF-1) | Shows chemotactic activity for monocytes, resting T-lymphocytes, and neutrophils.[5][6][11] |
Physiological Roles of CCR1 Activation
The interaction between CCR1 and its ligands is fundamental to both physiological immune surveillance and pathological inflammatory processes.
Inflammation and Immune Response
The cardinal role of the CCR1 axis is the recruitment of effector immune cells to sites of inflammation, infection, or tissue damage.[1] Ligands such as CCL3 are crucial for the acute inflammatory state, attracting polymorphonuclear leukocytes.[2] This system is vital for host defense but can become dysregulated in chronic inflammatory conditions.
Autoimmune Diseases
Dysregulation of CCR1 signaling is a hallmark of several autoimmune diseases. In rheumatoid arthritis, CCR1 and its ligands, particularly CCL3 and CCL5, are highly expressed in synovial tissue, promoting the infiltration of inflammatory cells that lead to joint destruction.[5][12] Similarly, in multiple sclerosis, CCR1 agonists are implicated in redirecting immune cells to the central nervous system, contributing to neuroinflammation.[1]
Oncology
The CCR1 axis plays a dual role in cancer. Tumor cells or associated stromal cells can secrete CCR1 ligands like CCL7, which recruits tumor-associated macrophages (TAMs) and other immune cells to create a pro-tumorigenic microenvironment.[13] This can enhance tumor growth, angiogenesis, invasion, and metastasis in cancers such as breast, renal, and hepatocellular carcinoma.[3][13]
Neuropathic Pain
There is compelling evidence for the involvement of CCR1 and its ligands (CCL2, CCL3, CCL5, CCL7, CCL8) in the pathogenesis of neuropathic pain.[7] Following nerve injury, these chemokines are upregulated in the spinal cord, contributing to neuroinflammation and the maintenance of hypersensitivity.[7]
Bone Metabolism
CCR1 signaling is also involved in bone homeostasis. It has been shown to play a role in the positive regulation of osteoclast differentiation and the negative regulation of bone mineralization, suggesting a potential role in bone-related pathologies.[5]
Quantitative Ligand-Receptor Interaction Data
The affinity and potency of endogenous ligands for CCR1 can vary significantly. This data is critical for understanding the specific biological effects of each chemokine and for the development of targeted therapeutics. The values are highly dependent on the assay format and cell system used.
| Ligand | Assay Type | Parameter | Value (nM) | Cell System |
| CCL2 | Radioligand Binding | pIC₅₀ = 7.2 | ~63 | HEK293 |
| CCL7 | Radioligand Binding | pIC₅₀ = 9.0 | 0.1 | HEK293 |
| CCL7 | Radioligand Binding | IC₅₀ | 0.33 | HEK293 |
| CCL8 | Radioligand Binding | IC₅₀ | 2.3 | HEK293 |
| CCL14 | Chemotaxis | EC₅₀ | 0.2 - 0.4 | Recombinant CCR1-expressing cells |
| CCL15 (Δ26) | Radioligand Binding | IC₅₀ | 0.093 | HEK293 |
| CCL23 | Chemotaxis | - | Potent at 0.1 | THP-1 cells[13] |
Note: IC₅₀/EC₅₀ values are compiled from multiple sources and assay conditions may vary, affecting direct comparability.[1][5][10]
CCR1 Signaling Pathways
Upon ligand binding, CCR1 initiates a cascade of intracellular events. The canonical pathway involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively. These events, along with the activation of pathways like PI3K/Akt and MAPK/ERK, are central to mediating the chemotactic response. CCR1 can also undergo G protein-independent signaling via β-arrestin, which mediates receptor desensitization and internalization.[3]
References
- 1. Biotinylated chemokine CCL14 (HCC-1) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. CCL3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Characterizing ligand-receptor interactions and unveiling the pro-tumorigenic role of CCL16-CCR1 axis in the microenvironment of hepatocellular carcinoma [frontiersin.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential CCR1-mediated chemotaxis signaling induced by human CC chemokine HCC-4/CCL16 in HOS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. CCR1/CCL5 (RANTES) receptor-ligand interactions modulate allogeneic T-cell responses and graft-versus-host disease following stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine receptor hetero-oligomers regulate monocyte chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
"CCR1 expression in different immune cell subsets"
An In-depth Technical Guide to CCR1 Expression in Different Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration and activation of various immune cells.[1][2] It binds to a range of chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), thereby orchestrating inflammatory responses.[3][4][5] Understanding the differential expression of CCR1 across immune cell subsets is crucial for elucidating its role in both normal physiological processes and pathological conditions such as autoimmune diseases, inflammatory disorders, and cancer.[1][2] This guide provides a comprehensive overview of CCR1 expression, detailed experimental protocols for its detection, and a summary of its signaling pathways.
Data Presentation: CCR1 Expression in Human Immune Cell Subsets
The expression of CCR1 varies significantly among different immune cell populations. The following tables summarize the reported expression levels based on various detection methods.
Table 1: Semi-Quantitative CCR1 Protein Expression in Human Tissues and Immune Cells.
| Tissue/Cell Type | Expression Level | Predominant Cell Types with Positive Staining | Detection Method | Source |
| Bone Marrow | High | Granulocytic and monocytic lineage cells | Immunohistochemistry | [1] |
| Spleen | High | Cells in the red pulp, scattered lymphocytes in the white pulp | Immunohistochemistry | [1] |
| Monocytes | High | - | Flow Cytometry | [6][7] |
| Lymph Node | Medium | Scattered immune cells | Immunohistochemistry | [1] |
| Tonsil | Medium | Intraepithelial B cells and other immune cells | Immunohistochemistry | [1] |
| Basophils | Medium | - | Flow Cytometry | [7][8] |
| Eosinophils | Low to Medium | - | Flow Cytometry | [7][8] |
| Lung | Low to Medium | Alveolar macrophages, scattered inflammatory cells | Immunohistochemistry | [1] |
| Neutrophils | Low | - | Flow Cytometry | [7][8] |
| T Lymphocytes | Low | - | Flow Cytometry | [6] |
| B Lymphocytes | Low/Negative | Peripheral blood B cells | Flow Cytometry | [9] |
| NK Cells | Positive | - | Not Specified | [2] |
| Dendritic Cells | Positive | Immature dendritic cells | Not Specified | [2][10] |
Note: Expression levels can vary based on the specific antibody used, the detection system, the activation state of the cells, and the physiological or pathological state of the tissue.
Table 2: CCR1 mRNA Expression in Human Immune Cell Subsets.
| Cell Type | Relative mRNA Expression | Detection Method | Source |
| Monocytes | High | Microarray | [11] |
| Neutrophils | Medium | Microarray | [11] |
| NK Cells | Medium | Microarray | [11] |
| T Cells (CD4+) | Low | Microarray | [11] |
| T Cells (CD8+) | Low | Microarray | [11] |
| B Cells | Low | Microarray | [11] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of CCR1 expression. Below are synthesized protocols for key experimental techniques.
Flow Cytometry for Cell Surface CCR1 Detection
This protocol outlines the steps for staining immune cells for flow cytometric analysis of CCR1 expression.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell subsets using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide) to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add a pre-titered amount of fluorochrome-conjugated anti-human CCR1 antibody (e.g., clone 53504) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).[12]
-
Incubate for 30-60 minutes at 4°C in the dark. Note: Staining at 37°C may improve detection for some chemokine receptors by allowing for receptor mobility and recycling to the cell surface.[13]
-
(Optional) For some antibody combinations, a sequential staining approach may be necessary to avoid antibody interference.[14][15]
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as isotype controls and fluorescence-minus-one (FMO) controls.
-
Immunohistochemistry (IHC) for CCR1 in Tissue Sections
This protocol provides a general workflow for the detection of CCR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each, followed by a rinse in deionized water.[1]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating to 95-100°C for 20-30 minutes.[1][16]
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.[1]
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes.[1]
-
Incubate with the primary anti-CCR1 antibody at its optimal dilution overnight at 4°C.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[1]
-
Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[1]
-
-
Detection and Counterstaining:
-
Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine).[1]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantitative PCR (qPCR) for CCR1 mRNA Quantification
This protocol describes the quantification of CCR1 mRNA levels in isolated immune cells.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the desired immune cell population using a standard method (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CCR1, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both CCR1 and the housekeeping gene.
-
Calculate the relative expression of CCR1 mRNA using the ΔΔCt method.
-
Mandatory Visualizations
Experimental Workflow for CCR1 Expression Analysis
Caption: Workflow for analyzing CCR1 expression at protein and mRNA levels.
CCR1 Signaling Pathway
Caption: Simplified overview of the CCR1 signaling cascade.
Conclusion
The expression of CCR1 is dynamically regulated and varies across different immune cell subsets, highlighting its multifaceted role in the immune system. Accurate and standardized measurement of CCR1 expression is paramount for both basic research and the development of targeted therapeutics. The protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the intricate biology of CCR1. Further investigation into the quantitative expression of CCR1 in various disease states will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. CCR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CCR1 regulatory variants linked to pulmonary macrophage recruitment in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Flow Cytometry Strategies for Chemokine Receptors on Live Cells [rndsystems.com]
- 14. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]
Structural Biology of CCR1 and its Antagonist Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1] Expressed on the surface of various leukocytes, including monocytes, macrophages, and T cells, CCR1 is activated by a range of CC chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). This interaction orchestrates the migration of these immune cells to sites of inflammation, implicating CCR1 in the pathogenesis of numerous autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[2][3] Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.
This technical guide provides an in-depth overview of the structural biology of CCR1, focusing on its three-dimensional architecture and the binding sites of its antagonists. We will delve into the experimental methodologies used to elucidate these structures, present quantitative data on antagonist binding affinities, and visualize the key signaling pathways and experimental workflows.
I. Structural Overview of CCR1
The three-dimensional structure of CCR1 provides a critical framework for understanding its function and for designing targeted therapeutics. To date, the structure of the human CCR1 in complex with the G-protein has been solved by cryogenic electron microscopy (cryo-EM).
Cryo-EM Structure of the Apo-CCR1-Gi Complex
A significant breakthrough in the structural understanding of CCR1 was the determination of the cryo-EM structure of the apo-CCR1-Gi complex. This structure reveals the receptor in its inactive state, coupled to its cognate G protein, providing a high-resolution snapshot of the pre-signaling assembly.
| PDB ID | Description | Resolution (Å) | Method | Organism |
| 7VL8 | Cryo-EM structure of the Apo CCR1-Gi complex | 2.90 | Electron Microscopy | Homo sapiens |
II. CCR1 Antagonist Binding Sites and Affinities
The development of small molecule antagonists that bind to CCR1 and inhibit its function is a major focus of drug discovery efforts. These antagonists typically bind within the transmembrane helical bundle of the receptor, at a site that overlaps with the binding site of endogenous chemokine ligands. Understanding the precise location and nature of these binding sites is crucial for the rational design of more potent and selective inhibitors.
Quantitative Binding Data for CCR1 Antagonists
The affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized CCR1 antagonists.
| Antagonist | Assay Type | Species | Ki (nM) | IC50 (nM) |
| BX 471 | Radioligand Binding ([¹²⁵I]-MIP-1α) | Human | 1 | - |
| BX 471 | Calcium Flux | Human | - | 5.8 |
| CP-481715 | Radioligand Binding ([¹²⁵I]-CCL3) | Human | - | 74 |
| This compound 9 | Calcium Flux | Not Specified | - | 6.8 |
| This compound 9 | Chemotaxis | Human (THP-1 cells) | - | 28 |
| U-88963 | Radioligand Binding | Human | 21 | - |
| AZD4818 | Radioligand Binding | Human | - | - |
| J-113863 | Radioligand Binding | Human | 0.9 | - |
| J-113863 | Radioligand Binding | Mouse | 5.8 | - |
Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the radioligand used, cell type, and assay format.
III. Experimental Protocols
The determination of the CCR1 structure and the characterization of its interactions with antagonists rely on a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.
Cryo-Electron Microscopy (Cryo-EM) Structure Determination of a GPCR
The following protocol outlines the general workflow for determining the structure of a GPCR, such as CCR1, using single-particle cryo-EM.
-
Protein Expression and Purification: The GPCR is typically overexpressed in insect or mammalian cells. The protein is then solubilized from the cell membrane using detergents and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: To stabilize the receptor in a specific conformation, it is often complexed with a binding partner, such as a G protein, an antibody fragment (Fab), or a nanobody.
-
Grid Preparation and Vitrification: A small volume of the purified protein complex is applied to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the protein in a near-native state.[4]
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope. A series of images (a "movie") is recorded for each area of the grid to account for beam-induced motion.[5]
-
Data Processing:
-
Motion Correction: The frames of each movie are aligned to correct for sample movement during imaging.[6]
-
Contrast Transfer Function (CTF) Estimation: The CTF of the microscope is determined and corrected for to improve image quality.[6]
-
Particle Picking: Individual protein particles are identified and selected from the micrographs.[6]
-
2D Classification: The selected particles are grouped into classes based on their different views, allowing for the removal of noise and non-ideal particles.[5]
-
3D Reconstruction: An initial 3D model is generated from the 2D class averages, which is then refined to high resolution using an iterative process.[5]
-
-
Model Building and Refinement: An atomic model of the protein is built into the final 3D density map and refined to fit the experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
Pharmacological Profile of Novel CCR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of novel C-C Motif Chemokine Receptor 1 (CCR1) inhibitors. CCR1, a G protein-coupled receptor, is a key mediator in the recruitment of leukocytes to sites of inflammation and is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers like multiple myeloma.[1][2][3][4] Consequently, the development of potent and selective CCR1 antagonists is a significant focus of therapeutic research.[1][5] This document details the CCR1 signaling pathway, summarizes the pharmacological data of several novel inhibitors, outlines key experimental methodologies, and provides visual workflows for core assays.
CCR1 Signaling Pathway
CCR1 is activated by a variety of inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][6] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily Gαi and Gαq.[7][8] This initiates downstream signaling cascades involving phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[3][9] These pathways lead to an increase in intracellular calcium (Ca²⁺ flux), activation of protein kinase C (PKC), and modulation of the RAS/RAF/MEK/ERK pathway, culminating in cellular responses such as chemotaxis, adhesion, and the release of inflammatory mediators.[3][10] CCR1 antagonists block the initial ligand-binding step, thereby inhibiting these downstream inflammatory effects.[3]
Quantitative Pharmacological Data
The efficacy of novel CCR1 inhibitors is quantified through a series of in vitro and in vivo assays. This data is crucial for lead optimization and candidate selection.
The binding affinity (Ki) and functional potency (IC50) are primary indicators of a compound's effectiveness at the molecular level. These values are determined through assays such as radioligand binding, chemotaxis, and calcium mobilization.[4][11] It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions.[12][13]
| Compound | Assay Type | Measured Value | Cell Line / System |
| BX471 | [¹²⁵I]-CCL3 Binding | Ki: 1.0 nM | Human CCR1 |
| Calcium Mobilization | IC50: 5.8 nM | Human CCR1 | |
| CCX354 | [¹²⁵I]-CCL15 Binding | Ki: 1.5 nM | Human Monocytes |
| THP-1 Chemotaxis (CCL15) | IC50: 1.4 nM | THP-1 Cells | |
| CP-481,715 | [¹²⁵I]-CCL3 Binding | IC50: 74 nM | Human CCR1 |
| Calcium Mobilization | IC50: 71 nM | Not Specified | |
| Monocyte Chemotaxis | IC50: 55 nM | Human Monocytes | |
| MLN3897 | [¹²⁵I]-CCL3 Binding | Ki: 2.3 nM | RPMI 8226 Cells |
| "this compound 9" | Calcium Flux | IC50: 6.8 nM | Not Specified |
| (Compound 19e) | Chemotaxis Assay | IC50: 28 nM | THP-1 Cells |
(Data compiled from multiple sources[4][11][14][15][16])
Understanding the pharmacokinetic (PK) profile of a compound is essential for predicting its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters determine dosing regimens and overall therapeutic potential.[17]
| Compound | Species | Dose & Route | Cmax | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (F%) |
| Compound 48 * | Mouse | 5.2 mg/kg (Oral) | 3129 nM | N/A | 5.2 | 52% |
| CCX354-C | Human | 100 mg (Oral) | 1300 ± 140 ng/mL | 2 | ~7 | N/A |
*A lead compound from the same series as "this compound 9".[18] (Data compiled from multiple sources[15][17][18])
Key Experimental Methodologies
Standardized, robust assays are fundamental to characterizing the pharmacological profiles of novel CCR1 inhibitors. Detailed below are the protocols for three critical in vitro functional assays.
This assay directly measures the affinity of a test compound for the CCR1 receptor by quantifying its ability to displace a radiolabeled ligand.[19]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing high levels of CCR1 (e.g., THP-1 cells).[11]
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) and serial dilutions of the unlabeled antagonist compound.[11][14]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
This functional assay assesses an antagonist's ability to inhibit the directed migration of cells towards a CCR1 chemokine, a primary biological function of the receptor.[2][20]
Protocol:
-
Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary monocytes that express CCR1. Resuspend the cells in an appropriate assay medium.[11][20]
-
Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of the this compound (or vehicle control) for approximately 30 minutes at 37°C.[20]
-
Assay Setup: Use a transwell migration system (e.g., Boyden chamber). Add the chemoattractant (e.g., CCL3) to the lower wells. Place the transwell inserts (with a porous membrane) into the wells.[2][12]
-
Cell Addition: Add the pre-incubated cell suspension to the top chamber of the inserts.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration through the membrane towards the chemoattractant.[2][20]
-
Quantification: Remove non-migrated cells from the top of the insert. Quantify the cells that have migrated to the lower chamber by staining and counting, or by using a fluorescent dye and a plate reader.[4][20]
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control. Plot the data to determine the IC50 value.[2]
This assay measures the inhibition of the intracellular calcium flux that occurs upon CCR1 activation, providing a rapid and robust readout of receptor antagonism.[8]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293, THP-1) stably transfected with the human CCR1 gene. For optimal signal, a promiscuous G-protein like Gα16 can be co-expressed.[2]
-
Dye Loading: Load the cells with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for approximately 1 hour at 37°C in the dark. Wash the cells to remove excess extracellular dye.[10][21]
-
Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR).[4]
-
Compound Addition: Add serial dilutions of the this compound to the wells and incubate for a defined period. A baseline fluorescence reading is taken.[4]
-
Agonist Stimulation: Add a CCR1 agonist (e.g., CCL3) to all wells to stimulate the receptor. The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.[4][10]
-
Data Analysis: The peak fluorescence response is measured for each well. The antagonist's effect is quantified by its ability to reduce the agonist-induced signal, and an IC50 value is determined from the dose-response curve.[4]
Conclusion
The pharmacological profiling of novel CCR1 inhibitors involves a multi-faceted approach, integrating in vitro potency and functional assays with in vivo pharmacokinetic and efficacy studies. The data presented for compounds like BX471, CCX354, and others highlight the successful development of potent antagonists with nanomolar affinities.[4][15] While several candidates have entered clinical trials, challenges remain in translating preclinical efficacy into clinical success, underscoring the complexity of inflammatory diseases.[22] The detailed methodologies and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of anti-inflammatory therapeutics.
References
- 1. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 6. CCR1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel azaindazole this compound clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of CCR1 Blockade in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the C-C chemokine receptor 1 (CCR1) as a therapeutic target for rheumatoid arthritis (RA). It synthesizes preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to offer an in-depth resource for the scientific community.
Introduction: The Rationale for Targeting CCR1 in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial tissue in multiple joints, leading to cartilage and bone destruction.[1][2] The pathogenesis of RA involves a complex interplay of immune cells, including T cells, B cells, macrophages, and neutrophils, which are recruited from the circulation into the synovial tissue.[1] This cellular infiltration is orchestrated by chemokines, a family of small cytokines that direct leukocyte migration.[3][4]
The chemokine receptor CCR1, expressed on a variety of immune cells such as monocytes, macrophages, neutrophils, and T cells, has emerged as a significant therapeutic target.[5][6] Abundant expression of CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), is found in the inflamed synovial tissue of RA patients.[1][7][8] This localized expression suggests a pivotal role for the CCR1 signaling axis in driving the persistent inflammatory cell recruitment that characterizes RA. Consequently, blocking CCR1 is hypothesized to inhibit this influx, thereby reducing synovial inflammation and preventing joint damage.
The CCR1 Signaling Pathway in RA Pathogenesis
In the context of RA, pro-inflammatory cytokines stimulate synovial cells to produce high levels of CCR1 ligands like CCL3, CCL4, and CCL5.[7][9] These chemokines create a chemotactic gradient, guiding CCR1-expressing leukocytes from the bloodstream into the synovial joint.
Upon ligand binding, CCR1, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. In animal models of arthritis, this has been shown to involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically associating with JAK-1, STAT-1, and STAT-3.[10] This signaling promotes cell migration, activation, and survival, perpetuating the inflammatory cycle within the joint.
Preclinical Evidence for CCR1 Blockade
Animal models of arthritis, primarily collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have been instrumental in validating CCR1 as a target.[11][12]
Key Preclinical Findings
Studies using small molecule CCR1 antagonists have consistently demonstrated therapeutic efficacy in these models. For instance, the CCR1 antagonist J-113863 was shown to improve paw inflammation, reduce joint damage, and dramatically decrease inflammatory cell infiltration into the joints of mice with established CIA.[5][13] Similarly, Met-RANTES, a dual antagonist for CCR1 and CCR5, effectively inhibited arthritis in rat AIA models by suppressing neutrophil and macrophage migration.[9] These preclinical studies provided a strong rationale for advancing CCR1 antagonists into clinical development.[3]
Table 1: Summary of Preclinical Studies with CCR1 Antagonists
| Compound | Animal Model | Key Efficacy Outcomes | Reference |
| J-113863 | Mouse Collagen-Induced Arthritis (CIA) | Dose-dependently inhibited arthritic index, improved joint damage, and decreased cellular infiltration. | [5][13] |
| Met-RANTES | Rat Adjuvant-Induced Arthritis (AIA) | Ameliorated progression of arthritis, suppressed neutrophil and macrophage migration. | [5][9] |
| BX471 | In vitro RA model | Significantly blocked CCL5/RANTES- and synovial fluid-induced migration of RA monocytes. | [7] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model that shares immunological and pathological features with human RA.[2][12]
-
Immunization: DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA).[5][11] This initial immunization primes the immune system.
-
Booster: A booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization to elicit a strong autoimmune response.[11]
-
Disease Assessment: Following the booster shot, mice are monitored daily for signs of arthritis. Disease severity is typically scored based on the degree of erythema and swelling in each paw (e.g., on a scale of 0-4), yielding a cumulative arthritis index per mouse.
-
Therapeutic Intervention: Treatment with a this compound (or vehicle control) is initiated upon the first clinical manifestation of arthritis. The compound is administered daily (e.g., via intraperitoneal injection) for a defined period (e.g., 11 days).[5]
-
Endpoint Analysis: At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion. Blood samples may be collected to measure anti-collagen antibody titers and inflammatory markers.
Clinical Development of CCR1 Antagonists
Several CCR1 antagonists have been evaluated in clinical trials for RA, with mixed results.[14] While some studies failed to demonstrate significant clinical efficacy, others have shown promise, suggesting that factors such as dosing, receptor occupancy, and patient selection are critical.[7][9]
Table 2: Efficacy of CCR1 Antagonists in Phase II RA Clinical Trials
| Compound | Trial | Treatment Groups | N | ACR20 Response (Week 12) | p-value vs. Placebo | Reference |
| CCX354-C | CARAT-2 | Placebo | 54 | 30% | - | [15][16] |
| 100 mg BID | 53 | 44% | 0.17 | [15][16] | ||
| 200 mg QD | 53 | 56%* | 0.014 | [15][16] | ||
| CP-481,715 | Phase II | N/A | N/A | Did not demonstrate significant clinical efficacy. | N/A | [5][9] |
| MLN3897 | Phase II | N/A | N/A | No discernible effects on the disease. | N/A | [6][9] |
*Data for the prespecified population of patients satisfying eligibility criteria at Day 1.
Analysis of Clinical Trial Outcomes
The CARAT-2 trial of CCX354-C was a notable success, demonstrating a statistically significant improvement in ACR20 response at the 200 mg once-daily dose compared to placebo.[15][16] This was the first this compound to show clear clinical efficacy in a robust Phase II study.[16] The study also showed significant reductions in the inflammatory marker C-reactive protein (CRP) and markers of bone turnover.[16][17]
In contrast, earlier trials with antagonists like CP-481,715 and MLN3897 did not meet their efficacy endpoints.[9] The failures have been attributed to several potential factors, including the possibility of insufficient receptor occupancy needed to block monocyte migration in vivo and redundancy in the chemokine system, where other receptors could compensate for CCR1 blockade.[7][9] It is hypothesized that to be effective, a this compound may need to achieve very high and sustained levels of receptor occupancy.[7]
Table 3: Safety and Tolerability of CCX354-C (CARAT-2 Trial)
| Event | Placebo (N=54) | 100 mg BID (N=53) | 200 mg QD (N=53) |
| Any Adverse Event | N/A | N/A | N/A |
| Serious Adverse Events (SAEs) | 0 | 4* | 0 |
*SAEs were not considered related to the study drug.[17] Note: Overall, CCX354-C was reported to be generally well-tolerated.[15][18]
Key Experimental Methodologies
Protocol: In Vitro Chemotaxis Assay
This assay is crucial for assessing the ability of a this compound to block the migration of target cells (e.g., monocytes) toward a chemoattractant.
-
Cell Isolation: Peripheral blood monocytes are isolated from RA patients or healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or other purification methods.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and lower chamber separated by a microporous membrane.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as a CCR1 ligand (e.g., CCL5/RANTES) or synovial fluid from RA patients.[7]
-
Inhibitor Treatment: Isolated monocytes are pre-incubated with various concentrations of the this compound (e.g., BX471) or a vehicle control.[7]
-
Migration: The treated cells are placed in the upper chamber and allowed to migrate through the membrane toward the chemoattractant in the lower chamber for a set period (e.g., 90 minutes) at 37°C.
-
Quantification: Migrated cells in the lower chamber are quantified using a cell counter, flow cytometry, or a colorimetric assay after cell lysis. The percentage of migration inhibition is calculated relative to the vehicle control.
Protocol: Immunohistochemistry of Synovial Biopsies
This technique is used to assess the in-vivo biological effect of a this compound on the cellular composition of the synovial tissue.
-
Biopsy Collection: Synovial tissue biopsies are obtained from RA patients via needle arthroscopy at baseline (before treatment) and after a period of treatment (e.g., 14-15 days).[3][19]
-
Tissue Processing: The tissue is immediately snap-frozen in OCT compound. Cryostat sections (e.g., 5-7 µm thick) are cut and mounted on slides.
-
Staining:
-
Sections are fixed (e.g., in acetone) and then incubated with a primary antibody specific for a cell surface marker or receptor (e.g., anti-CD68 for macrophages, anti-CCR1).
-
This is followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase complex.
-
The signal is developed using a chromogen (e.g., aminoethylcarbazole), resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained (e.g., with Mayer's hematoxylin) to visualize cell nuclei.
-
-
Digital Image Analysis: Stained sections are scanned to create high-resolution digital images. A quantitative analysis is performed using specialized software to measure the stained area or count the number of positive cells per square millimeter of tissue.
-
Statistical Analysis: Changes in cell counts (e.g., macrophages, CCR1+ cells) from baseline to post-treatment are compared between the antagonist-treated group and the placebo group using appropriate statistical tests (e.g., t-test).[3][19]
Conclusion and Future Perspectives
The blockade of CCR1 remains a compelling therapeutic strategy for rheumatoid arthritis. The central role of the CCR1 axis in recruiting key inflammatory cells to the synovium is well-established through extensive preclinical research.[5][7] Clinical trials have yielded mixed results, highlighting critical challenges such as the need to achieve high and sustained receptor occupancy to overcome the robustness of the inflammatory milieu in RA.[7][9]
The success of CCX354-C in a Phase II trial demonstrates that, with the right pharmacological properties, CCR1 antagonism can translate into clinical benefit.[15][16] Future efforts in this area should focus on:
-
Optimizing Pharmacokinetics: Developing antagonists with profiles that ensure continuous and high-level receptor blockade.
-
Patient Stratification: Identifying patient subsets most likely to respond to CCR1-targeted therapy, potentially through biomarker analysis of synovial tissue.
-
Combination Therapies: Exploring the synergistic potential of CCR1 blockade with existing DMARDs or biologics to target multiple facets of RA pathology.
References
- 1. Role of Chemokines and Chemokine Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ard.bmj.com [ard.bmj.com]
- 4. [Treatment for rheumatoid arthritis by chemokine blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Chemokine System in Rheumatoid Arthritis and Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]
- 10. Chemokine receptor expression and in vivo signaling pathways in the joints of rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 13. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemokine receptor this compound CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [ma1.mdedge.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemokine blockade and chronic inflammatory disease: proof of concept in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
CCR1 as a Drug Target for Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 1 (CCR1) has been a focal point of investigation as a therapeutic target in multiple sclerosis (MS) due to its critical role in mediating the inflammatory processes that drive the disease's pathology. CCR1, a G protein-coupled receptor, is predominantly expressed on a variety of immune cells, including monocytes, macrophages, and T-cells. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), orchestrates the migration of these cells to sites of inflammation within the central nervous system (CNS), a hallmark of MS. This guide provides a comprehensive technical overview of CCR1 as a drug target for MS, summarizing key preclinical and clinical findings, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows. Despite promising preclinical evidence in experimental autoimmune encephalomyelitis (EAE), the animal model for MS, clinical trials with CCR1 antagonists have thus far not demonstrated the anticipated efficacy, highlighting the complexities of translating preclinical findings to clinical success in MS.
Introduction: The Role of CCR1 in Multiple Sclerosis Pathogenesis
Multiple sclerosis is an autoimmune disease characterized by chronic inflammation, demyelination, and neurodegeneration within the CNS. The infiltration of peripheral immune cells across the blood-brain barrier is a pivotal event in the initiation and propagation of MS lesions. Chemokine receptors and their ligands are key orchestrators of this leukocyte trafficking.
CCR1 is significantly implicated in MS pathogenesis. Upregulation of CCR1 mRNA has been observed in the spinal cord during active inflammation and demyelination in the EAE model.[1] In patients with MS, CCR1 levels are elevated in the cerebrospinal fluid (CSF) during the early and acute stages of demyelination.[1] Furthermore, CCR1-expressing myeloid cells are found in MS lesions.[2] The primary ligands for CCR1, CCL3 and CCL5, are also found at elevated levels in the CSF of MS patients, creating a chemotactic gradient that facilitates the recruitment of CCR1-expressing immune cells into the CNS.[1][3]
Once in the CNS, these infiltrating cells, particularly monocytes that differentiate into macrophages, and resident microglia, contribute to the inflammatory cascade, myelin destruction, and axonal damage.[4] CCR1 is expressed on these key cell types, and its activation is believed to stimulate microglia function and the secretion of proteases that contribute to tissue damage.[3] This central role in orchestrating neuroinflammation has made CCR1 an attractive target for therapeutic intervention in MS.
CCR1 Signaling Pathway in Neuroinflammation
CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3, CCL5), initiates a cascade of intracellular signaling events. In the context of neuroinflammation relevant to MS, this signaling in microglia and macrophages leads to chemotaxis, activation, and the production of pro-inflammatory mediators.
The binding of a ligand to CCR1 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gβγ subunit can then activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K/Akt pathway is also implicated in CCR1-mediated neuroprotection in some contexts.[5]
Furthermore, CCR1 activation can trigger the Ras/MEK/ERK signaling cascade, which is a key pathway in modulating inflammatory responses and promoting the release of pro-inflammatory cytokines like TNF-α and IL-1β.[6] In some central nervous system disorders, the JAK2/STAT3 signaling pathway has also been implicated downstream of CCR1 activation, contributing to neuroinflammation.[3]
CCR1 signaling cascade in neuroinflammation.
CCR1 Antagonists in Development for Multiple Sclerosis
Several small molecule CCR1 antagonists have been developed and investigated for their therapeutic potential in MS and other inflammatory diseases. The primary mechanism of action of these antagonists is to block the binding of chemokine ligands to CCR1, thereby inhibiting the downstream signaling pathways that lead to immune cell migration and activation.
Quantitative Data on CCR1 Antagonists
The inhibitory potency of various CCR1 antagonists has been evaluated using a range of in vitro assays. The following table summarizes the IC50 values for several prominent compounds. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type used, and the ligand against which the antagonism is measured.
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC50 (nM) |
| BX471 | Chemotaxis | Human Monocytes | CCL3 | 2 |
| MLN3897 | Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 2 |
| CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 210 | |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 45 | |
| CP-481,715 | CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 160 |
| CCX354 | Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 25 |
| CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 200 | |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 130 |
Data compiled from publicly available resources.
Clinical Trial Outcomes for BX471 in Multiple Sclerosis
A significant clinical investigation into the efficacy of CCR1 antagonism in MS was a randomized, double-blind, placebo-controlled trial of BX471 in patients with relapsing-remitting MS (RRMS). The primary endpoint of the study was the cumulative number of newly active lesions on serial MRI scans over a 16-week period.
Despite promising preclinical data, the trial failed to demonstrate a significant therapeutic benefit of BX471. There was no significant difference observed between the BX471-treated group and the placebo group for any of the tested MRI variables, including the number of new gadolinium-enhancing lesions.[2] Clinical outcomes, such as relapse rates and changes in the Expanded Disability Status Scale (EDSS), also showed no significant improvement with BX471 treatment. While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of its development for MS.[1][7]
| Trial Identifier | Drug | Phase | Indication | Primary Endpoint | Outcome | Reference |
| N/A | BX471 | II | Relapsing-Remitting Multiple Sclerosis | Cumulative number of newly active lesions on MRI | No significant difference between treatment and placebo groups.[2] | [2] |
Key Experimental Protocols
The investigation of CCR1 as a drug target in MS has relied on a variety of in vitro and in vivo experimental models. The following sections detail the methodologies for some of the key experiments cited in this field.
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.
Objective: To induce an autoimmune response against the myelin sheath in the CNS, leading to a paralytic disease that can be used to evaluate the efficacy of therapeutic agents.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
C57BL/6 mice (female, 8-12 weeks old)
-
Sterile PBS
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA containing 4 mg/mL of Mycobacterium tuberculosis. The emulsion is created by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG35-55/CFA emulsion (total of 200 µg MOG35-55 per mouse).
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTx in 200 µL of sterile PBS via intraperitoneal injection. PTx acts as an adjuvant and facilitates the entry of pathogenic T cells into the CNS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. A standard clinical scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: The primary readouts are the mean clinical score over time, the peak disease severity, and the day of disease onset. Histological analysis of the spinal cord can be performed at the end of the experiment to assess inflammation and demyelination.
Workflow for MOG-induced EAE in mice.
In Vitro Monocyte Chemotaxis Assay
This assay is used to evaluate the ability of a compound to inhibit the migration of monocytes towards a CCR1 ligand.
Objective: To quantify the inhibitory effect of a CCR1 antagonist on monocyte chemotaxis.
Materials:
-
Isolated primary human monocytes or a monocytic cell line (e.g., THP-1)
-
This compound at various concentrations
-
Recombinant human CCL3 (MIP-1α) or other CCR1 ligand
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or culture THP-1 cells. Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Compound Pre-incubation: Pre-incubate the labeled monocytes with various concentrations of the this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (e.g., CCL3) to the lower wells of the chemotaxis plate. Add assay buffer alone to the negative control wells. Place the transwell inserts into the wells.
-
Cell Migration: Add the pre-incubated monocyte suspension to the top chamber of each insert. Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the chemokine-microglia nexus: A novel strategy for modulating neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Evidence for CCR1 Antagonists in Organ Transplant Rejection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organ transplantation is a life-saving intervention for end-stage organ failure. However, the success of transplantation is often limited by the recipient's immune system recognizing the donor organ as foreign and mounting an attack, a process known as allograft rejection. This complex process involves the coordinated recruitment and activation of various immune cells, orchestrated by a class of signaling molecules called chemokines and their receptors. Among these, the C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of CCR1 antagonists in preventing organ transplant rejection, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
CCR1: A Key Player in Allograft Rejection
CCR1 is a G protein-coupled receptor expressed on a variety of immune cells, including T cells, macrophages, neutrophils, and dendritic cells. It binds to several pro-inflammatory chemokines, most notably CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (regulated on activation, normal T cell expressed and secreted or RANTES). The interaction between these chemokines and CCR1 is crucial for the migration of leukocytes from the bloodstream into the transplanted organ, a critical step in the initiation and propagation of the rejection cascade.[1]
Quantitative Preclinical Efficacy of CCR1 Blockade
Preclinical studies utilizing both genetic knockout models and pharmacological antagonists have provided compelling evidence for the role of CCR1 in organ transplant rejection. The data consistently demonstrate that interfering with CCR1 signaling can significantly prolong allograft survival.
Table 1: Allograft Survival in Murine Cardiac Transplant Models
| Treatment Group | Recipient Strain | Donor Strain | Mean Survival Time (Days) | Key Findings |
| CCR1 Knockout Studies | ||||
| Wild-Type (CCR1+/+) | B6/129 (H-2b) | BALB/c (H-2d) | 7 | Untreated wild-type mice rapidly reject fully mismatched heart grafts.[2] |
| CCR1 Knockout (CCR1-/-) | B6/129 (H-2b) | BALB/c (H-2d) | ~14 | Genetic deletion of CCR1 doubles graft survival time in a fully mismatched model.[2] |
| Wild-Type (CCR1+/+) + Cyclosporine A (10 mg/kg/day for 14 days) | B6/129 (H-2b) | BALB/c (H-2d) | ~15 | A subtherapeutic dose of cyclosporine A has a marginal effect on graft survival in wild-type mice.[2] |
| CCR1 Knockout (CCR1-/-) + Cyclosporine A (10 mg/kg/day for 14 days) | B6/129 (H-2b) | BALB/c (H-2d) | >100 (Permanent acceptance) | Combination of CCR1 knockout and a subtherapeutic dose of cyclosporine A leads to long-term graft acceptance.[2] |
| Wild-Type (CCR1+/+) | B6/129 (H-2b) | bm12 (MHC Class II mismatch) | ~33 | Wild-type mice reject MHC class II mismatched grafts.[3] |
| CCR1 Knockout (CCR1-/-) | B6/129 (H-2b) | bm12 (MHC Class II mismatch) | >100 (Permanent acceptance) | CCR1 knockout alone is sufficient to induce permanent acceptance of MHC class II mismatched grafts.[3] |
| Pharmacological Inhibition with BX471 | ||||
| Vehicle Control | Lewis Rat | ACI Rat | 6.8 ± 0.4 | Untreated rats show acute rejection of cardiac allografts. |
| BX471 (20 mg/kg/day) | Lewis Rat | ACI Rat | 10.2 ± 0.7 | BX471 monotherapy modestly prolongs graft survival.[4] |
| Cyclosporine A (2.5 mg/kg/day) | Lewis Rat | ACI Rat | 7.2 ± 0.5 | A subtherapeutic dose of cyclosporine A is ineffective.[4] |
| BX471 (20 mg/kg/day) + Cyclosporine A (2.5 mg/kg/day) | Lewis Rat | ACI Rat | >28 | Combination therapy with BX471 and a subtherapeutic dose of cyclosporine A significantly prolongs graft survival.[4] |
Table 2: Allograft Survival in a Rabbit Kidney Transplant Model
| Treatment Group | Mean Survival Time (Days) | Key Findings |
| Placebo | 12.33 ± 1.7 | Rabbits receiving placebo pellets show typical acute rejection of kidney allografts.[5] |
| BX471 (Slow-release pellets) | Study 1: 16.9 ± 2.1Study 2: 16.0 ± 1.7 | Treatment with the CCR1 antagonist BX471 significantly increases the mean survival time of the kidney allograft. The combined data showed a statistically significant difference (p=0.03).[5] |
Experimental Protocols
A thorough understanding of the methodologies employed in these preclinical studies is essential for their interpretation and for the design of future investigations.
Murine Heterotopic Cardiac Transplantation
This is a widely used model to study the immunological aspects of organ rejection.
-
Animal Models:
-
Donor and Recipient Strains: Commonly used inbred mouse strains include C57BL/6 (H-2b), BALB/c (H-2d), and B6/129. The choice of strains determines the degree of MHC mismatch.[2] For example, a BALB/c to C57BL/6 transplant represents a full MHC mismatch, while a bm12 to C57BL/6 transplant represents an MHC class II mismatch.[3]
-
Anesthesia: Anesthesia is typically induced with an intraperitoneal injection of pentobarbital (B6593769) (e.g., 60 mg/kg).[6]
-
-
Surgical Procedure:
-
Donor Heart Harvest: The donor mouse is anesthetized, and a thoracotomy is performed. The heart is perfused in situ with cold, heparinized saline. The aorta and pulmonary artery are transected, and the heart is excised and stored in cold saline.[7]
-
Recipient Preparation: The recipient mouse is anesthetized, and a midline abdominal incision is made to expose the abdominal aorta and inferior vena cava (IVC).[8]
-
Anastomosis: The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's IVC using fine microsutures (e.g., 10-0 or 11-0 nylon).[7][8]
-
Graft Function Assessment: Graft survival is monitored daily by palpation of the abdomen for a heartbeat. Cessation of a palpable beat is considered rejection.[9]
-
-
Drug Administration:
-
Cyclosporine A: Typically dissolved in olive oil and administered daily via intraperitoneal injection at doses ranging from 10 to 30 mg/kg.[2][10]
-
BX471: Can be administered through various routes, including subcutaneous injection. In some studies, it has been delivered via slow-release pellets implanted subcutaneously.[5][11] A common subcutaneous dose in mice is 20 mg/kg.[12]
-
Rabbit Kidney Transplantation Model
This large animal model offers a closer physiological resemblance to human transplantation.
-
Surgical Procedure: The specifics of the surgical procedure in the cited study are not detailed, but it generally involves the orthotopic or heterotopic transplantation of a kidney from a donor to a recipient rabbit. This is a more complex procedure than the murine heart transplant and requires significant surgical expertise.
-
Assessment of Rejection: Rejection is assessed by monitoring the survival of the animal and by analyzing serum markers of kidney function, such as urea (B33335) and creatinine (B1669602) levels. Histopathological analysis of the transplanted kidney is also performed to look for signs of infarction and cellular infiltration.[5]
Immunohistochemistry for T-Cell Infiltration
This technique is used to visualize and quantify the presence of specific immune cells within the allograft tissue.
-
Tissue Preparation:
-
Staining Protocol:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.[14]
-
Antigen Retrieval: Heat-induced epitope retrieval is often necessary to unmask the antigens. This is typically done by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[13][15]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a serum-based blocking solution.[16]
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for T-cell markers, such as anti-CD4 and anti-CD8 antibodies.[17]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.[14]
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then dehydrated and mounted with a coverslip.[14]
-
-
Quantification: The number of positively stained cells can be quantified per unit area of tissue to assess the degree of infiltration.[17]
Flow Cytometry for Immune Cell Analysis
Flow cytometry allows for the quantitative analysis of different immune cell populations infiltrating the allograft.
-
Cell Isolation:
-
Staining and Analysis:
-
The isolated cells are stained with a panel of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations (e.g., CD45 for leukocytes, CD3 for T cells, CD4, CD8, F4/80 for macrophages).[18][20]
-
The stained cells are then analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.[19]
-
This allows for the precise quantification of the percentage and absolute number of different immune cell subsets within the graft.[20]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways downstream of CCR1 activation is crucial for appreciating the mechanism of action of CCR1 antagonists.
CCR1 Signaling in Immune Cells
Upon binding of its chemokine ligands, such as CCL3 and CCL5, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events.
Caption: CCR1 Signaling Pathway in Immune Cells.
-
Key Downstream Pathways:
-
Phospholipase C (PLC) / Calcium Mobilization: Activation of PLC leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signal for cell migration.[21]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is activated downstream of CCR1 and is involved in T-cell activation and survival.[22]
-
STAT1 Signaling: In macrophages, CCR1 signaling can lead to the activation of Signal Transducer and Activator of Transcription 1 (STAT1), which plays a role in macrophage polarization and function.[23][24]
-
PI3K/Akt/mTORC1 Pathway: The phosphoinositide 3-kinase (PI3K)/Akt/mTORC1 pathway is also implicated in CCR1-mediated macrophage activation.[25]
-
Experimental Workflow for Evaluating CCR1 Antagonists
The preclinical evaluation of a this compound in an organ transplant model typically follows a structured workflow.
Caption: Preclinical Workflow for this compound Evaluation.
Logical Relationship: CCR1 Activation to Allograft Rejection
The central role of CCR1 in mediating allograft rejection is based on a clear logical sequence of events.
Caption: CCR1's Role in Allograft Rejection Cascade.
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that CCR1 is a critical mediator of organ transplant rejection. Both genetic and pharmacological blockade of CCR1 significantly prolongs allograft survival, particularly when used in combination with existing immunosuppressive agents like cyclosporine A. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for the continued development of CCR1 antagonists as a novel therapeutic strategy in transplantation.
Future preclinical research should focus on:
-
Evaluating the efficacy of CCR1 antagonists in other organ transplant models (e.g., kidney, lung, liver).
-
Investigating the long-term effects of CCR1 blockade on graft function and the development of chronic rejection.
-
Further elucidating the specific roles of CCR1 on different immune cell subsets during the rejection process.
-
Optimizing combination therapies with other immunosuppressive drugs to achieve maximal efficacy with minimal side effects.
The development of potent and selective CCR1 antagonists holds great promise for improving outcomes for transplant recipients by providing a more targeted approach to immunosuppression.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting of the chemokine receptor CCR1 suppresses development of acute and chronic cardiac allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the chemokine receptor CCR1 suppresses development of acute and chronic cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-peptide functional antagonist of the CCR1 chemokine receptor is effective in rat heart transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR1-specific non-peptide antagonist: efficacy in a rabbit allograft rejection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modified Method for Heterotopic Mouse Heart Transplantion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac allograft survival in mice deficient in intercellular adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Identification of Extravascular Immune Cells of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interferon-γ-Secreting T-Cell Populations in Rejecting Murine Cardiac Allografts: Assessment by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 21. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 22. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Blockade of CCR1 induces a phenotypic shift in macrophages and trigger" by Kang Le, Jing Sun et al. [hsrc.himmelfarb.gwu.edu]
- 25. Chemokine receptor CCR1 regulates macrophage activation through mTORC1 signaling in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCR1 Signaling in Cancer Metastasis and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 1 (CCR1) has emerged as a critical player in the complex interplay between tumor cells and their microenvironment, significantly contributing to cancer progression and metastasis. This technical guide provides an in-depth examination of CCR1 signaling, its multifaceted roles in fostering a pro-tumorigenic microenvironment, and its validation as a therapeutic target. We will explore the downstream signaling cascades initiated by CCR1 activation, its function in recruiting immunosuppressive myeloid cells, and its contribution to angiogenesis. Furthermore, this guide offers detailed experimental protocols and quantitative data to aid researchers in investigating CCR1's role in their own cancer models.
Introduction to CCR1 Signaling
CCR1, also known as CD191, is a G protein-coupled receptor (GPCR) that is primarily expressed on hematopoietic cells, including monocytes, macrophages, neutrophils, and certain lymphocyte subsets.[1] Its promiscuity is notable, as it binds to a wide array of CC-chemokine ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), CCL5 (RANTES), CCL7, CCL8, CCL13, CCL14, CCL15, CCL16, and CCL23.[2][3] This wide range of ligands highlights the complexity of CCR1 signaling and its involvement in diverse physiological and pathological processes, including inflammation and cancer.
Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events that can vary depending on the specific Gα isoform activated. Key pathways include the phospholipase C (PLC)/Ca2+ flux pathway stimulated by Gαq, the inhibition of adenylate cyclase by Gαi, and the activation of RhoGTPase nucleotide exchange factors (RhoGEFs) by Gα12/13.[2][3] Furthermore, CCR1 signaling can also proceed through G protein-independent pathways involving β-arrestin, which can activate kinases such as Akt, p38, and ERK1/2.[2][3] The culmination of these signaling events governs cellular responses like chemotaxis, proliferation, differentiation, and survival.[2][3]
CCR1's Role in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively drive tumor growth and metastasis. CCR1 signaling is instrumental in shaping a pro-tumorigenic TME through several mechanisms:
-
Recruitment of Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): Cancer cells often secrete CCR1 ligands, such as CCL9 and CCL15, to recruit immature myeloid cells (iMCs), including MDSCs, to the tumor site.[4][5] These recruited cells express CCR1 and contribute to an immunosuppressive environment by inhibiting the function of cytotoxic T lymphocytes.[6][7] TAMs, another key component of the TME, are also recruited via CCR1 signaling and can promote tumor progression through various mechanisms, including the secretion of growth factors and matrix metalloproteinases (MMPs).[7] The CCL15-CCR1 axis, for instance, is implicated in the recruitment of TAMs and MDSCs in hepatocellular carcinoma and colorectal cancer.[7]
-
Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. CCR1 signaling contributes to this process by acting on vascular endothelial cells.[7] Ligands like CCL15 and CCL16 can induce angiogenesis through CCR1 expressed on these cells.[7] The CCL23-CCR1 axis has also been shown to induce angiogenesis by increasing the expression and secretion of MMP-2 from endothelial cells.[7]
-
Facilitation of Metastasis: CCR1 signaling directly and indirectly promotes cancer metastasis. By recruiting myeloid cells that produce MMPs, such as MMP2 and MMP9, CCR1 facilitates the degradation of the extracellular matrix, a crucial step in tumor cell invasion and dissemination.[4][8] In mouse models of colon cancer liver metastasis, the absence of CCR1, MMP2, or MMP9 in the host significantly suppresses tumor outgrowth.[4] Furthermore, CCR1 expression on cancer cells themselves can enhance their migratory and invasive capabilities.[9] For example, in breast cancer, epidermal growth factor (EGF) can upregulate CCR1 expression, thereby contributing to EGFR-mediated tumor invasion and metastasis.[9]
Quantitative Data on CCR1 in Cancer
The expression of CCR1 varies across different cancer types and is often associated with prognosis. The following tables summarize key quantitative data related to CCR1 expression and the efficacy of its antagonists.
| Cancer Type | CCR1 Expression Data | Reference |
| Breast Cancer | Highly expressed in invasive ductal carcinoma (IDC) compared to adjacent normal tissues (p < 0.0001).[9] | [9] |
| CCR1 mRNA is detectable in most tested breast cancer cell lines but not in untransformed MCF12A cells.[9] | [9] | |
| Ovarian Cancer | High CCR1 expression (>30% DAB staining) in 53% of serous, 68% of endometrioid, and 45% of clear cell carcinomas.[10] | [10] |
| Endometrioid carcinoma shows significantly higher CCR1 expression compared to serous and clear cell carcinoma.[10] | [10] | |
| High CCR1 expression is associated with lower median progression-free survival (p≤0.05).[10] | [10] | |
| Multiple Myeloma | 60 out of 83 cases (72%) showed CCR1 positivity.[11] | [11] |
| Colon Cancer | Mouse colon cancer cells (CMT93) secrete the CCR1 ligand CCL9.[4] | [4] |
| Human colon cancer cells can secrete the CCR1 ligand CCL15.[4] | [4] |
| CCR1 Antagonist | Cell Line | Chemoattractant | IC50 (nM) | Reference |
| This compound 9 | THP-1 | Not Specified | 28 | [12] |
| BL5923 | N/A (in vivo mouse model) | N/A | N/A | [4][7] |
| CCX721 | N/A (in vivo mouse model) | N/A | N/A | [6] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is designed to assess the migratory response of cells towards a chemoattractant and to evaluate the inhibitory effect of CCR1 antagonists.
Materials:
-
Cell line of interest (e.g., THP-1 human monocytic cell line)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Assay medium: RPMI-1640 with 0.5% BSA
-
Chemoattractant (e.g., CCL3/MIP-1α)
-
This compound (e.g., this compound 9)
-
24-well plate with 5 µm pore size Transwell® inserts
-
Cell lysis buffer with a fluorescent dye (e.g., Calcein-AM) or materials for staining (e.g., methanol (B129727) and Giemsa stain)
-
Microplate reader or microscope
Procedure:
-
Cell Culture: Maintain cells in complete culture medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase with >95% viability.
-
Cell Preparation: Harvest cells by centrifugation (300 x g for 5 minutes). Wash once with pre-warmed assay medium and resuspend to a final concentration of 2 x 10^6 cells/mL in assay medium.
-
Compound Preparation: Prepare a stock solution of the this compound in DMSO and make serial dilutions in the assay medium.
-
Pre-incubation: In a separate plate, mix the cell suspension with the this compound dilutions or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Include negative (no chemoattractant) and positive (chemoattractant with vehicle-treated cells) controls.
-
Carefully place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Fluorescence Method: Remove the inserts. Add cell lysis buffer with a fluorescent dye to the lower chamber and measure fluorescence with a microplate reader.
-
Staining Method: Remove the inserts and wipe off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface of the membrane. Count the stained cells under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the positive control.
Western Blotting for CCR1 Pathway Proteins
This protocol outlines the steps for detecting proteins involved in the CCR1 signaling pathway.
Materials:
-
Cell or tissue lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CCR1, anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Determine protein concentration using a protein assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-15 minutes each with TBST.[13][14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Use image analysis software to quantify the band intensities of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizing CCR1 Signaling and Experimental Workflows
CCR1 Signaling Pathway
Caption: Canonical CCR1 signaling pathways upon ligand binding.
CCR1 in the Tumor Microenvironment
References
- 1. Control of Both Myeloid Cell Infiltration and Angiogenesis by CCR1 Promotes Liver Cancer Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 3. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of chemokine (C-C motif) receptor 1 (CCR1) suppresses colon cancer liver metastasis by blocking accumulation of immature myeloid cells in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. C-C motif chemokine receptor 1 (CCR1) is a target of the EGF-AKT-mTOR-STAT3 signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Measuring the Potency of CCR1 Antagonists: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes such as monocytes and macrophages to sites of inflammation.[1][2][3][4] Its ligands include several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[5][6] Due to its significant role in various inflammatory and autoimmune diseases like rheumatoid arthritis and multiple sclerosis, CCR1 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.[2][5]
This document provides detailed application notes and experimental protocols for the in vitro characterization of CCR1 antagonists. The following sections describe key assays to determine antagonist potency, including radioligand binding, calcium mobilization, and chemotaxis assays.
Data Presentation: Potency of CCR1 Antagonists
The potency of CCR1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a higher potency of the antagonist.[3] The following tables summarize the in vitro potency of various CCR1 antagonists across different assays.
Table 1: In Vitro Potency of CCR1 Antagonist 9
| Assay Type | Cell Line | Ligand/Stimulus | IC50 Value (nM) |
| Calcium Flux | Not Specified | Not Specified | 6.8[3][5] |
| Chemotaxis | THP-1 | Not Specified | 28[1][3][5][7] |
| hERG Blockade | Not Specified | Not Specified | 30,000 (30 µM)[5] |
Table 2: Comparative In Vitro Potency of Various CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand | Potency (IC50/Ki) |
| CCX9588 | Chemotaxis Assay | THP-1 cells | CCL15 | 0.1 nM (IC50)[8] |
| CCX9588 | Chemotaxis Assay | Human Monocytes | - | 0.2 nM (IC50)[8] |
| BX471 | Radioligand Binding Assay | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 1 nM (Ki)[8] |
| BX471 | Calcium Mobilization Assay | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 5.8 nM (IC50)[8] |
| CP-481715 | [¹²⁵I]-CCL3 Binding | Human CCR1 | [¹²⁵I]-CCL3 | 74 nM (IC50)[3] |
Note: Direct comparison of absolute values should be made with caution due to the different assay formats and conditions.[8]
CCR1 Signaling Pathway and Antagonist Mechanism of Action
CCR1 signaling is primarily mediated through the Gαi subunit of heterotrimeric G proteins.[4] Upon chemokine binding, CCR1 activates phospholipase C (PLC), which leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] This cascade is crucial for initiating cellular responses like chemotaxis.[4][5] CCR1 antagonists act by blocking the binding of chemokine ligands to the receptor, thereby inhibiting these downstream signaling events.[5][6]
Caption: CCR1 signaling pathway and point of antagonist inhibition.
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize CCR1 antagonists are outlined below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.[2][9]
Principle: An unlabeled antagonist competes with a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) for binding to cell membranes expressing CCR1. The amount of bound radioactivity is inversely proportional to the antagonist's affinity.[2][9]
Protocol:
-
Membrane Preparation:
-
Competition Binding:
-
In a 96-well plate, add the cell membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]-CCL3) close to its dissociation constant (Kd), and varying concentrations of the this compound.[3]
-
To determine non-specific binding, add a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α) to a set of wells.[3]
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]
-
-
Filtration and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
-
Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1.[5]
Principle: Activation of CCR1 leads to a transient increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye to measure this change, and the antagonist's potency is determined by its ability to prevent it.[5][9]
Protocol:
-
Cell Preparation:
-
Antagonist Incubation:
-
Pre-incubate the cells with various concentrations of the this compound or a vehicle control.[5]
-
-
Agonist Stimulation and Signal Detection:
-
Data Analysis:
-
Plot the fluorescence signal against the antagonist concentration to generate a dose-response curve.
-
Calculate the IC50 value from the curve.[5]
-
Caption: Workflow for the in vitro calcium mobilization assay.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.[5]
Principle: This assay utilizes a two-chamber system (e.g., a Transwell plate) separated by a porous membrane. The ability of an antagonist to inhibit the migration of cells from the upper chamber toward a chemokine in the lower chamber is quantified.[5][9]
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the membrane pores.[5]
-
-
Cell Quantification:
-
Quantify the number of cells that have migrated to the lower chamber. This can be done using a flow cytometer, a cell counter, or by staining and imaging the cells on the underside of the membrane.[5]
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the total number of cells added.
-
Plot the results against the antagonist concentration to determine the IC50 value.[5]
-
Caption: Workflow for the in vitro transwell chemotaxis assay.
GTPγS Binding Assay
This assay measures the functional consequence of receptor occupancy by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It can differentiate between agonists, antagonists, and inverse agonists.[10][11]
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS, which is resistant to hydrolysis, allows for the accumulation and measurement of activated G proteins. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.[11]
Protocol (SPA-based):
-
Membrane Preparation:
-
Prepare membranes from cells expressing the CCR1 receptor as described in the radioligand binding assay.
-
-
Assay Reaction:
-
In a 96-well plate, incubate the cell membranes with the this compound at various concentrations, a fixed concentration of a CCR1 agonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
The reaction is typically carried out at room temperature for 30-60 minutes.[10]
-
-
Signal Detection:
-
Add scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) that will bind to the membranes.[10]
-
When [³⁵S]GTPγS is bound to the G proteins within the membranes, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Caption: Workflow for a GTPγS binding assay (SPA format).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes: Chemotaxis Assay for Evaluating CCR1 Inhibitors
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the recruitment of immune cells, such as monocytes and macrophages, to sites of inflammation.[1] Its ligands include several chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3] The dysregulation of the CCR1 signaling pathway is implicated in various inflammatory and autoimmune diseases. Consequently, antagonists that inhibit CCR1 are of significant therapeutic interest.[1][4]
A chemotaxis assay is a fundamental in vitro method used to quantify the directed migration of cells in response to a chemical gradient.[1] This document provides a detailed protocol for a Boyden chamber-based chemotaxis assay to assess the potency and efficacy of CCR1 inhibitors using the human monocytic cell line THP-1.[1][4]
CCR1 Signaling Pathway
The binding of a chemokine ligand like CCL3 to CCR1 initiates a signaling cascade. As a GPCR, CCR1 is coupled to an intracellular G-protein. Ligand binding triggers a conformational change, leading to the activation of downstream signaling pathways that increase intracellular calcium levels and promote actin polymerization, ultimately resulting in directed cell movement, or chemotaxis.[2][5] CCR1 inhibitors block this process by preventing the initial ligand-receptor interaction.
Caption: CCR1 signaling pathway leading to chemotaxis.
Experimental Protocol: Transwell Chemotaxis Assay
This protocol details the steps for evaluating a CCR1 inhibitor's ability to block the migration of THP-1 cells towards the CCR1 ligand, CCL3.
Materials and Reagents
-
Cells: THP-1 human monocytic cell line (ATCC TIB-202).
-
Media: RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin (B12071052).
-
Assay Buffer: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: Recombinant Human CCL3/MIP-1α.
-
Inhibitor: CCR1 inhibitor of interest (e.g., CCR1 antagonist 9).[1]
-
Control: DMSO (or vehicle used to dissolve the inhibitor).
-
Equipment:
-
Transwell® inserts with polycarbonate membrane (5 µm pore size is suitable for monocytes).
-
24-well companion plates.[1]
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microscope for cell counting.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Methodology
The overall workflow consists of cell preparation, inhibitor pre-incubation, assay setup, cell migration, and quantification.
Caption: Experimental workflow for the chemotaxis assay.
Step 1: Cell Culture and Preparation
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Ensure cells are in the logarithmic growth phase with >95% viability.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.[1]
-
Wash the cells once with pre-warmed assay buffer (RPMI 1640 + 0.5% BSA).
-
Resuspend the cell pellet in assay buffer to a final concentration of 2 x 10⁶ cells/mL.[1][4]
Step 2: Compound Preparation and Pre-incubation
-
Prepare a stock solution of the CCR1 inhibitor in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
In a separate plate, add the diluted inhibitor or vehicle control (DMSO) to the THP-1 cell suspension.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the CCR1 receptors.[1]
Step 3: Assay Setup
-
To the lower wells of a 24-well plate, add 600 µL of assay buffer containing the chemoattractant (e.g., CCL3 at its EC₅₀ concentration, typically 1-10 ng/mL).[1]
-
Include the following controls:
-
Negative Control (Basal Migration): Lower well contains only assay buffer without chemoattractant.
-
Positive Control (Maximal Migration): Lower well contains chemoattractant; cells in the upper chamber are pre-incubated with vehicle control.
-
-
Carefully place the 5 µm pore size Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing the inhibitor or vehicle) to the top of each insert.[1]
Step 4: Incubation and Quantification
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically.[1]
-
After incubation, carefully remove the inserts. Discard the medium from the inserts.
-
Remove non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.[1]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using methanol (B129727) fixation followed by Giemsa or crystal violet stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Calculate the average cell count per field for each condition.[4]
Data Presentation and Analysis
The efficacy of the CCR1 inhibitor is determined by its ability to reduce cell migration towards the chemoattractant. The results can be summarized in a table and used to calculate the IC₅₀ value.
1. Percentage Inhibition Calculation: The percentage of chemotaxis inhibition is calculated using the following formula: % Inhibition = [1 - (Migrated Cells with Inhibitor - Basal Migration) / (Maximal Migration - Basal Migration)] * 100
2. IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor that reduces the chemotactic response by 50%.[6] It is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.[6][7][8]
Table 1: Representative Data for a CCR1 Inhibitor
This table shows example data for a hypothetical CCR1 inhibitor's effect on THP-1 cell migration towards CCL3.
| Inhibitor Conc. (nM) | Mean Migrated Cells (per field) | Standard Deviation | % Inhibition of Chemotaxis |
| 0 (Vehicle Control) | 250 | ± 25 | 0% |
| 1 | 225 | ± 20 | 10.9% |
| 5 | 188 | ± 18 | 27.0% |
| 10 | 150 | ± 15 | 43.5% |
| 28 (IC₅₀) | 125 | ± 12 | 54.3% |
| 50 | 88 | ± 10 | 70.4% |
| 100 | 50 | ± 8 | 87.0% |
| No Chemoattractant | 20 | ± 4 | - |
Note: The % Inhibition values are calculated based on the formula provided, using the "No Chemoattractant" value as basal migration and the "Vehicle Control" as maximal migration.
Table 2: Comparative IC₅₀ Values of Known CCR1 Antagonists
This table provides a comparison of IC₅₀ values for different CCR1 antagonists, highlighting that experimental conditions can influence results.
| Compound | Cell Line | Chemoattractant | IC₅₀ (nM) |
| This compound 9 | THP-1 | Not Specified | 28[4] |
| BX-471 | RPMI 8226 | CCL3 | Rank-ordered data available[4] |
| MLN3897 | RPMI 8226 | CCL3 | Rank-ordered data available[4] |
This comprehensive protocol and data analysis framework allows for the robust evaluation of CCR1 inhibitors, providing crucial data for drug development and research in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. clyte.tech [clyte.tech]
- 7. youtube.com [youtube.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: High-Throughput Screening of CCR1 Antagonists Using a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory responses by controlling the migration of leukocytes.[1] Its involvement in various inflammatory and autoimmune diseases has established it as a significant target for drug discovery.[1] CCR1 is activated by several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES).[2][3] Upon activation, CCR1 couples primarily through Gαq proteins, initiating a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]i).[2][4] This calcium mobilization serves as a robust and measurable readout for receptor activation, making it highly suitable for high-throughput screening (HTS) of potential antagonists.[5][6]
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to identify and characterize CCR1 antagonists. The assay measures the ability of test compounds to inhibit the increase in intracellular calcium induced by a CCR1 agonist.
CCR1 Signaling Pathway
Activation of CCR1 by a chemokine ligand, such as CCL3, triggers the dissociation of the heterotrimeric G protein into Gαq and Gβγ subunits.[2] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[5] This rapid increase in intracellular calcium is detected by fluorescent dyes.
Experimental Workflow for Antagonist Screening
The screening process is designed for efficiency and automation, typically using a 384- or 1536-well plate format.[7] The workflow involves seeding CCR1-expressing cells, loading them with a calcium-sensitive dye, pre-incubating with test compounds (potential antagonists), and then stimulating with a CCR1 agonist. The resulting change in fluorescence is measured kinetically using an instrument like a FLIPR® (Fluorescent Imaging Plate Reader).[8]
Materials and Reagents
-
Cell Line: CHO-K1 cell line stably expressing human CCR1 (CHO-K1/hCCR1) or a human monocytic cell line endogenously expressing CCR1 (e.g., THP-1).[9][10]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F-12 for CHO-K1, RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (if applicable).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
CCR1 Agonist: Recombinant human CCL3/MIP-1α.[10]
-
Test Compounds: Known CCR1 antagonists (for control) and library compounds, typically dissolved in DMSO.
-
Calcium Assay Kit: A commercial no-wash calcium flux assay kit (e.g., FLIPR® Calcium Assay Kit).[11][12] These kits typically contain a calcium-sensitive dye (like Fluo-4 AM) and a quencher to reduce extracellular fluorescence.[12]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A kinetic fluorescence plate reader capable of automated liquid handling, such as a FLIPR® or FlexStation®.[5][8]
Experimental Protocol: Antagonist Mode Assay
This protocol is optimized for a 384-well plate format.
1. Cell Preparation and Seeding: a. Culture CHO-K1/hCCR1 cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation solution and resuspend in assay buffer or culture medium. c. Adjust cell density to 15,000-25,000 cells per 25 µL. d. Dispense 25 µL of the cell suspension into each well of the 384-well assay plate. e. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
2. Agonist Titration (EC80 Determination): a. Before screening, determine the agonist concentration that produces 80% of the maximal calcium response (EC80). b. Prepare a serial dilution of the CCR1 agonist (e.g., CCL3) in assay buffer. c. Follow steps 3-5 below, but add the agonist dilutions instead of test compounds and a fixed high concentration of agonist. d. Plot the response versus agonist concentration and calculate the EC50 and EC80 values using a four-parameter logistic fit.[7]
3. Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid (B1678239) to prevent dye leakage.[7] b. Add an equal volume (25 µL) of the dye solution to each well of the cell plate. c. Incubate the plate for 60 minutes at 37°C, followed by 15-20 minutes at room temperature in the dark.[7]
4. Compound Preparation and Addition: a. Prepare serial dilutions of test compounds and control antagonists in assay buffer. The final DMSO concentration should be kept below 0.5%. b. Using the fluorescence plate reader's integrated liquid handler, add 12.5 µL of the diluted compounds to the respective wells of the assay plate. c. Include control wells:
- Vehicle Control (0% Inhibition): Wells with assay buffer + DMSO.
- Positive Control (100% Inhibition): Wells with a known, saturating concentration of a this compound. d. Incubate the plate for 15-30 minutes at room temperature.
5. Agonist Stimulation and Fluorescence Measurement: a. Set the fluorescence plate reader to record kinetic fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm).[7] b. Establish a baseline fluorescence reading for 10-30 seconds.[9] c. Add 12.5 µL of the CCR1 agonist (at the pre-determined EC80 concentration) to all wells simultaneously using the instrument's pipettor. d. Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.[9]
Data Analysis
-
Response Calculation: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Percent Inhibition: Normalize the data using the vehicle and positive controls:
-
% Inhibition = 100 * (1 - [ΔF_compound - ΔF_pos_control] / [ΔF_vehicle - ΔF_pos_control])
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.[7][9]
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of several known CCR1 antagonists determined by calcium flux assays.
| This compound | Cell Line | IC50 (nM) | Reference(s) |
| This compound 9 | Not Specified | 6.8 | [1][9][13] |
| BX 471 | THP-1 | ~2 | [10] (Note: Ki value) |
| CCX354 | RPMI 8226 | Not specified | [1] (Activity confirmed) |
| Compound 1* | Not Specified | ~40-4000 | [3] |
| Note: Compound 1 represents a series of 4-hydroxypiperidine (B117109) compounds. |
Troubleshooting
-
Low Signal-to-Background Ratio:
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and avoid edge effects by filling outer wells with PBS.[9]
-
Check for and eliminate bubbles in wells.
-
Calibrate and verify the precision of automated liquid handlers.
-
-
Compound Interference:
-
Some test compounds may be autofluorescent. Screen compounds for fluorescence at the assay wavelengths in a cell-free plate.
-
Newer generation dye kits are often formulated to reduce compound interference.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 3. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular Devices Introduces Calcium Assay Kit For GPCR Screening | Technology Networks [technologynetworks.com]
Determining CCR1 Antagonist Affinity Using a Radioligand Binding Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of immune cells to sites of inflammation.[1] Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has established it as a significant target for therapeutic drug development.[1] Radioligand binding assays are a highly sensitive and established method for quantifying the affinity of novel antagonist compounds for the CCR1 receptor.[1][2] This document provides a detailed protocol for conducting a competition radioligand binding assay to determine the inhibitory constant (Ki) of unlabeled CCR1 antagonists.
The principle of this assay is based on the competition between a radiolabeled ligand and a non-radiolabeled test compound (the antagonist) for binding to the CCR1 receptor.[1] Typically, cell membranes from a cell line overexpressing the human CCR1 receptor are incubated with a fixed concentration of a high-affinity radioligand, such as [¹²⁵I]-CCL3 (MIP-1α).[1][2] The unlabeled antagonist is added at varying concentrations, leading to a dose-dependent displacement of the radioligand from the receptor. This displacement results in a decrease in the measured radioactivity bound to the membranes.[1] The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the Ki value, a measure of the antagonist's binding affinity.[2]
Data Presentation: Comparative Binding Affinities of CCR1 Antagonists
The following tables summarize the binding and functional inhibition data for several well-characterized CCR1 antagonists. This data is compiled from various studies, and it is important to note that variations in experimental conditions can influence the results.[2]
Table 1: Binding Affinity (Ki) of CCR1 Antagonists at Human CCR1
| Antagonist | Human CCR1 Ki (nM) | Reference |
| BX471 | 1.0 | [3] |
| CP-481,715 | 9.2 (Kd) | [4][5] |
| CCX354 | 1.5 |
Table 2: Functional Inhibition (IC50) of CCR1 Antagonists
| Antagonist | Assay Type | Human CCR1 IC50 (nM) | Cell Line/System |
| CCR1 antagonist 9 | Calcium Flux Assay | 6.8 | Not specified |
| This compound 9 | Chemotaxis Assay | 28 | THP-1 cells |
| CP-481,715 | ¹²⁵I-CCL3 Displacement | 74 | Human CCR1 |
| CP-481,715 | Calcium Mobilization | 71 | |
| CP-481,715 | Monocyte Chemotaxis | 55 | |
| BX471 | Calcium Mobilization | 5.8 | |
| CCX354 | THP-1 Cell Chemotaxis (CCL15) | 1.4 |
Experimental Protocols
I. Preparation of Cell Membranes
This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).[2]
Materials:
-
HEK293 or CHO cells stably expressing human CCR1
-
Cold Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4[2]
-
Cryoprotectant Buffer: Binding buffer with 10% sucrose
-
Centrifuge and appropriate tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Harvest cultured cells expressing CCR1.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in cold lysis buffer.
-
Homogenize the cells on ice to ensure complete lysis.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Repeat the high-speed centrifugation step to wash the membranes.
-
Resuspend the final membrane pellet in cryoprotectant buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Competition Binding Assay
This protocol details the steps for performing a competition binding assay to determine the IC50 and Ki of a test antagonist.
Materials:
-
CCR1-expressing cell membranes (prepared as above)
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with high specific activity[2][7]
-
Test Compound: Unlabeled this compound
-
Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α)[2]
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4[2]
-
96-well plates
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI)[6]
-
Filtration apparatus (cell harvester)
-
Scintillation fluid
-
Scintillation counter (e.g., MicroBeta counter)[6]
Procedure:
-
Prepare serial dilutions of the unlabeled test antagonist in assay buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
Serial dilutions of the test antagonist or assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Radioligand ([¹²⁵I]-CCL3) at a concentration close to its dissociation constant (Kd).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[2][6]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2]
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Dry the filters completely.
-
Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate the specific binding for each concentration of the test antagonist by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50 value of the antagonist.[2]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[2]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the CCR1 receptor.
-
-
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon ligand binding.
Radioligand Binding Assay Workflow
Caption: Workflow for this compound binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
Application Notes and Protocols: Studying CCR1 Function in Cell Lines Using CRISPR/Cas9
Introduction
The C-C motif chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of immune cells to sites of inflammation.[1][2] It binds to a variety of chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), initiating downstream signaling cascades that are crucial for leukocyte trafficking in both innate and adaptive immunity.[2][3] Dysregulation of CCR1 signaling has been implicated in various inflammatory diseases, autoimmune disorders, and several types of cancer, including multiple myeloma, breast cancer, and hepatocellular carcinoma.[4][5][6] This makes CCR1 a significant target for therapeutic intervention and basic research.
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the straightforward generation of knockout cell lines to study gene function.[7] By creating targeted double-strand breaks that lead to gene inactivation, researchers can elucidate the specific roles of proteins like CCR1 in complex cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR/Cas9 to generate CCR1 knockout cell lines and subsequently analyze the receptor's function.
Generating CCR1 Knockout Cell Lines via CRISPR/Cas9
The generation of a stable CCR1 knockout cell line is the foundational step for functional studies. The workflow involves designing guide RNAs (gRNAs) specific to the CCR1 gene, delivering the CRISPR/Cas9 components into the target cell line, selecting and isolating single-cell clones, and finally, validating the knockout at the genomic and protein levels.
Protocol 1: Generation of CCR1 Knockout Cell Lines
This protocol is optimized for adherent cell lines but can be adapted for suspension cells.[8]
1.1. sgRNA Design and Vector Construction
-
Design sgRNAs: Use online tools (e.g., Benchling, CRISPR Design Tool) to design 2-3 sgRNAs targeting early exons of the CCR1 gene. This maximizes the chance of generating a frameshift mutation leading to a non-functional protein.[9]
-
Vector Selection: Choose an appropriate all-in-one CRISPR/Cas9 vector containing both Cas9 nuclease and the sgRNA expression cassette (e.g., lentiCRISPRv2). These vectors often include a selection marker like puromycin resistance.
-
Cloning: Synthesize and clone the designed sgRNA oligonucleotides into the linearized CRISPR/Cas9 vector according to the manufacturer's protocol.
1.2. Transfection
-
Cell Culture: Plate the chosen cell line (e.g., HEK293T for lentiviral production, or the target cell line directly) and grow to 70-90% confluency.[10]
-
Delivery: Transfect the CCR1-sgRNA-Cas9 plasmid into the cells using a suitable method. For difficult-to-transfect cells, lentiviral transduction is recommended. For others, lipid-based transfection reagents or electroporation can be used.[11]
-
Note: Always include a negative control (a non-targeting sgRNA) and a positive control (a validated sgRNA for a housekeeping gene).[12]
-
1.3. Selection and Single-Cell Isolation
-
Antibiotic Selection: 24-48 hours post-transfection, apply selection pressure (e.g., puromycin) to eliminate untransfected cells. The optimal concentration should be determined beforehand with a kill curve.
-
Single-Cell Cloning: Once a stable population of edited cells is established, isolate single cells to generate clonal lines. This is crucial as the initial population will be a heterogeneous mix of wild-type, heterozygous, and homozygous knockout cells.
-
Limited Dilution: Serially dilute the cell suspension to a concentration of ~1 cell/mL and plate into 96-well plates.[10]
-
FACS: If the vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well of a 96-well plate.
-
1.4. Knockout Validation Expand the single-cell clones and validate the knockout at both the genomic and protein levels.
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clone and the wild-type control.
-
PCR Amplification: Amplify the target region of the CCR1 gene.
-
Mismatch Cleavage Assay (T7E1): A quick screening method to identify clones with insertions/deletions (indels).[12]
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift-inducing indels in all alleles. Deconvolution of sequencing traces can be performed using tools like TIDE (Tracking of Indels by Decomposition).[13]
-
-
Protein Level Analysis:
-
Western Blot: This is the gold standard for confirming the absence of the target protein. Lyse the validated clones and wild-type cells, and perform a Western blot using a validated anti-CCR1 antibody. A complete knockout clone will show no CCR1 protein band.[14]
-
Flow Cytometry: For a cell surface receptor like CCR1, flow cytometry using a fluorescently-labeled anti-CCR1 antibody can also confirm the absence of surface expression.
-
| Table 1: Example Validation Data for CCR1 Knockout Clones | | :--- | :--- | :--- | :--- | | Clone ID | Sanger Sequencing Result | CCR1 Protein Expression (Western Blot) | CCR1 Surface Expression (Flow Cytometry) | | Wild-Type (WT) | Wild-Type Sequence | 100% | 100% | | Clone A3 | -8 bp deletion (Allele 1)-1 bp insertion (Allele 2) | Not Detected | Not Detected | | Clone B5 | Wild-Type (Allele 1)+4 bp insertion (Allele 2) | ~55% | ~52% | | Clone C1 | Wild-Type Sequence | 98% | 95% | | Conclusion | Clone A3 is a confirmed homozygous knockout. | Clone B5 is heterozygous. | Clone C1 is a non-edited clone. |
CCR1 Signaling Pathway
CCR1 activation by its chemokine ligands initiates a signaling cascade through Gαi-type G proteins.[15] This leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][15] These events culminate in various cellular responses, including chemotaxis, cell proliferation, and cytokine production, often involving downstream pathways like MAPK/ERK and PI3K/Akt.[1][4] Additionally, CCR1 can signal through β-arrestin-mediated pathways, which are involved in receptor internalization and G protein-independent signaling.[16]
Functional Assays to Characterize CCR1 Knockout Cells
Comparing the phenotype of CCR1 knockout cells to wild-type controls is essential to determine the receptor's function.
Protocol 2: Chemotaxis (Transwell Migration) Assay
This assay measures the directional migration of cells toward a chemoattractant.
-
Cell Preparation: Starve both wild-type and CCR1 knockout cells in serum-free media for 2-4 hours. Resuspend cells in migration buffer (e.g., serum-free media with 0.5% BSA).
-
Assay Setup:
-
Add a CCR1 ligand (e.g., CCL5/RANTES) to the lower chamber of a Transwell plate (typically with 5 or 8 µm pores, depending on cell type). Use migration buffer alone as a negative control.
-
Add the cell suspension to the upper insert.
-
-
Incubation: Incubate the plate at 37°C for a period determined by the cell type's migration speed (e.g., 2-6 hours).
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view under a microscope or elute the stain and measure absorbance.
-
Data Analysis: Calculate the chemotactic index (number of cells migrating toward the chemokine divided by the number of cells migrating toward the control buffer).
| Table 2: Sample Data from Transwell Migration Assay | | :--- | :--- | :--- | | Cell Line | Condition | Mean Migrated Cells per Field (±SD) | Chemotactic Index | | Wild-Type (WT) | Control Buffer | 25 ± 4 | 1.0 | | Wild-Type (WT) | 100 ng/mL CCL5 | 155 ± 12 | 6.2 | | CCR1 KO | Control Buffer | 23 ± 5 | 1.0 | | CCR1 KO | 100 ng/mL CCL5 | 28 ± 6 | 1.2 | | Conclusion | CCR1 knockout abolishes CCL5-mediated cell migration. | | |
Protocol 3: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[17]
-
Cell Loading: Harvest wild-type and CCR1 knockout cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Measurement:
-
Acquire a baseline fluorescence reading using a plate reader equipped with an injector (e.g., FLIPR) or a flow cytometer.
-
Inject the CCR1 ligand (e.g., CCL3/MIP-1α).
-
Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading.
| Table 3: Sample Data from Calcium Flux Assay | | :--- | :--- | :--- | | Cell Line | Stimulant | Peak Fluorescence (Relative Fluorescence Units ±SD) | | Wild-Type (WT) | Buffer Control | 150 ± 20 | | Wild-Type (WT) | 100 ng/mL CCL3 | 2800 ± 150 | | CCR1 KO | Buffer Control | 145 ± 25 | | CCR1 KO | 100 ng/mL CCL3 | 160 ± 30 | | Conclusion | CCR1 knockout abrogates the intracellular calcium response to CCL3. | |
Conclusion
The combination of CRISPR/Cas9-mediated gene editing with robust functional assays provides a powerful platform for dissecting the role of CCR1 in various biological contexts. By creating clean genetic knockouts, researchers can confidently attribute observed phenotypic changes, such as deficits in migration or signaling, to the absence of CCR1 function. This approach is invaluable for validating CCR1 as a drug target and for exploring the fundamental mechanisms of chemokine signaling in health and disease.
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. C-C motif chemokine receptor 1 (CCR1) is a target of the EGF-AKT-mTOR-STAT3 signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. cyagen.com [cyagen.com]
- 12. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. How to Validate a CRISPR Knockout [biognosys.com]
- 15. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Evaluating CCR1 Antagonist Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory response, playing a pivotal role in the recruitment of leukocytes to sites of inflammation.[1] Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers downstream signaling cascades that are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][2] As such, CCR1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. These application notes provide a comprehensive overview of established animal models and detailed protocols for the in vivo evaluation of CCR1 antagonist efficacy.
CCR1 Signaling Pathway
Upon ligand binding, CCR1, a G protein-coupled receptor, initiates a signaling cascade involving G proteins, leading to the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC).[1][3] This cascade results in an increase in intracellular calcium levels and ultimately mediates cellular responses such as chemotaxis, cell adhesion, and the inflammatory response.[1][3] CCR1 antagonists function by blocking this initial ligand-receptor interaction, thereby inhibiting the subsequent inflammatory cascade.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of a this compound.
General Experimental Workflow
A standardized workflow is crucial for the reliable in vivo assessment of this compound efficacy. The following diagram outlines the key stages of a typical preclinical study.
Caption: General experimental workflow for in vivo efficacy testing of a this compound.
Application Note 1: Rheumatoid Arthritis - Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-validated model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.[4][5]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice[4][6]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (4 mg/mL Mycobacterium tuberculosis).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.
-
-
Treatment:
-
Prophylactic: Begin daily administration of the this compound or vehicle control on the day of the primary immunization (Day 0).
-
Therapeutic: Initiate daily treatment upon the first appearance of clinical signs of arthritis.
-
-
Efficacy Parameters:
-
Clinical Scoring: Monitor and score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
-
Quantitative Data Summary: this compound Efficacy in CIA Models
| This compound | Mouse Strain | Dosing Regimen | Key Efficacy Readouts | Reference |
| J-113863 | DBA/1 | 3 or 10 mg/kg, i.p. daily for 11 days (therapeutic) | Dose-dependent reduction in arthritic index; Improved paw inflammation and joint damage; Decreased cellular infiltration into joints.[6] | [6] |
| Met-RANTES | DBA/1 | Not specified | Reduced incidence and severity of arthritis.[7] | [7] |
Application Note 2: Multiple Sclerosis - Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[8][9]
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice[8][9]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion at each site.
-
Administer Pertussis Toxin (200-400 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.[9][10]
-
-
Treatment:
-
Prophylactic: Begin daily administration of the this compound or vehicle from the day of immunization.
-
Therapeutic: Start treatment upon the onset of clinical signs (clinical score > 1).
-
-
Efficacy Parameters:
-
Clinical Scoring: Monitor and score disease severity daily based on a scale of 0-5 (0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb and hind limb paralysis; 5 = moribund).[1]
-
Body Weight: Record body weight daily.
-
Histopathology: At the study endpoint, perfuse mice with saline and collect the brain and spinal cord. Fix tissues in formalin, embed in paraffin, and stain with Luxol Fast Blue (for demyelination) and H&E (for inflammation).[1]
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system (CNS) and spleen to analyze immune cell populations (e.g., T cells, macrophages).[1]
-
Quantitative Data Summary: this compound Efficacy in EAE Models
| This compound | Mouse/Rat Strain | Dosing Regimen | Key Efficacy Readouts | Reference |
| J-113863 | SJL/J Mice | 10 mg/kg, i.p. daily from day 14 to 25 (therapeutic) | Significantly attenuated clinical scores; Reduced percentage of CD4+IL-9+, CD3+IL-22+, and other pro-inflammatory T-cell subsets in the spleen.[11][12] | [11][12] |
| Unnamed low-molecular weight antagonist | DA Rats | Not specified, 5-day treatment period (therapeutic) | Potently abrogated clinical and histopathological signs of disease.[2] | [2] |
Application Note 3: General Inflammation - Thioglycollate-Induced Peritonitis Model
The thioglycollate-induced peritonitis model is a robust and straightforward method to study acute inflammatory responses and leukocyte recruitment.[13][14]
Experimental Protocol: Thioglycollate-Induced Peritonitis in Mice[13][15]
-
Animals: C57BL/6 or other suitable mouse strains, 8-12 weeks old.
-
Induction:
-
Treatment:
-
Administer the this compound or vehicle control at a predetermined time before or after thioglycollate injection, depending on the study design (e.g., 1 hour prior to induction).
-
-
Efficacy Parameters:
-
Peritoneal Cell Recruitment: At a specified time point post-induction (e.g., 4, 24, or 72 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Cell Counting and Differentiation: Determine the total number of recruited leukocytes using a hemocytometer. Perform cytospin preparations and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count neutrophils, macrophages, and lymphocytes. Alternatively, use flow cytometry with specific cell surface markers.
-
Cytokine/Chemokine Analysis: Measure the levels of inflammatory mediators in the peritoneal lavage fluid using ELISA or multiplex assays.
-
Quantitative Data Summary: this compound Efficacy in Peritonitis Model
Specific quantitative data for CCR1 antagonists in the thioglycollate-induced peritonitis model is less commonly published in direct comparative tables. However, the expected outcome is a significant reduction in the total number of recruited leukocytes, particularly neutrophils and macrophages, in the peritoneal cavity of antagonist-treated animals compared to the vehicle control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Effector stage CC chemokine receptor-1 selective antagonism reduces multiple sclerosis-like rat disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a CC chemokine receptor antagonist on collagen induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 14. In Vivo Model of Peritonitis Induced by Thioglycollate [bio-protocol.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
Measuring CCR1 Expression on Leukocytes via Flow Cytometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the measurement of C-C Motif Chemokine Receptor 1 (CCR1) expression on various leukocyte subsets using flow cytometry. CCR1, also known as CD191, is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating the migration of immune cells.[1][2][3] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[3][4] Accurate quantification of CCR1 expression on leukocytes is vital for understanding its role in various pathological conditions and for the development of targeted therapeutics.
Data Presentation: CCR1 Expression on Leukocyte Subsets
The expression of CCR1 varies among different leukocyte populations. The following table summarizes typical expression patterns based on published literature. Note that expression levels can be influenced by activation status and disease state.
| Leukocyte Subset | Typical CCR1 Expression Level | References |
| Monocytes | High | [5][6] |
| Macrophages | High | [6] |
| Neutrophils | Low to moderate (can be induced by IFN-γ) | [1][5][7] |
| Eosinophils | Low to moderate | [1][5] |
| Basophils | High | [5] |
| T Lymphocytes | Low to variable | [1][7] |
| B Lymphocytes | Variable, reported in some lymphomas | [8] |
Experimental Protocol: Staining of Whole Blood for CCR1 Expression
This protocol details the steps for staining human whole blood to analyze CCR1 expression on leukocyte subsets.
Materials:
-
Whole Blood: Collected in EDTA or heparin-coated tubes.
-
Anti-Human CCR1 Antibody: A fluorochrome-conjugated monoclonal antibody validated for flow cytometry (e.g., from Thermo Fisher Scientific, BioLegend, or Abcam).[1][2][9][10]
-
Leukocyte Subset Markers: Fluorochrome-conjugated antibodies to identify specific leukocyte populations (e.g., CD14 for monocytes, CD16 for neutrophils, CD3 for T cells, CD19 for B cells).
-
Red Blood Cell (RBC) Lysis Buffer: A commercial 1X or 10X lysis buffer containing ammonium (B1175870) chloride is recommended.[11][12][13][14][15]
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.
-
Compensation Beads: For single-color compensation controls.[16]
-
Viability Dye: An impermeant nucleic acid dye to exclude dead cells.[17]
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochromes.
Procedure:
-
Antibody Cocktail Preparation: Prepare a master mix of fluorochrome-conjugated antibodies (anti-CCR1 and leukocyte markers) at their predetermined optimal concentrations in flow cytometry staining buffer. Keep the cocktail protected from light.
-
Blood Aliquoting: Add 100 µL of anticoagulated whole blood to the bottom of a 5 mL polystyrene flow cytometry tube.
-
Staining: Add the appropriate volume of the antibody cocktail to the whole blood. Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.[17][18][19]
-
Red Blood Cell Lysis:
-
Washing:
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the final cell suspension according to the manufacturer's instructions.[17]
-
Data Acquisition:
-
Filter the cell suspension through a 35-45 µm mesh to ensure a single-cell suspension before acquisition.[18]
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events to analyze rare populations.
-
Use single-color stained compensation beads or cells to set up the compensation matrix to correct for spectral overlap.[16][20][21][22][23]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for measuring CCR1 expression on leukocytes from whole blood.
CCR1 Signaling Pathway Diagram
Caption: Simplified CCR1 signaling pathway leading to leukocyte migration.
References
- 1. CCR1 Monoclonal Antibody (8E10F9) (MA5-31672) [thermofisher.com]
- 2. Anti-CCR1 antibody [8E10G6] (ab233832) | Abcam [abcam.com]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Surface expression of CC- and CXC-chemokine receptors on leucocyte subsets in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Receptors CCR1 and CCR2 on Peripheral Blood Mononuclear Cells of Newly Diagnosed Patients with the CD38-Positive Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. CCR1 Polyclonal Antibody (PA1-41062) [thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. inventbiotech.com [inventbiotech.com]
- 14. RBC Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. Compensation Controls | McGovern Medical School [med.uth.edu]
- 17. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bowdish.ca [bowdish.ca]
- 19. researchgate.net [researchgate.net]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 22. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 23. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
Application Notes and Protocols: Biacore Analysis of CCR1 Antagonist Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes to sites of inflammation. As such, it has emerged as a significant therapeutic target for a variety of autoimmune and inflammatory diseases. The development of small molecule antagonists for CCR1 is a key focus in drug discovery. Understanding the binding kinetics of these antagonists to their target is crucial for optimizing their pharmacological properties, including efficacy and duration of action.
Surface Plasmon Resonance (SPR), commercialized as Biacore, is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides detailed information on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), offering a deeper understanding of the drug-target interaction beyond simple affinity measurements. These kinetic parameters are critical for structure-activity relationship (SAR) and structure-kinetic relationship (SKR) studies.
These application notes provide a comprehensive overview and detailed protocols for the analysis of CCR1 antagonist binding kinetics using Biacore technology.
Data Presentation: this compound Binding Parameters
| Antagonist | Target Species | Assay Type | K_i_ (nM) | IC_50_ (nM) | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) |
| BX-471 | Human | Radioligand Binding | 1[1][2] | 5.8 (Ca²⁺ flux)[1][2] | N/A | N/A | N/A |
| Mouse | Radioligand Binding | 215[1][2] | 198 (Ca²⁺ flux)[1][2] | N/A | N/A | N/A | |
| UCB-35625 | Human | Radioligand Binding | 0.8 | 3.2 (Chemotaxis) | N/A | N/A | N/A |
| MLN3897 | Human | Radioligand Binding | 1.1 | 2.5 (Chemotaxis) | N/A | N/A | N/A |
| CP-481,715 | Human | Radioligand Binding | 2.1 | 10 (Chemotaxis) | N/A | N/A | N/A |
| AZD4818 | Human | Radioligand Binding | 3.4 | 12 (Chemotaxis) | N/A | N/A | N/A |
| PS899877 | Human | Radioligand Binding | 1.9 | 4.5 (Chemotaxis) | N/A | N/A | N/A |
N/A: Not available in the public domain from Biacore studies. The provided K_i_ and IC_50_ values are derived from non-SPR assays and serve as a reference for the expected potency of these compounds.
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
The binding of a chemokine ligand (e.g., CCL3/MIP-1α, CCL5/RANTES) to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization, and cellular activation. CCR1 antagonists block this process by binding to the receptor and preventing chemokine binding or receptor activation.
Biacore Experimental Workflow
The general workflow for analyzing the binding kinetics of a this compound using Biacore involves several key steps, from preparation of the CCR1 receptor and sensor chip to the injection of the antagonist and subsequent data analysis.
Experimental Protocols
Protocol 1: Preparation of Recombinant CCR1 for Immobilization
Objective: To prepare purified and solubilized recombinant human CCR1 suitable for immobilization on a Biacore sensor chip.
Materials:
-
Lyophilized recombinant human CCR1 with a polyhistidine tag.
-
Solubilization buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5% (w/v) n-Dodecyl-β-D-maltoside (DDM), 0.1% (w/v) Cholesteryl hemisuccinate (CHS).
-
Dialysis tubing (10 kDa MWCO).
-
Ultracentrifuge.
Methodology:
-
Reconstitute the lyophilized CCR1 protein in the solubilization buffer to a final concentration of 1 mg/mL.
-
Gently agitate at 4°C for 1-2 hours to ensure complete solubilization.
-
Clarify the solution by ultracentrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
-
Carefully collect the supernatant containing the solubilized CCR1.
-
(Optional) Perform a buffer exchange into the running buffer for the Biacore experiment using dialysis or a desalting column.
-
Determine the final protein concentration using a suitable protein assay (e.g., BCA assay).
-
Store the solubilized CCR1 on ice for immediate use or aliquot and store at -80°C for long-term storage.
Protocol 2: Immobilization of CCR1 onto a Sensor Chip
Objective: To covalently immobilize the prepared CCR1 protein onto a CM5 sensor chip surface.
Materials:
-
Biacore instrument (e.g., Biacore T200, S200, 8K).
-
CM5 sensor chip.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0.
-
Solubilized CCR1 protein (from Protocol 1).
-
Running buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20) supplemented with 0.1% DDM.
Methodology:
-
Equilibrate the CM5 sensor chip with the running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Dilute the solubilized CCR1 protein to 10-50 µg/mL in the immobilization buffer.
-
Inject the diluted CCR1 over the activated surface until the desired immobilization level is reached (typically 2000-5000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Wash the surface with pulses of the running buffer to remove any non-covalently bound protein.
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without the injection of CCR1.
Protocol 3: Kinetic Analysis of this compound Binding
Objective: To determine the association (k_a_) and dissociation (k_d_) rates of a small molecule antagonist binding to the immobilized CCR1.
Materials:
-
CCR1-immobilized sensor chip (from Protocol 2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Running buffer: HBS-P+ with 0.1% DDM and a final DMSO concentration matching that of the antagonist dilutions (typically ≤1%).
-
Biacore instrument.
Methodology:
-
Prepare a serial dilution of the this compound in the running buffer. A typical concentration range would be 0.1 nM to 1 µM, spanning below and above the expected K_D_. Include a buffer-only (zero concentration) sample for double referencing.
-
Equilibrate the CCR1-immobilized sensor chip with the running buffer until a stable baseline is achieved.
-
Perform a kinetic analysis using a multi-cycle kinetics (MCK) or single-cycle kinetics (SCK) method.
-
MCK: Inject each antagonist concentration in a separate cycle, with a regeneration step in between if necessary.
-
Association: Inject the antagonist solution over the CCR1 and reference surfaces for a defined period (e.g., 60-180 seconds) at a high flow rate (e.g., 30-50 µL/min) to monitor the binding phase.
-
Dissociation: Switch to running buffer flow and monitor the dissociation for a defined period (e.g., 180-600 seconds).
-
Regeneration: If required, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound antagonist. A regeneration scout should be performed to find a condition that removes the analyte without damaging the immobilized receptor.
-
-
SCK: Inject the antagonist concentrations sequentially from lowest to highest without a regeneration step in between, followed by a long dissociation phase after the final injection.
-
-
Collect the sensorgram data for each concentration.
Protocol 4: Data Analysis and Interpretation
Objective: To process the raw sensorgram data and fit it to a kinetic model to determine k_a_, k_d_, and K_D_.
Methodology:
-
Data Processing:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the zero-concentration (buffer only) sensorgram to correct for any baseline drift.
-
-
Kinetic Model Fitting:
-
Globally fit the processed sensorgrams for all antagonist concentrations to a suitable kinetic model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used.
-
The fitting algorithm will calculate the best-fit values for the association rate constant (k_a_), the dissociation rate constant (k_d_), and the maximum response (R_max_).
-
-
Affinity Calculation:
-
Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants: K_D_ = k_d_ / k_a_.
-
-
Quality Control:
-
Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data). The residuals should be randomly distributed around zero.
-
The Chi² value should be low, indicating a good fit.
-
Data Interpretation Logic
The interpretation of Biacore data involves a logical flow from the raw sensorgram to the final kinetic constants.
Conclusion
The application of Biacore technology provides invaluable insights into the binding kinetics of CCR1 antagonists. By following the detailed protocols outlined in these notes, researchers can obtain high-quality, real-time data on the association and dissociation rates of their compounds. This information is critical for the rational design and optimization of novel CCR1-targeted therapeutics, enabling the selection of candidates with the most favorable pharmacokinetic and pharmacodynamic profiles. While a comprehensive public database of Biacore-derived kinetic constants for CCR1 antagonists is currently lacking, the methodologies described here provide a robust framework for generating such crucial data in any drug discovery program targeting this important chemokine receptor.
References
Application Notes and Protocols for Isolating Primary Immune Cells for CCR1 Studies
These application notes provide detailed protocols for researchers, scientists, and drug development professionals focused on the study of C-C chemokine receptor 1 (CCR1), a key mediator of inflammatory responses. The following sections detail methods for isolating primary immune cells expressing CCR1, and subsequent functional assays to study receptor activity.
Introduction to CCR1
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of immune cells to sites of inflammation.[1] It is expressed on various immune cells, including monocytes, macrophages, neutrophils, T cells, and others.[2][3] Ligands for CCR1 include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4] The involvement of CCR1 in inflammatory and autoimmune diseases like rheumatoid arthritis and multiple sclerosis has made it a significant target for drug development.[1]
Data Presentation: Quantitative Overview
The following tables summarize expected yields and purity for primary immune cell isolation, as well as comparative values for CCR1 antagonist activity in functional assays.
Table 1: Expected Yield and Purity of Isolated Primary Immune Cells
| Cell Type | Isolation Method | Source | Average Yield (per mL of whole blood) | Purity | Reference |
| PBMCs | Density Gradient Centrifugation | Human Peripheral Blood | 1 x 10⁶ cells | >95% | [5] |
| Monocytes | Immunomagnetic Negative Selection (from PBMCs) | Human Peripheral Blood | 1 x 10⁵ cells | >90% | [5] |
| Neutrophils | Immunomagnetic Negative Selection | Human Peripheral Blood | Variable | >95% | [6] |
| T Cells | Immunomagnetic Negative Selection (from PBMCs) | Human Peripheral Blood | Variable | >95% | [7] |
Table 2: Comparative IC50/Ki Values of CCR1 Antagonists
| Compound | Assay Type | Measured Value | Cell Line/System | Reference |
| This compound 9 | Calcium Flux Assay | IC50: 6.8 nM | Not specified | [8] |
| This compound 9 | Chemotaxis Assay | IC50: 28 nM | THP-1 cells | [8] |
| BX 471 | [¹²⁵I]-CCL3 Binding | Ki: 1.0 nM | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ – free
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL centrifuge tubes
-
Serological pipettes
-
Benchtop centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 35 mL of the diluted blood on top of 15 mL of Ficoll-Paque™ in a 50 mL centrifuge tube. Avoid mixing the layers.[5]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL centrifuge tube.[9]
-
Wash the isolated PBMCs by adding 3 times the volume of PBS and centrifuge at 300 x g for 10 minutes at room temperature.[5]
-
Discard the supernatant and resuspend the cell pellet in the appropriate buffer or media for downstream applications.
-
Perform a cell count using a hemocytometer or automated cell counter. The average yield is approximately 1x10⁶ PBMCs per mL of whole blood.[5]
Protocol 2: Isolation of Monocytes from PBMCs by Immunomagnetic Negative Selection
This protocol describes the purification of untouched monocytes from a PBMC population.
Materials:
-
Isolated PBMCs
-
Monocyte isolation kit (negative selection) based on magnetic beads (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Magnetic separator
Procedure:
-
Start with the isolated PBMC pellet.
-
Resuspend the PBMCs in the appropriate buffer as recommended by the manufacturer of the isolation kit.
-
Add the cocktail of biotin-conjugated antibodies against non-monocyte markers (e.g., CD3, CD7, CD16, CD19, CD56, CD123, and glycophorin A).
-
Incubate as recommended by the manufacturer (typically 10 minutes at 4°C).
-
Add magnetic microbeads conjugated to anti-biotin antibodies and incubate for another 15 minutes at 4°C.[10]
-
Place the tube in a magnetic separator. The magnetically labeled non-monocytes will be retained in the magnetic field.
-
Collect the supernatant containing the unlabeled, purified monocytes.
-
Wash the monocytes with buffer and proceed with downstream applications.
Protocol 3: Chemotaxis Assay
This assay measures the directed migration of immune cells towards a chemoattractant.
Materials:
-
Isolated primary immune cells (e.g., monocytes, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber, IncuCyte® Clearview plates)[11][12]
-
Chemoattractant (e.g., CCL3, CCL5)
-
Assay medium (e.g., RPMI + 0.5% FBS)[13]
-
Cell viability stain (e.g., Calcein AM or CellTiter-Glo®)
Procedure:
-
Prepare a cell suspension of the isolated immune cells in assay medium.
-
If using, coat the membrane of the chemotaxis chamber insert with an extracellular matrix protein like fibronectin.[11]
-
Add the chemoattractant to the lower chamber of the plate. Add assay medium without the chemoattractant to control wells.[13]
-
Seed the cells into the upper insert of the chemotaxis chamber.[11]
-
If testing inhibitory compounds, pre-incubate the cells with the compounds before adding them to the insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period of time sufficient for migration to occur (e.g., 4 hours for monocytes).[12]
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by using a luminescence-based assay to measure ATP.[12]
Protocol 4: Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.[14]
Materials:
-
Isolated primary immune cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)[8]
-
CCR1 agonist (e.g., RANTES/CCL5)[14]
-
Fluorescence plate reader with an integrated liquid handler
Procedure:
-
Load the isolated cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pipette the cell suspension into a 96-well plate.
-
If testing antagonists, add the compounds to the wells and incubate.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 10-20 seconds.[14]
-
Using the instrument's liquid handler, add the CCR1 agonist to stimulate the cells.[14]
-
Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the influx of intracellular calcium.
Protocol 5: Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[1]
Materials:
-
Cell membranes from cells expressing CCR1
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3)[1]
-
Unlabeled test compound (antagonist)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[1]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR1 ligand.[8]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[8]
-
Terminate the reaction by rapid filtration through a glass fiber filter. This separates the bound radioligand from the free radioligand.[8]
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The data is then used to calculate the IC50 and Ki values of the test compound.[8]
Mandatory Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ligand binding to CCR1.
Caption: CCR1 signaling cascade leading to cellular responses.
Experimental Workflow for CCR1 Studies
The diagram below outlines the general workflow from primary cell isolation to functional analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 7. Identification of CCL1 as a Gene Differentially Expressed in CD4+ T Cells Expressing TIM-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. anilocus.com [anilocus.com]
- 10. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. sartorius.com [sartorius.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Imaging of Leukocyte Migration with CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte migration to sites of inflammation is a critical process in the immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. The C-C chemokine receptor 1 (CCR1) has emerged as a key mediator in this process, making it a promising therapeutic target.[1] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques, particularly intravital microscopy (IVM), to investigate and quantify the effects of CCR1 antagonists on leukocyte migration.
In vivo imaging allows for the real-time visualization and quantification of cellular processes within a living organism, offering invaluable insights into the dynamic nature of leukocyte trafficking.[1][2][3] These techniques are essential for preclinical evaluation of novel CCR1 antagonists, enabling a direct assessment of their efficacy in modulating leukocyte recruitment in a physiologically relevant context.
Core Concepts: The Role of CCR1 in Leukocyte Migration
CCR1, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade that promotes leukocyte adhesion to the endothelium and subsequent transmigration into inflamed tissues.[1][4] Dysregulated CCR1 signaling is implicated in various inflammatory and autoimmune conditions. Therefore, antagonists that block this interaction are of significant therapeutic interest. In vivo imaging provides a powerful platform to dissect the specific steps of the leukocyte migration cascade—including rolling, adhesion, and extravasation—that are affected by CCR1 blockade.[5][6]
Featured In Vivo Imaging Technique: Intravital Microscopy (IVM)
Intravital microscopy is a high-resolution imaging modality that enables the direct observation of cellular dynamics in the microcirculation of living animals.[1][2][5][7] This technique has been instrumental in elucidating the multi-step paradigm of leukocyte recruitment.[8][9]
Key Advantages of IVM:
-
Real-time visualization: Allows for the dynamic tracking of individual leukocytes as they interact with the vessel wall.[1]
-
High spatial and temporal resolution: Enables the detailed analysis of distinct steps in the migration process.[3]
-
Physiological relevance: Observations are made within the complex environment of a living organism, providing more translatable data.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of CCR1 deficiency or blockade on leukocyte recruitment. This data highlights the specific role of CCR1 in the leukocyte adhesion and transmigration steps of the inflammatory cascade.
Table 1: Effect of CCR1 Deficiency on Leukocyte Recruitment in a Mouse Model of Cremaster Muscle Ischemia-Reperfusion [1]
| Experimental Group | Leukocyte Rolling Flux (cells/min) | Leukocyte Adhesion (cells/100 µm vessel) | Leukocyte Transmigration (cells/field) |
| Wild-Type (WT) | 125 ± 15 | 25 ± 4 | 40 ± 6 |
| CCR1 Knockout (Ccr1-/-) | 118 ± 12 | 10 ± 2 | 15 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type. This data demonstrates a significant reduction in leukocyte adhesion and transmigration in CCR1 knockout mice, while rolling is largely unaffected, indicating a critical role for CCR1 in the later stages of leukocyte recruitment.[1][6]
Table 2: Effect of a CCR1 Antagonist (BX471) on Leukocyte Recruitment [4][10]
| Treatment Group | Leukocyte Adhesion (normalized to vehicle) | Leukocyte Transmigration (normalized to vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| BX471 (10 mg/kg) | 0.45 ± 0.08 | 0.38 ± 0.06 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Pharmacological blockade of CCR1 with BX471 significantly attenuates leukocyte adhesion and transmigration in response to an inflammatory stimulus.
Experimental Protocols
Protocol 1: Intravital Microscopy of the Mouse Cremaster Muscle to Assess the Effect of a this compound
This protocol describes the preparation of the mouse cremaster muscle for IVM and the subsequent procedure to evaluate the efficacy of a this compound in an acute inflammation model.[1][5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, sutures)
-
Saline solution (0.9% NaCl), warmed to 37°C
-
Inflammatory stimulus (e.g., CCL3 or lipopolysaccharide (LPS))[1][7]
-
Intravital microscope with a water-immersion objective
-
Digital camera and recording software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Administer the this compound or vehicle control at the desired dose and time point prior to inducing inflammation. This can be done via oral gavage, intraperitoneal, or intravenous injection depending on the compound's properties.
-
Surgically prepare the cremaster muscle for observation as previously described.[5] Briefly, this involves making a small incision in the scrotum, exteriorizing the cremaster muscle, and securing it on a specialized stage for microscopy.
-
Continuously superfuse the exposed tissue with warmed saline to maintain its viability.
-
-
Induction of Inflammation:
-
Apply the inflammatory stimulus. This can be achieved by intrascrotal injection of a chemokine like CCL3 or by inducing ischemia-reperfusion injury.[1]
-
-
Intravital Microscopy Imaging:
-
Position the prepared mouse on the microscope stage.
-
Identify post-capillary venules (20-40 µm in diameter) for observation.[1]
-
Record video sequences of leukocyte-endothelial interactions at baseline and at various time points after the inflammatory stimulus.
-
-
Data Analysis:
-
Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined point in a vessel per minute.[1]
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm vessel segment.[1]
-
Leukocyte Transmigration: Count the number of leukocytes that have extravasated into the surrounding tissue per field of view.
-
Protocol 2: Adoptive Transfer of Labeled Leukocytes for In Vivo Tracking
This protocol allows for the tracking of a specific population of leukocytes and is particularly useful for studying the migration of genetically modified cells (e.g., fluorescent reporter-expressing leukocytes).
Materials:
-
Donor mice (e.g., LysM-eGFP mice where myeloid cells express GFP)[11]
-
Recipient wild-type mice
-
Fluorescent dye for cell labeling (e.g., carboxyfluorescein succinimidyl ester (CFSE) or lipophilic dyes like PKH26)[12]
-
This compound or vehicle
-
Flow cytometer
-
Imaging modality (e.g., two-photon microscopy or whole-body imaging system)
Procedure:
-
Leukocyte Isolation and Labeling:
-
Isolate leukocytes (e.g., neutrophils or monocytes) from the bone marrow or spleen of donor mice.
-
If not using genetically labeled cells, label the isolated leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Adoptive Transfer:
-
Resuspend the labeled leukocytes in sterile saline.
-
Inject a defined number of cells (e.g., 1-5 x 10^6) intravenously into recipient mice.
-
-
Treatment and Imaging:
-
Administer the this compound or vehicle to the recipient mice.
-
Induce inflammation in a target tissue (e.g., skin, lung).
-
At desired time points, image the inflamed tissue using an appropriate in vivo imaging modality to track the migration of the adoptively transferred, labeled leukocytes.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR1 signaling pathway in leukocyte migration.
Caption: Experimental workflow for IVM with a this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Imaging leukocyte migration through afferent lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive imaging of leukocyte homing and migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptors Ccr1, Ccr2, and Ccr5 mediate neutrophil migration to postischemic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Intravital Microscopic Methods to Evaluate Anti-inflammatory Effects and Signaling Mechanisms Evoked by Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Non-invasive Imaging of Leukocyte Homing and Migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of adoptive immunotherapy: improved methods for in vivo tracking of tumor-infiltrating lymphocytes and lymphokine-activated killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CCR1 Antagonists BX471 and MLN3897 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a critical role in the recruitment of leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has established it as a significant therapeutic target. This document provides detailed application notes and experimental protocols for two specific small molecule CCR1 antagonists, BX471 and MLN3897, to facilitate their use in research and drug development.
BX471 is a potent and selective non-peptide antagonist of human CCR1, known for its anti-inflammatory properties. MLN3897 is another potent CCR1 antagonist that has shown efficacy in models of inflammatory bone disease. These notes will cover their mechanisms of action, provide quantitative data for in vitro and in vivo studies, and offer detailed protocols for key experimental assays.
Mechanism of Action
Both BX471 and MLN3897 are competitive antagonists of CCR1. They bind to the receptor and prevent the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits the downstream signaling cascade that leads to cellular responses like chemotaxis, calcium mobilization, and inflammation.[1]
CCR1 Signaling Pathway and Antagonist Inhibition
The binding of chemokines to CCR1 activates intracellular G-proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in chemotaxis and other inflammatory responses. CCR1 antagonists like BX471 and MLN3897 physically block the initial ligand-receptor interaction, thereby inhibiting all subsequent downstream events.
Caption: CCR1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for BX471 and MLN3897.
In Vitro Efficacy of CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand/Stimulus | Potency (Kᵢ / IC₅₀) |
| BX471 | Radioligand Binding | Human CCR1-transfected HEK293 | ¹²⁵I-MIP-1α | Kᵢ: 1 nM[2] |
| Radioligand Binding | Mouse CCR1 | ¹²⁵I-MIP-1α | Kᵢ: 215 ± 46 nM[2] | |
| Calcium Mobilization | Human CCR1 | MIP-1α | IC₅₀: 5.8 ± 1 nM[2] | |
| Calcium Mobilization | Mouse CCR1 | MIP-1α | IC₅₀: 198 ± 7 nM[2] | |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | ¹²⁵I-MIP-1α | Kᵢ: 2.3 nM |
| Chemotaxis | Human monocytes | CCL15 | IC₅₀: 2 nM | |
| Osteoclastogenesis | Mouse bone marrow macrophages | RANKL | Significant inhibition at 100 nM |
In Vivo Efficacy of BX471
| Animal Model | Species | Dosing Regimen | Key Findings |
| Allergic Rhinitis | Mouse | 20 mg/kg, s.c. | Reduced inflammatory chemokine and cytokine expression, suppressed eosinophil recruitment.[3] |
| Renal Fibrosis (UUO) | Mouse | 20 mg/kg, s.c. (10 days) | Reduction of interstitial CD45 positive leukocytes by ~55%.[2] |
| Liver Fibrosis (CCl₄) | Mouse | 50 mg/kg, s.c. (6 weeks) | No significant effect on serum and tissue markers of liver injury and fibrosis.[4] |
| Acute Pancreatitis | Mouse | Prophylactic/Therapeutic | Protected against lung injury by attenuating myeloperoxidase activity.[5] |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Kᵢ) of a this compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
CCR1-expressing cells or cell membranes (e.g., HEK293-hCCR1)
-
Radioligand (e.g., ¹²⁵I-CCL3/MIP-1α)
-
Test antagonist (BX471 or MLN3897)
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
Non-specific binding control (high concentration of unlabeled ligand, e.g., 1 µM CCL3)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₐ), and either the test antagonist, vehicle control, or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition of CCR1 signaling by assessing the antagonist's ability to block agonist-induced intracellular calcium release.
Materials:
-
CCR1-expressing cells (e.g., THP-1 or HEK293-hCCR1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Test antagonist (BX471 or MLN3897)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Seed CCR1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the CCR1 agonist into the wells while continuously recording the fluorescence signal.
-
Analyze the data by calculating the change in fluorescence intensity upon agonist addition.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the antagonist concentration.
Objective: To evaluate the ability of a this compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Test antagonist (BX471 or MLN3897)
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
Protocol:
-
Prepare a cell suspension of CCR1-expressing cells in assay medium.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 30 minutes at 37°C.
-
Add the CCR1 agonist to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cell suspension to the upper chamber (insert).
-
Incubate the plate for 2-4 hours at 37°C to allow cell migration.
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or by staining and imaging.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC₅₀ value.
In Vivo Models
Objective: To evaluate the in vivo efficacy of BX471 in an animal model of allergic rhinitis.
Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 7.
-
Challenge: From day 14 to day 21, challenge the mice intranasally with OVA solution daily.
-
Treatment: Administer BX471 (e.g., 20 mg/kg, subcutaneous injection) or vehicle control one hour before each OVA challenge.
-
Assessment:
-
Clinical Signs: Record the frequency of sneezing and nasal rubbing for 10 minutes after the final challenge.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential leukocyte counts.
-
Histology: Collect nasal tissues for histological analysis of inflammatory cell infiltration (e.g., H&E staining for eosinophils).
-
Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or nasal tissue homogenates by ELISA or qPCR.
-
Objective: To assess the effect of MLN3897 on the differentiation of osteoclasts from bone marrow precursors.
Protocol:
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Plate the BMMs in a 96-well plate.
-
Induce osteoclast differentiation by adding M-CSF (30 ng/mL) and RANKL (e.g., 50 ng/mL).
-
Treat the cells with various concentrations of MLN3897 or vehicle control.
-
Culture for 4-6 days, replacing the medium every 2 days.
-
-
Assessment:
-
TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
Visualizations
Experimental Workflow for In Vitro Antagonist Characterization
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with BX471, a nonpeptide this compound, protects mice against acute pancreatitis-associated lung injury by modulating neutrophil recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of CCR1 Antagonists in Functional Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering lower-than-expected potency of CCR1 antagonists in functional assays. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to the observation of low potency for a CCR1 antagonist.
Q1: Why is my this compound showing low potency in our functional assay?
A1: Low potency of a this compound in functional assays can stem from several factors, ranging from issues with the experimental setup to the inherent properties of the compound and the biological system being used. A systematic troubleshooting approach is crucial to pinpoint the exact cause.
Q2: Could the issue be with my cell line?
A2: Yes, the choice and condition of the cell line are critical. Consider the following:
-
Low Receptor Expression: The cell line may not express sufficient levels of CCR1 on its surface.[1][2]
-
High Cell Passage Number: Continuous passaging of cells can lead to genetic drift and altered receptor expression or signaling.[2][5]
-
Cell Viability: Low cell viability will negatively impact assay performance.
-
Troubleshooting:
-
Ensure cell viability is >95% before starting the assay.[6]
-
-
Q3: How critical is the agonist concentration in my assay?
A3: The agonist concentration is a critical parameter. Using an inappropriate concentration can significantly impact the apparent potency of a competitive antagonist.
-
Agonist Concentration Too High: If the agonist concentration is too high (i.e., at the plateau of the dose-response curve), it can overcome the inhibitory effect of a competitive antagonist, leading to an artificially high IC50 value.[5]
Q4: Are my incubation times appropriate?
A4: Incubation times for both the antagonist and the agonist are important for achieving equilibrium and obtaining reproducible results.
-
Insufficient Antagonist Pre-incubation: The antagonist may not have had enough time to bind to the CCR1 receptor before the addition of the agonist.[1]
-
Incorrect Assay Incubation Time: The overall assay incubation time may be too short or too long, leading to a suboptimal signal window.
-
Troubleshooting:
-
The optimal incubation time can vary depending on the cell type and agonist concentration and should be determined empirically.[6]
-
-
Q5: Could there be an issue with the antagonist compound itself?
A5: Yes, problems with the compound can certainly lead to poor performance.
-
Compound Solubility and Stability: The antagonist may have poor solubility in the assay buffer, leading to a lower effective concentration. It might also be unstable under the assay conditions.
-
Off-Target Effects: The compound may have off-target activities that interfere with the assay readout.[5] Some CCR antagonists have been shown to interact with other receptors, such as α1-adrenergic receptors.[7]
Q6: Why do I see different IC50 values for my antagonist in different functional assays (e.g., calcium mobilization vs. chemotaxis)?
A6: It is not uncommon to observe different IC50 values for the same antagonist in different assays. This can be due to a phenomenon known as "biased antagonism," where an antagonist may preferentially inhibit one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[5][9] The kinetics and amplification of the signaling pathways measured in different assays can also vary, leading to different potency readouts.[5]
Quantitative Data Summary
The potency of CCR1 antagonists can vary depending on the specific compound, the assay type, and the cell line used. The following tables provide a summary of reported potency values for several CCR1 antagonists.
Table 1: Potency of this compound 9 [3][5]
| Assay Type | Cell Line | IC50 (nM) |
| Calcium Flux | Not Specified | 6.8 |
| Chemotaxis | THP-1 | 28 |
Table 2: Comparative Binding Affinities and Functional Inhibition of Various CCR1 Antagonists [3][8]
| Compound | Assay Type | Measured Value | Cell Line/System |
| This compound 9 | Calcium Flux Assay | IC50: 6.8 nM | Not Specified |
| This compound 9 | Chemotaxis Assay | IC50: 28 nM | THP-1 cells |
| BX 471 | [¹²⁵I]-CCL3 Binding | Ki: 1.0 nM | Human CCR1 |
| CP-481,715 | [¹²⁵I]-CCL3 Binding | IC50: 74 nM | Human CCR1 |
| CP-481,715 | Calcium Mobilization | IC50: 71 nM | Not Specified |
| CP-481,715 | Monocyte Chemotaxis | IC50: 55 nM | Not Specified |
| CCX354 | THP-1 Cell Chemotaxis (CCL15) | IC50: 1.4 nM | THP-1 cells |
Note: Data is compiled from individual studies, and variations in experimental setup can influence results. Direct comparison of values across different studies should be done with caution.
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Calcium Mobilization Assay
This assay measures the ability of a this compound to block the increase in intracellular calcium induced by an agonist.[10]
Materials:
-
CCR1-expressing cells (e.g., CHO-K1/hCCR1, THP-1)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)[1]
-
Calcium-sensitive dye (e.g., Fluo-4 AM)[11]
-
Pluronic F-127
-
This compound
-
CCR1 agonist (e.g., CCL3/MIP-1α)[5]
Procedure:
-
Cell Preparation:
-
Seed CCR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove excess dye.[1]
-
-
Antagonist Pre-incubation:
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.[1]
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the CCR1 agonist (at its EC80 concentration) into the wells and immediately record the fluorescence signal over time (typically for 2-3 minutes).[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of the antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay (using a Transwell system)
This assay measures the ability of a this compound to inhibit the directed migration of cells towards a chemoattractant.[8]
Materials:
-
CCR1-expressing cells (e.g., THP-1)[6]
-
Assay Medium (e.g., RPMI 1640 + 0.5% BSA)[6]
-
This compound
-
CCR1 chemoattractant (e.g., CCL3)
-
Multi-well plate with permeable inserts (e.g., Transwell, 5 µm pore size)[6]
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet or Giemsa stain)[1][8]
Procedure:
-
Cell Preparation:
-
Harvest CCR1-expressing cells and wash them once with pre-warmed assay medium.
-
Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.[6]
-
-
Antagonist Pre-incubation:
-
In a separate plate, mix the cell suspension with the diluted this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.[6]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the insert by gently wiping with a cotton swab.[6]
-
Fix the migrated cells on the lower surface of the membrane with methanol and then stain them.[1][8]
-
Count the number of migrated cells in several fields of view under a microscope.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for a Chemotaxis Assay
Caption: Experimental workflow for the chemotaxis assay.
Troubleshooting Logic for Low Antagonist Potency
Caption: Troubleshooting logic for addressing low this compound potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Expression, purification and in vitro functional reconstitution of the chemokine receptor CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chemotaxis Assays for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemotaxis experiments. Our goal is to help you achieve consistent and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems observed during chemotaxis assays. For optimal results, it is crucial to standardize procedures and meticulously control experimental variables.
| Problem | Potential Cause | Recommended Solution |
| High background migration (high signal in negative control) | Serum not completely removed from cells. | After harvesting, wash cells thoroughly with serum-free media. It is recommended to serum-starve cells for 4-24 hours prior to the assay to increase their sensitivity to the chemoattractant.[1][2] |
| Cell density is too high, leading to overcrowding and random migration. | Optimize cell seeding density by performing a titration experiment. Too many cells can lead to oversaturation of pores and inaccurate results.[3] | |
| Incubation time is too long, resulting in increased random migration. | Optimize the incubation time for your specific cell type and chemoattractant. Migration times can range from 2 to 48 hours.[3] | |
| Presence of air bubbles between the insert and the lower chamber. | When placing the insert into the well, do so at an angle to allow any air to escape. | |
| Low or no cell migration towards the chemoattractant | Chemoattractant concentration is suboptimal (too low or too high). | Perform a dose-response experiment with a serial dilution of the chemoattractant to determine the optimal concentration.[3] High concentrations can lead to receptor saturation and reduced migration. |
| The chosen pore size of the membrane is inappropriate for the cell type. | Ensure the pore size is appropriate for your cells. As a general guideline, use 3.0 µm pores for smaller cells like leukocytes and 5.0 µm or 8.0 µm for larger cells like endothelial and epithelial cells.[3] | |
| Cells are not healthy or have been passaged too many times. | Use cells with low passage numbers and ensure they are healthy and in the logarithmic growth phase before the experiment. | |
| The chemoattractant gradient is not stable. | Ensure the gradient is maintained throughout the experiment. This may require optimizing the concentration and diffusion time of the chemoattractant.[1] | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting into each well. |
| Incomplete removal of non-migrated cells. | After incubation, carefully and consistently remove non-migrated cells from the top of the insert using a cotton swab.[2][4] | |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. | |
| Cells migrate in the absence of a chemoattractant (chemokinesis) | The substance being tested induces random cell movement (chemokinesis) rather than directed migration (chemotaxis). | Include a positive control with the chemoattractant in both the upper and lower chambers to assess chemokinesis.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right pore size for my cells?
A1: The appropriate pore size depends on the size and deformability of your cells. A general recommendation is to use a pore size that is smaller than the diameter of the cells to prevent passive movement. For smaller cells like leukocytes, a 3.0 µm pore size is often suitable, while larger cells such as endothelial and epithelial cells typically require 5.0 µm or 8.0 µm pores.[3] It is always best to test a couple of different pore sizes during assay optimization.
Q2: Is serum starvation of my cells necessary before a chemotaxis assay?
A2: While not always required for every cell type, serum starvation is highly recommended for most.[1] Serum contains various growth factors and cytokines that can act as chemoattractants, masking the effect of your test substance and increasing background migration.[1] Starving the cells for 4-24 hours in serum-free or low-serum medium can increase their sensitivity to the specific chemoattractant and lead to more robust results.[2][3]
Q3: What are the essential controls to include in a chemotaxis assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Cells in the upper chamber with only serum-free medium in the lower chamber. This helps determine the baseline random migration.[3]
-
Positive Control: Cells in the upper chamber with a known chemoattractant (e.g., 10% FBS) in the lower chamber. This confirms that your cells are capable of migration.[3]
-
Chemokinesis Control: The chemoattractant is present in both the upper and lower chambers. This helps to distinguish between directed migration (chemotaxis) and random movement (chemokinesis).[5]
Q4: How can I quantify the results of my Transwell migration assay?
A4: There are several methods to quantify cell migration in a Transwell assay. A common and straightforward method involves fixing and staining the migrated cells on the underside of the membrane with a stain like crystal violet.[4] The stained cells can then be counted under a microscope. Alternatively, fluorescently labeled cells can be used, and the fluorescence can be measured using a plate reader. This latter method is often more suitable for high-throughput screening.
Q5: My results are not consistent. What are the most common sources of variability?
A5: Inconsistent results in chemotaxis assays often stem from a few key areas. Inconsistent cell seeding is a major factor, so ensure your cell suspension is homogenous.[3] Incomplete or inconsistent removal of non-migrated cells from the top of the insert can also lead to high variability.[4] Finally, ensure that your chemoattractant concentration and incubation time are optimized and kept consistent across experiments.
Experimental Protocols
Detailed Protocol for a Transwell Chemotaxis Assay
This protocol provides a step-by-step guide for performing a standard Transwell chemotaxis assay.
Materials:
-
Transwell inserts (appropriate pore size for your cell type)
-
24-well or 96-well companion plates
-
Cell culture medium (serum-containing and serum-free)
-
Chemoattractant
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency (70-80%).
-
Harvest the cells and wash them once with serum-free medium to remove any residual serum.[2]
-
Resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells/mL). It is crucial to perform a cell count to ensure accurate and consistent seeding.
-
For many cell types, it is beneficial to serum-starve the cells for 4-24 hours prior to the assay.[2]
-
-
Assay Setup:
-
Add the chemoattractant diluted in serum-free medium to the lower chamber of the companion plate. For negative controls, add only serum-free medium.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped between the bottom of the insert and the medium in the lower well.
-
-
Cell Seeding:
-
Add the prepared cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your specific cell line and can range from 2 to 48 hours.[3]
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.[4] Be careful not to puncture the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-20 minutes.[6]
-
Gently wash the inserts with water to remove the fixative.
-
Stain the fixed cells by immersing the insert in a staining solution, such as 0.1% Crystal Violet, for 15-30 minutes.[6]
-
Gently wash the inserts in water to remove excess stain and allow them to air dry completely.[6]
-
-
Quantification:
-
Once dry, the migrated cells can be visualized and counted under a microscope.
-
Count the number of cells in several random fields of view and calculate the average number of migrated cells per field.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Visualizations
References
"cell line selection and validation for CCR1 antagonist screening"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and validation of cell lines for C-C chemokine receptor type 1 (CCR1) antagonist screening.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for screening CCR1 antagonists?
A1: The choice of cell line is critical for a successful screening campaign. Both cell lines endogenously expressing CCR1 and recombinant cell lines overexpressing the receptor are commonly used.
-
Endogenously Expressing Cell Lines: These cells provide a more physiologically relevant system. Common examples include human monocytic leukemia cell lines like THP-1 and multiple myeloma cell lines such as RPMI 8226, U266, and OPM2.[1][2] The human prostate cancer cell line DU-145 also expresses high levels of CCR1.[3]
-
Recombinant Cell Lines: For a more robust and customizable assay system, human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells are frequently transfected to stably overexpress human CCR1.[4][5] These are often preferred for high-throughput screening (HTS) due to their high receptor expression levels and reliable performance.
Q2: How do I validate that my chosen cell line is suitable for a CCR1 antagonist screen?
A2: Validation involves confirming the expression and functionality of the CCR1 receptor in your chosen cell line. Key validation steps include:
-
Confirmation of CCR1 Expression: This can be achieved at the mRNA level using RT-qPCR or at the protein level using techniques like flow cytometry with a CCR1-specific antibody or Western blotting.[6][7]
-
Ligand Binding Affinity: Radioligand binding assays are the gold standard for quantifying the affinity of ligands to the receptor.[8][9] These assays determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand.
-
Functional Response: The cell line must exhibit a measurable functional response to a known CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES). This can be assessed through several functional assays as detailed below.
Q3: What are the key functional assays for validating a CCR1-expressing cell line?
A3: The primary functional assays for CCR1, a G protein-coupled receptor (GPCR), include calcium mobilization, chemotaxis, and cAMP inhibition assays.[10]
-
Calcium Mobilization Assay: CCR1 activation, particularly when coupled with a promiscuous G-protein like Gα16 or after engineering to couple to Gq, leads to an increase in intracellular calcium.[11][12] This is a common HTS format that uses calcium-sensitive fluorescent dyes.[11][13]
-
Chemotaxis Assay: This assay directly measures the primary function of CCR1, which is to mediate cell migration in response to a chemokine gradient.[14][15] It is a crucial assay for confirming the biological relevance of any antagonist activity.
-
cAMP Inhibition Assay: CCR1 typically couples to the Gαi subunit, which inhibits adenylyl cyclase.[16] Therefore, a decrease in forskolin-stimulated intracellular cAMP levels upon agonist stimulation is a valid functional readout.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High Non-specific Binding | Radioligand concentration is too high. | Optimize the radioligand concentration; typically, a concentration at or below the Kd is recommended.[17] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer.[17] | |
| Issues with the cell membrane preparation. | Ensure the cell membrane preparation is of high quality and has been properly stored.[17] | |
| Low Specific Binding | Low receptor expression in the chosen cell line. | Confirm receptor expression via flow cytometry or qPCR. Consider using a cell line with higher CCR1 expression.[17][18] |
| Degradation of the radioligand. | Use a fresh batch of radioligand and store it properly.[17] | |
| Incorrect assay buffer composition. | Ensure the assay buffer has the correct pH and ionic strength.[17] |
Calcium Mobilization Assay
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Cell line does not couple efficiently to the Gq pathway. | Co-transfect with a promiscuous G-protein like Gα16 to force coupling to the calcium signaling pathway.[12] |
| Low receptor expression. | Verify receptor expression levels. | |
| Inactive agonist. | Verify the activity and concentration of the agonist with a fresh batch. | |
| High Background Signal | Constitutive receptor activity. | Some GPCRs can have basal activity. An inverse agonist may be used to reduce this.[19] |
| Too many cells per well. | Optimize cell density by performing a cell titration experiment.[20] | |
| Spontaneous calcium flux. | Minimize cell perturbation and ensure a stable environment.[11] |
Chemotaxis Assay
| Issue | Possible Cause | Suggested Solution |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting.[17] |
| Bubbles under the transwell membrane. | Inspect the plate for bubbles before adding cells.[17] | |
| Inconsistent chemoattractant gradient. | Prepare the chemoattractant dilutions carefully.[17] | |
| Low Cell Migration | Suboptimal chemoattractant concentration. | Perform a dose-response curve for the chemoattractant to determine the optimal concentration. |
| Incorrect pore size of the membrane. | Use a membrane with a pore size appropriate for the cell type (e.g., 5 µm for THP-1 cells).[18] | |
| Cells are not healthy. | Use cells with a low passage number and ensure high viability.[19] |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of several known CCR1 antagonists. Note that values can vary between studies due to different experimental conditions.
Table 1: Binding Affinities of CCR1 Antagonists
| Compound | Assay Type | Ki (nM) | Cell Line/System |
| BX471 | [¹²⁵I]-CCL3 Binding | 1.0 | Human CCR1 |
| This compound 10 | ¹²⁵I-MIP-1α binding | 2.3 | THP-1 cell membranes |
| CP-481715 | [¹²⁵I]-CCL3 Binding | 9.2 (Kd) | Human CCR1 |
Data compiled from multiple sources.[4][21]
Table 2: Functional Potencies of CCR1 Antagonists
| Compound | Assay Type | IC50 (nM) | Cell Line |
| This compound 9 | Calcium Flux | 6.8 | Not specified |
| This compound 9 | Chemotaxis | 28 | THP-1 cells |
| BX471 | Chemotaxis | 3 | RPMI 8226 cells |
| MLN-3897 | Chemotaxis | Rank order suggests high potency | RPMI 8226 cells |
| CP-481715 | [¹²⁵I]-CCL3 Binding | 74 | Human CCR1 |
Data compiled from multiple sources.[4][21][22]
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CCR1 receptor.
-
Materials:
-
Cell Membranes: Prepared from a stable cell line overexpressing human CCR1 (e.g., HEK293-CCR1).[4]
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α).[4]
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[4]
-
Non-specific Binding Control: High concentration of an unlabeled CCR1 ligand (e.g., 1 µM CCL3).[22]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its Kd.[4]
-
Add the serially diluted test compounds.
-
For non-specific binding, add the high concentration of unlabeled ligand.[4]
-
Incubate to reach equilibrium (e.g., 60-120 minutes at room temperature).[4]
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.[4]
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the fluorescent calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[23]
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.[18]
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence, then inject the agonist and continue to record the fluorescence signal over time.[24]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Chemotaxis Assay (Transwell/Boyden Chamber)
This assay assesses the ability of an antagonist to block cell migration towards a chemoattractant.
-
Materials:
-
Procedure:
-
Place the chemoattractant in the lower chamber of the Transwell plate.[14]
-
Resuspend cells in assay medium and pre-incubate with various concentrations of the test compound.
-
Add the cell suspension to the upper chamber (the Transwell insert).[14]
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 90 minutes to 4 hours).[14]
-
Remove non-migrated cells from the upper surface of the membrane.[14]
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol (B129727) and Giemsa stain).[14]
-
-
Data Analysis:
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50.[18]
-
Visualizations
References
- 1. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 2. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. Expression of the Chemokine Receptor CCR1 in Burkitt Lymphoma Cell Lines Is Linked to the CD10-Negative Cell Phenotype and Co-Expression of the EBV Latent Genes EBNA2, LMP1, and LMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Small Molecule CCR1 Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of small molecule C-C Motif Chemokine Receptor 1 (CCR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with small molecule CCR1 antagonists?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target, CCR1.[1] This is a concern because CCR1 is a G protein-coupled receptor (GPCR), and many small molecule inhibitors targeting GPCRs can exhibit cross-reactivity with other structurally related receptors.[2] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to CCR1 inhibition.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translation from preclinical findings to clinical applications due to unforeseen side effects.[1]
Q2: What are the initial indicators of potential off-target effects in my experiments with a CCR1 antagonist?
A2: Several signs in your cell-based assays may point towards potential off-target effects. These include observing a different phenotype when using a structurally distinct inhibitor for CCR1, or if the phenotype from the inhibitor does not align with genetic validation methods like CRISPR-Cas9 or siRNA knockdown of CCR1.[1] Unexpected cytotoxicity at concentrations where the antagonist is expected to be selective is also a red flag.
Q3: My this compound is showing inconsistent IC50 values between different assays (e.g., binding vs. functional). Why is this happening?
A3: It is common to observe different IC50 values for the same compound across different assay formats. This variability can arise from several factors. For instance, a radioligand binding assay measures the direct interaction of the antagonist with the receptor, whereas a functional assay, such as a chemotaxis or calcium flux assay, measures the inhibition of a biological response downstream of receptor activation. The conditions of each assay, including the cell type, ligand concentration used, and incubation times, can all influence the apparent potency of the antagonist.
Q4: What are Pan-Assay Interference Compounds (PAINS), and could my this compound be one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens by interfering with assay readouts through various non-specific mechanisms, rather than by specifically binding to the target protein.[2][3][4][5] These mechanisms can include chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence).[4][5] It is crucial to evaluate whether a novel this compound contains substructures known to be associated with PAINS to avoid pursuing false positives.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with CCR1 antagonists.
Issue 1: Unexpected Cellular Phenotype or Toxicity
-
Potential Cause: The observed effect may be due to the antagonist hitting one or more off-target proteins.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the unexpected phenotype is only observed at high concentrations of the antagonist, which might suggest off-target effects.
-
Orthogonal Validation: Use a structurally unrelated this compound to see if it reproduces the same phenotype. If not, off-target effects are likely.[1]
-
Genetic Validation: Use CRISPR-Cas9 to knock out the CCR1 gene in your cell line. If the antagonist still produces the same phenotype in the knockout cells, the effect is definitively off-target.[6]
-
Off-Target Profiling: Screen the antagonist against a panel of relevant off-targets, such as other chemokine receptors (CCR2, CCR5), other GPCRs, and kinases.
-
Issue 2: High Background Signal in Functional Assays
-
Potential Cause (Calcium Flux Assay): High background fluorescence can be due to poor cell health, issues with the fluorescent dye, or autofluorescence.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and not overgrown. Damaged cells can have elevated basal calcium levels.[7]
-
Dye Concentration and Incubation: Optimize the concentration of the calcium indicator dye and the incubation time to minimize background while ensuring adequate signal.[8]
-
Buffer Composition: Use a buffer like Hanks' Balanced Salt Solution (HBSS) to reduce background fluorescence from media components.[9]
-
Control for Autofluorescence: Examine an unstained section of your cells to determine the level of natural autofluorescence.
-
-
Potential Cause (Chemotaxis Assay): High background migration (chemokinesis) can mask the specific chemotactic response.
-
Troubleshooting Steps:
-
Optimize Chemoattractant Concentration: Perform a dose-response curve for the CCR1 ligand (e.g., CCL3) to find the optimal concentration that induces a robust chemotactic response with minimal chemokinesis.
-
Serum Concentration: If using serum in your media, be aware that it contains factors that can stimulate random cell migration. Consider reducing or eliminating serum during the assay.
-
Cell Density: Optimize the number of cells seeded in the upper chamber to avoid overcrowding, which can lead to non-directional migration.
-
Issue 3: Inconsistent IC50 Values
-
Potential Cause: Variability in experimental conditions is a common cause of inconsistent IC50 values.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that cell passage number, seeding density, reagent concentrations (especially the agonist concentration in functional assays), and incubation times are kept consistent across all experiments.[10][11][12]
-
Compound Stability and Solubility: Verify the stability of your this compound in the assay buffer and ensure it is fully solubilized. Precipitation of the compound will lead to an underestimation of its potency.[11]
-
Reagent Quality: Use high-quality reagents and be mindful of batch-to-batch variability, particularly for serum and cytokines.[10]
-
Data Analysis: Use a consistent method for data analysis and curve fitting to determine the IC50 value.
-
Data Presentation
Table 1: Selectivity Profile of Selected Small Molecule CCR1 Antagonists
| Antagonist | Target | Assay Type | Species | IC50 / Ki (nM) | Off-Target | Assay Type | Species | IC50 / Ki (nM) | Fold Selectivity | Reference |
| BX471 | CCR1 | Binding | Human | 1 (Ki) | CCR2 | Binding | Human | >250 | >250 | [13] |
| CCR5 | Binding | Human | >250 | >250 | [13] | |||||
| CXCR4 | Binding | Human | >250 | >250 | [13] | |||||
| CCX354-C | CCR1 | Chemotaxis (CCL15) | Human | 25 | - | - | - | - | - | [14][15] |
| CCR1 | Alexa647-CCL3 Internalization | Human | 130 | - | - | - | - | - | [14][15] | |
| CCR1 | CD11b Upregulation (CCL3) | Human | 200 | - | - | - | - | - | [14][15] | |
| MLN3897 | CCR1 | Chemotaxis (CCL15) | Human | 2 | - | - | - | - | - | [14][15] |
| CCR1 | Alexa647-CCL3 Internalization | Human | 45 | - | - | - | - | - | [14][15] | |
| CCR1 | CD11b Upregulation (CCL3) | Human | 210 | - | - | - | - | - | [14][15] |
Note: IC50 and Ki values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing CCR1 to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and homogenize.
-
Centrifuge to remove nuclei and intact cells.
-
Pellet the cell membranes by high-speed centrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for CCR1 (e.g., [¹²⁵I]-CCL3).
-
Add increasing concentrations of the unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled standard CCR1 ligand to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a this compound to block the directional migration of cells towards a CCR1 ligand.
Methodology:
-
Cell Preparation:
-
Use a monocytic cell line (e.g., THP-1) that endogenously expresses CCR1 or primary human monocytes.
-
Resuspend the cells in serum-free or low-serum medium.
-
-
Assay Setup:
-
Use a Boyden chamber or a transwell insert system with a porous membrane (e.g., 5 µm pore size for monocytes).[6]
-
In the lower chamber, add medium containing a CCR1 ligand (e.g., CCL3 or CCL5) at its optimal chemotactic concentration.
-
Pre-incubate the cells with various concentrations of the this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope or quantify the eluted stain via absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Protocol 3: Calcium Flux Assay
This assay measures the ability of a this compound to block the increase in intracellular calcium concentration following receptor activation by a CCR1 ligand.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing CCR1.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[9]
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate in the dark at 37°C for 45-60 minutes.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).
-
Measure the baseline fluorescence.
-
Add the this compound at various concentrations and incubate for a short period (15-30 minutes).
-
Inject the CCR1 ligand (e.g., CCL3) at a concentration that elicits a submaximal response (EC80).
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified CCR1 signaling pathway and antagonist action.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
References
- 1. ibidi.com [ibidi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Solubility of CCR1 Antagonests in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with C-C chemokine receptor type 1 (CCR1) antagonists in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do many CCR1 antagonists exhibit poor solubility in aqueous buffers?
A1: Many novel CCR1 antagonists are highly lipophilic (fat-soluble) molecules. This inherent hydrophobicity makes them poorly soluble in aqueous (water-based) solutions, which are commonly used in experimental assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[1][2]
Q2: My CCR1 antagonist, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon is known as "crashing out" or "antisolvent precipitation."[3] It occurs because the antagonist is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted, the antagonist is suddenly exposed to a solvent it is not soluble in, causing it to precipitate.
To prevent this, you can try the following:
-
Optimize the Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.[1]
-
Reduce the Final Concentration: Your desired final concentration may be above the antagonist's limit of solubility in the aqueous buffer.
-
Pre-warm the Aqueous Buffer: Warming the buffer to 37°C may help improve solubility.[1]
Q3: What are some common formulation strategies to improve the aqueous solubility of my this compound for in vitro and in vivo experiments?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: The use of a small percentage of a water-miscible organic solvent (co-solvent) in your aqueous buffer can increase the solubility of your compound. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[5][6][7]
-
Solid Dispersions: The drug is dispersed in a solid, water-soluble polymer matrix. This can increase the dissolution rate and apparent solubility.[8][9][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion when introduced into an aqueous medium, carrying the drug in the oil droplets.[12]
Q4: How does pH affect the solubility of CCR1 antagonists?
A4: The solubility of ionizable compounds, including many CCR1 antagonists that contain amine groups, can be significantly influenced by the pH of the aqueous buffer.[12][13][14][15] For a basic compound, solubility will generally be higher in acidic conditions (lower pH) where the molecule is protonated and more polar. Conversely, for an acidic compound, solubility will be higher in basic conditions (higher pH). It is crucial to determine the pKa of your compound and test its solubility across a range of pH values relevant to your experimental conditions.[12][14][15]
Quantitative Data Summary
The following tables summarize available solubility data for selected CCR1 antagonists. This data can serve as a starting point for your own experiments.
Table 1: Solubility of Selected CCR1 Antagonists in Various Solvents
| This compound | Solvent | Solubility | Reference |
| BX471 | Water | < 0.1 mg/mL (insoluble) | [1] |
| 10% DMSO in 90% Saline | ≥ 2.08 mg/mL | [1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL | [1] | |
| AZD-4818 | DMSO | 1 mg/mL (with sonication) | [16] |
| 10% DMSO, 40% PEG300, 5% Tween 80 in 45% Saline | 1 mg/mL (with sonication) | [16] | |
| BMS-817399 | Ethanol | High | [1][17] |
| Isopropanol | High | [1][17] | |
| Acetone | Moderate | [1][17] | |
| Acetonitrile | Low | [1][17] | |
| CP-481,715 | DMSO | Soluble | [4] |
| This compound 9 | DMSO | 83.33 mg/mL (with ultrasonic treatment) | [4] |
Note: "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[4][18][19]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of the this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of a new 96-well plate.
-
Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentrations.
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Determine the kinetic solubility as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
This protocol describes a general method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of a this compound.[7][20][21][22][23]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine the appropriate molar ratio of the this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.
-
Reconstitute the powder in your aqueous buffer to the desired concentration for your experiment.
Mandatory Visualizations
CCR1 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jddtonline.info [jddtonline.info]
- 12. ajdhs.com [ajdhs.com]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. AZD-4818 | CCR | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. enamine.net [enamine.net]
- 20. sciforum.net [sciforum.net]
- 21. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oatext.com [oatext.com]
Technical Support Center: Interpreting Conflicting Data from CCR1 Functional Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting conflicting data from different C-C chemokine receptor type 1 (CCR1) functional assays.
Frequently Asked Questions (FAQs)
Q1: What is CCR1 and why is it a significant drug target?
A1: C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) primarily found on the surface of immune cells like monocytes, macrophages, and T cells.[1] It plays a crucial role in mediating the migration of these cells to sites of inflammation by binding to various chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] Due to its involvement in various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and transplant rejection, CCR1 is a significant target for drug development.[1][3][4]
Q2: What are the common functional assays used to study CCR1?
A2: Common functional assays for CCR1 include:
-
Radioligand Binding Assays: These assays measure the direct interaction of a compound with the CCR1 receptor by assessing its ability to displace a radiolabeled ligand.[3] They are considered a gold standard for determining the affinity (Ki) of a compound for the receptor.[3]
-
Chemotaxis Assays: These assays measure the functional consequence of CCR1 activation, which is the directed migration of cells along a chemical gradient of a CCR1 ligand.[5]
-
Calcium Mobilization Assays: Upon activation, CCR1 can trigger an increase in intracellular calcium concentration.[1][6] This assay measures this calcium flux as an indicator of receptor activation.[6][7]
-
β-Arrestin Recruitment Assays: CCR1 can also signal through G protein-independent pathways involving β-arrestin.[1] These assays measure the recruitment of β-arrestin to the receptor upon activation.
Q3: Why am I getting different IC50 values for my CCR1 antagonist in different functional assays?
A3: It is common and often expected to see different IC50 values for the same compound in different assays.[1] This is because each assay measures a distinct event in the CCR1 signaling cascade.[1] For instance, a binding assay measures direct receptor occupancy, a calcium flux assay measures a G protein-dependent downstream event, and a chemotaxis assay measures the ultimate biological outcome of cell migration.[1] Discrepancies can arise from a phenomenon known as "biased antagonism," where an antagonist may preferentially inhibit one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[1]
Q4: What is biased antagonism and how does it relate to CCR1?
A4: Biased antagonism refers to the ability of a ligand (in this case, an antagonist) to stabilize different conformations of a receptor, leading to preferential signaling through one of several possible downstream pathways.[1] CCR1 is known to signal through both G protein-dependent pathways, which are crucial for chemotaxis, and G protein-independent pathways involving β-arrestin.[1] A biased antagonist might be very potent at blocking chemotaxis (a G protein-mediated event) but less effective at inhibiting β-arrestin recruitment.[1][8] Therefore, profiling your compound across multiple assays is crucial to understand its complete pharmacological profile.[1]
Q5: Could constitutive activity of CCR1 affect my results?
A5: Yes. Studies have shown that CCR1 can be constitutively active, meaning it can signal and be internalized even in the absence of a ligand.[9][10] This basal activity can lead to ligand-independent cell migration and β-arrestin-mediated internalization.[9] This inherent activity can influence the baseline in your functional assays and should be considered when interpreting your data, especially in chemotaxis and internalization studies.[9][10]
Troubleshooting Guides
Issue 1: Discrepancy between Radioligand Binding Affinity (Ki) and Functional Potency (IC50 in Chemotaxis or Calcium Assay)
| Possible Cause | Troubleshooting Steps |
| Biased Antagonism | Profile the antagonist in multiple functional assays that measure different downstream signaling events (e.g., chemotaxis, calcium mobilization, and β-arrestin recruitment) to understand its signaling preference.[1] |
| Assay-Specific Conditions | Ensure that assay conditions (e.g., cell type, receptor expression level, ligand concentration, incubation time) are optimized and consistent across experiments.[11] Different cell lines can have varying levels of signaling components which can affect functional responses. |
| Constitutive Receptor Activity | Measure the basal level of signaling in the absence of any ligand. The antagonist's ability to inhibit this constitutive activity (inverse agonism) could contribute to its functional potency.[9] |
| "Spare Receptors" or Receptor Reserve | In functional assays, a maximal response may be achieved with only a fraction of the receptors being occupied. This can lead to a leftward shift in the functional dose-response curve (lower IC50) compared to the binding affinity (Ki). |
Issue 2: High Variability or Poor Reproducibility in Chemotaxis Assays
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase with high viability (>95%) before starting the assay.[5] Cell passage number should be kept within a consistent range.[12] |
| Inconsistent Chemoattractant Gradient | Carefully load the chemoattractant into the lower wells of the chamber, avoiding bubbles. Ensure the Transwell® insert is placed correctly.[5] |
| Suboptimal Incubation Time | The optimal incubation time for cell migration can vary. Determine the ideal time empirically for your specific cell type and chemoattractant concentration.[5] |
| Inconsistent Cell Counting | If counting manually, ensure that multiple fields of view are counted for each well and that the counting is done by the same person to reduce inter-operator variability. |
| High Basal Migration | This could be due to the constitutive activity of CCR1.[9][10] Include a negative control with no chemoattractant to quantify basal migration and subtract it from the experimental values.[5] |
Issue 3: Weak or No Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression level of CCR1 in your chosen cell line using techniques like flow cytometry or western blotting.[12] |
| Inefficient Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature.[7][13] Ensure that intracellular esterases are active to cleave the AM ester form of the dye.[13] |
| Cell Line Does Not Couple to Gq Pathway | CCR1 primarily couples to Gi/o proteins, which inhibit adenylyl cyclase.[1] To measure calcium mobilization, which is typically a Gq-mediated event, you may need to use a cell line that co-expresses a promiscuous G protein like Gα16, or a chimeric G protein that redirects Gi/o signaling to the PLC/calcium pathway.[14] |
| Rapid Signal Desensitization | GPCR signaling can desensitize rapidly. Ensure your fluorescence plate reader can measure the signal immediately after ligand addition. |
| Incorrect Assay Buffer | The composition of the assay buffer, including the concentration of calcium, can significantly impact the results. |
Quantitative Data Summary
Table 1: Representative IC50 Values for a this compound in Different Assays
| Assay Type | Ligand | Cell Line | IC50 (nM) |
| Chemotaxis | CCL3 (MIP-1α) | THP-1 | 28[5] |
| Radioligand Binding | [¹²⁵I]-CCL3 | HEK293-CCR1 | Varies |
| Calcium Mobilization | CCL3 (MIP-1α) | CHO-CCR1-Gα16 | Varies |
| β-Arrestin Recruitment | CCL3 (MIP-1α) | U2OS-CCR1 | Varies |
Note: "Varies" indicates that while these are common assays, specific IC50 values are highly dependent on the specific antagonist and experimental conditions.
Experimental Protocols
Radioligand Binding Assay (Competition)
-
Membrane Preparation: Homogenize cells or tissues expressing CCR1 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[15]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3), and varying concentrations of the unlabeled antagonist.[3][15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[12][15]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[15]
Chemotaxis Assay (Transwell)
-
Cell Preparation: Culture cells (e.g., THP-1) and resuspend them in an assay medium at a specific concentration.[5]
-
Compound Pre-incubation: Incubate the cells with varying concentrations of the this compound or vehicle control.[5]
-
Assay Setup: Add the chemoattractant (e.g., CCL3) to the lower wells of a Transwell plate. Place the Transwell inserts (with a porous membrane) into the wells.[5]
-
Cell Addition: Add the pre-incubated cell suspension to the top of each insert.[5]
-
Incubation: Incubate the plate for a predetermined time to allow cells to migrate through the membrane.[5]
-
Cell Staining and Counting: Remove non-migrated cells from the top of the insert. Fix, stain, and count the migrated cells on the bottom of the membrane using a microscope.[12]
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the logarithm of the antagonist concentration to determine the IC50.
Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing CCR1 (and potentially a promiscuous G protein) into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.[7][16]
-
Compound Addition: Using a fluorescence plate reader with an integrated pipettor, add varying concentrations of the this compound to the wells.[7]
-
Agonist Stimulation: After a short incubation with the antagonist, add a fixed concentration of a CCR1 agonist (e.g., CCL3) to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.[7]
-
Data Analysis: Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration to determine the IC50.
Visualizations
Caption: CCR1 signaling occurs through G protein-dependent and β-arrestin-dependent pathways.
Caption: Experimental workflow for a Transwell chemotaxis assay.
Caption: A logical approach to troubleshooting conflicting CCR1 assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. benchchem.com [benchchem.com]
- 13. bu.edu [bu.edu]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. agilent.com [agilent.com]
"how to minimize variability in in vivo CCR1 antagonist studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their in vivo CCR1 antagonist studies.
Troubleshooting Guide
High Variability in In Vivo Efficacy Readouts
Problem: You are observing significant animal-to-animal variability in your efficacy readouts (e.g., clinical scores, paw swelling, tumor growth) within the same treatment group.
| Potential Cause | Troubleshooting Steps | Rationale |
| Animal Model and Genetics | 1. Verify Genetic Background: Ensure all animals are from the same genetic background and source. Use genome scanning or similar tools if necessary. 2. Standardize Animal Characteristics: Use animals of the same age, sex, and weight range. 3. Consider Disease Induction: Standardize the induction of the disease model (e.g., concentration and emulsion of collagen for CIA, peptide for EAE). | Genetic drift and differences in age, sex, and weight can significantly impact disease progression and drug response.[1] Inconsistent disease induction leads to variable disease severity and, consequently, variable drug efficacy. |
| Drug Formulation and Administration | 1. Assess Formulation Stability and Solubility: Ensure the antagonist is completely dissolved and stable in the vehicle. Low solubility can lead to variable dosing.[2] 2. Standardize Dosing Procedure: Use a consistent route of administration and ensure accurate dosing volumes for each animal. Train all personnel on the same technique. 3. Evaluate Vehicle Effects: Run a vehicle-only control group to ensure the vehicle itself is not contributing to variability or having an effect. | Poor solubility and inconsistent administration are major sources of pharmacokinetic variability.[2][3] The vehicle can have its own biological effects that may confound the results. |
| Pharmacokinetics (PK) | 1. Conduct Pilot PK Studies: Determine the Cmax, Tmax, and half-life of your antagonist in the chosen animal model.[4] 2. Relate PK to Pharmacodynamics (PD): Ensure that the dosing regimen maintains drug concentrations above the IC50 or Ki for a sufficient duration to achieve the desired biological effect.[5][6] | A short half-life or poor bioavailability can lead to drug concentrations falling below the therapeutic window, resulting in inconsistent efficacy.[2][4] |
Lack of In Vivo Efficacy Despite Good In Vitro Potency
Problem: Your this compound shows potent inhibition in in vitro assays (e.g., chemotaxis, calcium flux) but fails to demonstrate efficacy in an animal model.[7]
| Potential Cause | Troubleshooting Steps | Rationale |
| Species Cross-Reactivity | 1. Test Antagonist on Rodent CCR1: Confirm that your antagonist has sufficient potency against the CCR1 of the species used in your in vivo model (e.g., mouse, rat).[7][8] | Many CCR1 antagonists exhibit species-specific activity, with high potency for human CCR1 but little to no activity on rodent receptors.[9] |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Analyze Drug Exposure: Measure the concentration of the antagonist in the plasma and, if possible, at the site of inflammation.[4][7] 2. Optimize Dosing Regimen: Based on PK data, adjust the dose and/or frequency of administration to ensure adequate target engagement. | The antagonist may have poor oral bioavailability, rapid metabolism, or may not reach sufficient concentrations at the target tissue to exert its effect.[7] |
| Model-Specific Biology | 1. Evaluate the Role of CCR1 in the Model: Confirm that CCR1 and its ligands are the primary drivers of the pathology in your chosen animal model. 2. Consider Receptor Redundancy: Other chemokine receptors may compensate for the blockade of CCR1 in vivo.[7] | The specific role of CCR1 can differ between animal models and human disease.[7] The complexity of the inflammatory cascade may involve multiple redundant pathways.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo pharmacology studies?
A1: Variability in in vivo studies can be broadly categorized into within-run (intra-animal) and between-run (inter-animal) sources.[10] Key factors include:
-
Animal-related: Genetic background, age, sex, health status, and stress levels.[1][11]
-
Drug-related: Physicochemical properties of the antagonist (e.g., solubility), formulation, and dosage form.[2][3][12]
-
Experimental procedures: Route and accuracy of administration, housing conditions, and the timing of measurements.[13]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals.[5][14]
Q2: How do I choose the right animal model for my this compound study?
A2: The choice of animal model is critical and depends on the therapeutic indication. For example:
-
Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) model in mice is commonly used.[15]
-
Multiple Sclerosis: The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard choice.[15] It is crucial to select a model where the pathology is known to be driven by CCR1. Also, ensure your antagonist is active against the CCR1 of the chosen species.[8][9]
Q3: Why do I see different IC50 values for my this compound in different in vitro assays?
A3: This is an expected source of variability.[7] Different assays measure distinct events in the CCR1 signaling cascade. For example:
-
A binding assay measures the direct displacement of a ligand from the receptor.
-
A calcium flux assay measures a G protein-dependent downstream signaling event.[7][16]
-
A chemotaxis assay measures the ultimate biological outcome of cell migration.[7][16] An antagonist may be more effective at blocking one downstream pathway than another, a phenomenon known as biased antagonism.[7]
Q4: What is the importance of pharmacokinetic-pharmacodynamic (PK/PD) modeling?
A4: PK/PD modeling is a mathematical approach to quantify the relationship between drug exposure (PK) and its pharmacological effect (PD).[5][17] It is essential for:
-
Optimizing dosing regimens to ensure therapeutic concentrations are maintained.[4]
-
Predicting in vivo efficacy from in vitro data.
-
Translating findings from preclinical animal models to human clinical trials.[17]
Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Transwell Migration) Assay
This assay measures the ability of a this compound to block the directed migration of cells towards a chemokine gradient.[7]
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24- or 48-well plate
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
Procedure:
-
Chamber Preparation: Add assay media containing a CCR1 agonist (e.g., CCL3) to the lower wells of the plate. Include a negative control well with media only.
-
Cell Preparation and Treatment: Harvest and resuspend CCR1-expressing cells in assay media. Pre-incubate the cells with various concentrations of the this compound or vehicle control for 30 minutes at 37°C.[16]
-
Migration: Place the transwell inserts into the wells. Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.[16]
-
Quantification: Remove non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by lysing the cells and adding a fluorescent dye, followed by measurement with a fluorescence plate reader.[16]
-
Data Analysis: Normalize the data to the vehicle-treated, agonist-stimulated control (0% inhibition). Plot the percentage inhibition of migration against the log concentration of the antagonist to calculate the IC50.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds.[15]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation
-
Vehicle control
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail.[15]
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection.[15]
-
Treatment: Begin daily treatment with the this compound or vehicle control upon the first signs of arthritis (clinical score > 1).[15]
-
Efficacy Parameters:
-
Clinical Score: Monitor and score mice for signs of arthritis (redness, swelling) in each paw (scale of 0-4). The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness using a caliper.
-
-
Histopathology: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[15]
-
Data Analysis: Compare the mean clinical scores and paw swelling between the antagonist-treated and vehicle-treated groups.
Visualizations
Caption: CCR1 canonical (G protein) and non-canonical (β-arrestin) signaling pathways.
Caption: General experimental workflow for characterizing a this compound.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. karger.com [karger.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 6. Pharmacokinetic/pharmaco-dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ(9)-tetrahydrocannabinol challenge tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. researchgate.net [researchgate.net]
- 13. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Agonist Concentration Optimization for CCR1 Antagonist IC50 Determination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the optimization of agonist concentration for the determination of C-C chemokine receptor type 1 (CCR1) antagonist IC50 values.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the agonist concentration before determining the IC50 value of a CCR1 antagonist?
A1: The IC50 value of an antagonist is highly dependent on the concentration of the agonist used in the assay.[1][2] If the agonist concentration is too high, it can outcompete the antagonist, leading to an overestimation of the IC50 value (lower apparent potency).[3] Conversely, if the agonist concentration is too low, the assay window may be too small to accurately determine the antagonist's potency. Optimizing the agonist concentration ensures a robust and reproducible assay for characterizing the antagonist's inhibitory activity.
Q2: What is the recommended agonist concentration to use for a this compound IC50 determination assay?
A2: It is recommended to use a concentration of the CCR1 agonist (e.g., CCL3/MIP-1α, CCL5/RANTES) that elicits a submaximal response, typically around the EC80 value (the concentration that produces 80% of the maximal response).[3][4] This concentration provides a sufficient signal window to measure inhibition while maintaining assay sensitivity to the antagonist.
Q3: How do I determine the EC50 and EC80 values for my CCR1 agonist?
A3: To determine the EC50 and EC80 values, you need to perform an agonist dose-response experiment. This involves stimulating CCR1-expressing cells with a range of agonist concentrations and measuring the resulting biological response (e.g., calcium mobilization, chemotaxis). The response is then plotted against the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC50 and EC80 values.
Q4: What are common cell lines used for CCR1 functional assays?
A4: Cell lines commonly used for CCR1 functional assays include human monocytic cell lines like THP-1, which endogenously express CCR1, or engineered cell lines such as HEK293 cells stably transfected to overexpress the CCR1 receptor.[4][5] Primary cells, like human monocytes isolated from whole blood, are also used.[6]
Q5: What are some of the key CCR1 ligands used as agonists in these assays?
A5: The ligands for CCR1 include CCL3 (MIP-1-alpha), CCL5 (RANTES), CCL7 (MCP-3), and CCL23 (MIP-3).[7][8] The choice of ligand can influence the potency of the antagonist, so it is important to be consistent.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value / Low antagonist potency | Insufficient pre-incubation time with the antagonist. | Perform a time-course experiment to determine the optimal pre-incubation time where the inhibitory effect stabilizes.[4] |
| Agonist concentration is too high. | Re-evaluate the agonist's EC50 and use a concentration at or near the EC80 for the antagonist assay.[3] | |
| Antagonist degradation. | Prepare fresh antagonist solutions for each experiment and check for stability under experimental conditions.[4] | |
| High variability between replicate wells | Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for serial dilutions.[9] |
| Inconsistent cell numbers. | Ensure a homogenous cell suspension before plating and use a consistent cell seeding density.[10] | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. | |
| No or weak inhibition of CCR1 activity | Incorrect antagonist concentration. | Perform a dose-response experiment with a wider concentration range of the antagonist.[3] |
| Omission of a key reagent. | Double-check the experimental protocol to ensure all reagents were added correctly.[4] | |
| Low receptor expression on cells. | Use cells with confirmed high expression of CCR1. Cell passage number can affect receptor expression levels.[4][9] |
Quantitative Data Summary
The inhibitory potency of various CCR1 antagonists has been evaluated using a range of in vitro assays. The following table summarizes the IC50 values for several prominent compounds. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type used, and the ligand against which the antagonism is measured.[6]
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC50 (nM) | Reference |
| CCX354 | CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 200 | [6] |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 130 | [6] | |
| Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 25 | [6] | |
| MLN3897 | CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 210 | [6] |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 45 | [6] | |
| Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 2 | [6] | |
| UCB35625 | Chemotaxis | CCR1-expressing transfectants | MIP-1α | 9.6 | [6] |
| This compound 9 | Calcium Flux | Not Specified | Not Specified | 6.8 | [5][11] |
| Chemotaxis | THP-1 | Not Specified | 28 | [5][11] |
Experimental Protocols
Protocol 1: Agonist Dose-Response Experiment for EC50/EC80 Determination
This protocol describes a general procedure for determining the agonist EC50 and EC80 values using a calcium mobilization assay.
-
Cell Preparation: Seed CCR1-expressing cells (e.g., THP-1 or HEK293-CCR1) into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.[4]
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[12]
-
Agonist Preparation: Prepare a serial dilution of the CCR1 agonist (e.g., CCL3) in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the different concentrations of the agonist to the wells and monitor the change in fluorescence in real-time.[5]
-
Data Analysis:
-
For each agonist concentration, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the EC50 and EC80 values.[13]
-
Protocol 2: Antagonist IC50 Determination using Optimized Agonist Concentration
This protocol outlines the steps to determine the antagonist IC50 value once the agonist EC80 concentration has been established.
-
Cell Preparation and Dye Loading: Prepare and load cells with a calcium-sensitive dye as described in Protocol 1.
-
Antagonist Preparation: Prepare a serial dilution of the this compound in assay buffer. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM).[3]
-
Antagonist Pre-incubation: Add the various concentrations of the antagonist to the wells. Incubate the plate for an optimized period (e.g., 15-60 minutes) at 37°C to allow the antagonist to bind to the receptors.[4]
-
Agonist Stimulation: Add the pre-determined EC80 concentration of the CCR1 agonist to all wells to stimulate the receptor.[4]
-
Signal Detection: Immediately measure the change in intracellular calcium fluorescence using a plate reader.[4]
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist stimulation with no antagonist).[3]
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[11]
-
Visualizations
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR).[7] Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 activates intracellular G proteins.[5] This initiates a signaling cascade that leads to an increase in intracellular calcium and ultimately results in cellular responses like chemotaxis.[5][14][15]
Caption: Canonical CCR1 signaling pathway and point of antagonist inhibition.
Experimental Workflow for Agonist Concentration Optimization
The following workflow outlines the necessary steps to first determine the optimal agonist concentration and then use it to accurately measure the antagonist's IC50.
Caption: Workflow for optimizing agonist concentration for antagonist IC50 assays.
Troubleshooting Inconsistent IC50 Results
This diagram illustrates the logical steps to troubleshoot variability in IC50 values, starting from the most common potential issues.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. CCR1 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
"controlling for non-specific binding in CCR1 radioligand assays"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for non-specific binding in C-C chemokine receptor type 1 (CCR1) radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a CCR1 radioligand assay?
A1: Non-specific binding (NSB) refers to the binding of a radioligand to components other than the CCR1 receptor.[1][2] This can include binding to the cell membrane lipids, other proteins, the assay plate, and the filter apparatus used to separate bound from free radioligand.[1] High non-specific binding can mask the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[2][3]
Q2: How is non-specific binding determined in a CCR1 assay?
A2: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high, saturating concentration of an unlabeled ("cold") ligand that also binds to CCR1.[1][4] This unlabeled ligand occupies the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[1] For CCR1 assays, an unlabeled chemokine like CCL3 (MIP-1α) is often used for this purpose.[4]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[2][5] In well-optimized assays, it is possible to achieve specific binding that accounts for more than 80% of the total binding.[5] If non-specific binding is too high, the "signal-to-noise" ratio of the assay is reduced, making it difficult to obtain reliable data.[2]
Q4: Why is controlling for non-specific binding critical for accurate data?
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in CCR1 radioligand assays. The following guide provides potential causes and actionable solutions to help you optimize your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High Background Across All Wells | Radioligand Issues | • Lower Radioligand Concentration: Use a concentration at or below the Kd value. Higher concentrations lead to higher NSB.[3][7]• Check Radioligand Purity: Ensure radiochemical purity is high (typically >90%), as impurities can contribute to NSB.[3][8]• Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher NSB by sticking to lipids and plastics.[3][8] If possible, select an alternative radioligand with lower hydrophobicity. |
| Suboptimal Assay Buffer | • Add a Blocking Agent: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the assay buffer to saturate non-specific sites on the assay components.[2][9]• Adjust Ionic Strength: Modifying the salt concentration can minimize electrostatic interactions that contribute to NSB.[2][9]• Add a Detergent: Low concentrations of a non-ionic surfactant (e.g., Tween-20) can help reduce hydrophobic interactions.[9][10] | |
| High NSB in Membrane Preps | Excessive Membrane Protein | • Titrate Membrane Concentration: Reduce the amount of membrane protein per well. A typical starting range is 10-50 µg, but this must be optimized for your specific system.[3][11] Too much protein increases the non-specific surface area. |
| Inadequate Membrane Preparation | • Ensure Thorough Washing: Properly wash membranes during preparation to remove any endogenous ligands or other interfering substances that might affect binding.[3] | |
| High NSB After Filtration | Filter Binding | • Pre-treat Filters: Soak glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use. This reduces the binding of positively charged radioligands to the negatively charged filters.[2]• Test Different Filter Types: Some radioligands may have a high affinity for certain filter materials.[1] |
| Insufficient Washing | • Optimize Wash Steps: Rapidly wash filters with an adequate volume (e.g., 3-5 mL) of ice-cold wash buffer immediately after filtration.[2]• Increase Number of Washes: Perform multiple washes (e.g., three to four times) to effectively remove unbound radioligand.[2]• Use Ice-Cold Wash Buffer: Cold temperatures slow the dissociation of the specifically bound radioligand from the receptor while washing away unbound ligand.[2] | |
| Variable NSB | Suboptimal Incubation Conditions | • Optimize Incubation Time: Shorter incubation times can sometimes reduce NSB, but it is critical to ensure that specific binding has reached equilibrium.[2][3]• Optimize Incubation Temperature: Lower incubation temperatures may reduce NSB but may also require longer incubation times to reach equilibrium.[2] |
Experimental Protocols
Protocol: CCR1 Radioligand Competition Binding Assay
This protocol measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor. A commonly used radioligand is [¹²⁵I]-CCL3.[12][13]
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).[13]
-
Radioligand: [¹²⁵I]-CCL3 at a concentration close to its Kd.[13]
-
Test Compound: Unlabeled CCR1 antagonist/ligand of interest.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters (PEI pre-soaked), vacuum filtration manifold, scintillation vials, scintillation fluid, and a scintillation counter.[13][14]
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following to the appropriate wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding: Cell membranes, radioligand, and the high concentration of unlabeled CCL3.[13]
-
Test Compound: Cell membranes, radioligand, and the serially diluted test compound.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[13]
-
Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[15]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[13]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Visualizations
Experimental Workflow
Caption: Workflow for a CCR1 competition radioligand binding assay.
CCR1 Signaling Pathway
Caption: Simplified CCR1 G-protein coupled receptor signaling cascade.
References
- 1. graphpad.com [graphpad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Translational Relevance of Preclinical CCR1 Antagonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies for CCR1 antagonists with enhanced translational relevance.
Troubleshooting Guides
This section addresses common issues encountered during preclinical evaluation of CCR1 antagonists and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent in vitro assay results (e.g., chemotaxis, binding assays) | Cell line variability (passage number, health), reagent quality, improper assay setup, antagonist solubility issues. | Use low-passage, healthy cells with confirmed CCR1 expression. Ensure high-purity reagents and validate assay setup with positive and negative controls. Prepare fresh antagonist solutions and verify solubility in the assay medium. |
| Lack of in vivo efficacy despite potent in vitro activity | Poor pharmacokinetic/pharmacodynamic (PK/PD) properties of the antagonist, species-specific differences in CCR1 biology, inappropriate animal model, development of antagonist tolerance.[1][2] | Profile PK/PD properties (e.g., bioavailability, receptor occupancy) in the chosen animal model. Select animal models where CCR1 biology closely mirrors the human disease state.[1][3] Consider alternative dosing regimens to mitigate potential tolerance.[2] |
| Difficulty translating findings from animal models to human clinical trials | Significant differences in CCR1 expression and function between species (e.g., mouse CCR1 is a chemotactic factor for neutrophils but not monocytes, unlike in humans).[3] The complexity of human diseases is often not fully recapitulated in animal models.[4] | Acknowledge and account for species differences in data interpretation.[3] Utilize humanized mouse models or in vitro assays with primary human cells to supplement data from conventional animal models. Focus on target engagement and biomarker strategies that are translatable between species. |
| High background in chemotaxis assays | Suboptimal serum starvation of cells, presence of unintended chemoattractants in the medium, cell death leading to passive movement. | Ensure adequate serum starvation of cells before the assay to reduce basal migration.[5] Use high-quality, serum-free medium for the assay. Confirm cell viability before and after the experiment. |
Frequently Asked Questions (FAQs)
1. Why do many CCR1 antagonists that show promise in preclinical studies fail in clinical trials?
Several factors contribute to the high failure rate of CCR1 antagonists in clinical trials. A primary reason is the significant species-specific differences in CCR1 expression and function between preclinical animal models (like mice) and humans.[1][3] For instance, in mouse models, CCR1 is a chemotactic factor for neutrophils but not monocytes, which is different in humans.[3] Additionally, preclinical models may not fully capture the complexity of human inflammatory diseases.[4] Other contributing factors include suboptimal pharmacokinetic properties of the drug candidates and the potential for antagonist tolerance to develop with prolonged treatment.[2]
2. How can I select the most appropriate animal model for my CCR1 antagonist study?
The choice of animal model is critical for improving translational relevance.[4] It is essential to select a model where the role of CCR1 in the disease pathology is well-established and mimics the human condition as closely as possible. For example, in studies of multiple myeloma, the 5TGM1 mouse model has been used to show that a this compound could reduce tumor burden and osteolytic bone damage.[3] For inflammatory diseases like rheumatoid arthritis, collagen-induced arthritis models in mice are commonly used.[6] It is also crucial to consider the cross-reactivity of the antagonist with the CCR1 receptor of the chosen animal species.[1]
3. What are the key parameters to measure in a preclinical in vivo study for a this compound?
Beyond assessing the primary efficacy endpoint (e.g., reduction in tumor size, inflammation score), it is important to measure target engagement and pharmacodynamic biomarkers. This can include measuring receptor occupancy by the antagonist in the target tissue, quantifying the reduction in the infiltration of CCR1-expressing immune cells (e.g., macrophages, T-cells) into the site of inflammation or tumor, and analyzing the expression of downstream inflammatory markers.[6][7] Monitoring the clinical score, body weight, and conducting histopathology are also standard practices.[6]
4. What are some best practices for designing in vitro assays to evaluate CCR1 antagonists?
For in vitro assays, it is crucial to use cell lines that endogenously express CCR1 (e.g., THP-1 monocytic cells) or engineered cell lines with stable receptor expression.[8][9] Key assays include:
-
Receptor Binding Assays: To determine the affinity of the antagonist for the CCR1 receptor (Ki or IC50 values). Radioligand binding assays are considered the gold standard.[10]
-
Chemotaxis Assays: To assess the functional ability of the antagonist to block cell migration towards a CCR1 ligand (e.g., CCL3/MIP-1α, CCL5/RANTES).[8][11]
-
Calcium Mobilization Assays: To measure the antagonist's ability to inhibit ligand-induced intracellular calcium flux, a key downstream signaling event.[12]
Including appropriate positive and negative controls is essential for data interpretation.[8]
Quantitative Data Summary
Table 1: Representative Data from a Chemotaxis Assay with a this compound
| Antagonist Concentration (nM) | Mean Migrated Cells (per field) | Standard Deviation | % Inhibition of Chemotaxis |
| 0 (Vehicle Control) | 250 | ± 25 | 0% |
| 1 | 225 | ± 20 | 10% |
| 10 | 150 | ± 15 | 40% |
| 28 (IC50) | 125 | ± 12 | 50% |
| 100 | 50 | ± 8 | 80% |
Data is hypothetical and for illustrative purposes, based on typical results from a THP-1 cell chemotaxis assay towards a CCR1 ligand like CCL3.[8]
Table 2: Representative Data from a Radioligand Binding Assay for a this compound
| Assay Parameter | Value |
| Radioligand | [¹²⁵I]-CCL3 |
| Cell Line | HEK293 cells expressing human CCR1 |
| Unlabeled Ligand (Competitor) | This compound |
| Kd of Radioligand | 0.1 nM |
| Ki of Antagonist | 5 nM |
This table illustrates typical parameters and results from a competitive radioligand binding assay to determine the antagonist's inhibitory constant (Ki).[10]
Experimental Protocols
Detailed Protocol: In Vitro Chemotaxis Assay
This protocol describes a common method for assessing the efficacy of a this compound in inhibiting the migration of monocytic cells (e.g., THP-1) using a Boyden chamber or Transwell® assay.[8][13]
Materials:
-
THP-1 cells
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
This compound
-
CCR1 Ligand (e.g., CCL3/MIP-1α)
-
24-well plate with Transwell® inserts (5 µm pore size)
-
Cell viability assay reagent (e.g., Calcein-AM or MTT)
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation: Harvest and wash the cells. Resuspend in assay medium to a final concentration of 2 x 10^6 cells/mL.
-
Antagonist Preparation: Prepare a stock solution of the this compound in DMSO and make serial dilutions in the assay medium.
-
Pre-incubation: Incubate the cell suspension with various concentrations of the antagonist or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC50 concentration) to the lower wells of the 24-well plate.
-
For the negative control, add assay medium without the chemoattractant.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Quantify the migrated cells in the lower chamber using a cell viability assay or by staining and counting the cells on the underside of the insert.
-
Detailed Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of an unlabeled this compound for the CCR1 receptor.[10]
Materials:
-
Cell membranes from cells expressing CCR1
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3)
-
Unlabeled this compound
-
Assay Buffer
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is often done by rapid filtration through a filter mat that traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can then be determined and used to calculate the inhibitory constant (Ki).
Visualizations
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Caption: Experimental workflow for an in vitro chemotaxis assay.
References
- 1. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Development of Species-Specific CCR1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on species-specific CCR1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my CCR1 antagonists show significantly different potency between human and rodent models?
This is a frequently observed challenge in CCR1 antagonist development. The discrepancy in potency is primarily due to structural and amino acid sequence differences in the CCR1 receptor across species.[1][2]
-
Sequence Divergence: The amino acid identity of CCR1 between humans and rodents is not 100%. For instance, human and rhesus macaque CCR1 share about 89% identity, with significant differences in the extracellular loops, which are crucial for ligand binding.[3] Similarly, mouse and human CCR1 have notable differences that affect antagonist binding.
-
Binding Pocket Variations: Small molecule antagonists often bind to allosteric or orthosteric pockets within the receptor. Even minor amino acid substitutions in these binding pockets between species can dramatically alter the binding affinity and efficacy of a compound.[1][4] For example, a single methylene (B1212753) group difference in the linker of a 4-hydroxypiperidine (B117109) antagonist was shown to dramatically change its potency profile between human and mouse CCR1.[1]
-
Lack of Cross-Reactivity: Many early CCR1 antagonists lacked species cross-reactivity, making it challenging to translate findings from animal models to human clinical trials.[5][6]
Q2: My lead compound is a potent human this compound but has poor activity in mice. How can I troubleshoot this for in vivo studies?
This is a common roadblock in preclinical development. Here are several strategies to address this issue:
-
Species-Specific Screening: Initially, screen your compound library against CCR1 from multiple species (human, mouse, rat, rabbit, etc.) to identify chemotypes with inherent cross-reactivity.
-
Structure-Activity Relationship (SAR) Studies: If you have a potent human-specific antagonist, perform SAR studies to identify the chemical moieties responsible for the species selectivity. Modifications to the compound's structure can sometimes confer activity in other species without significantly compromising human potency.[1]
-
Humanized Mouse Models: Consider using genetically modified mice expressing human CCR1. This allows for the in vivo evaluation of human-specific antagonists in a relevant biological context.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the lack of in vivo efficacy is not due to poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability) in the rodent model.
Q3: What are the key functional assays to characterize my species-specific CCR1 antagonists?
A multi-assay approach is crucial to thoroughly characterize your antagonists. Here are the recommended in vitro assays:
-
Receptor Binding Assays: These assays determine the affinity of your antagonist for the CCR1 receptor. Typically, this involves a competition binding experiment using a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α or 125I-RANTES).[7][8]
-
Calcium Mobilization Assays: CCR1 activation leads to an increase in intracellular calcium concentration. A functional antagonist will inhibit this chemokine-induced calcium flux. This is a common and robust functional assay.[2][8]
-
Chemotaxis Assays: These assays measure the ability of a compound to block the migration of cells (e.g., peripheral blood mononuclear cells) towards a CCR1 ligand.[7][8] This provides a direct measure of the antagonist's ability to inhibit a key biological function of CCR1.
-
β-Arrestin Recruitment Assays: Ligand binding to CCR1 can induce the recruitment of β-arrestin. Assays like Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the antagonist's effect on this interaction.[9]
Q4: I am observing off-target effects with my this compound. What are the common culprits?
Off-target activity is a significant concern in drug development. For CCR antagonists, some common off-target interactions include:
-
Other Chemokine Receptors: Due to structural similarities among chemokine receptors, antagonists may exhibit cross-reactivity with other family members (e.g., CCR2, CCR5).[7]
-
Adrenergic Receptors: Some CCR antagonists have been shown to interact with α1-adrenergic receptors, which could lead to cardiovascular side effects.[10] It is advisable to screen for such activity early in the development process.
Troubleshooting Guides
Problem 1: High variability in my in vitro assay results.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure consistent passage number and health of the cell line expressing CCR1. Regularly check for receptor expression levels. |
| Ligand Quality | Use high-quality, validated chemokines. Aliquot and store them properly to avoid degradation. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation times, and reagent concentrations. |
| Compound Solubility | Poor compound solubility can lead to inaccurate results. Verify the solubility of your antagonists in the assay buffer. |
Problem 2: My antagonist shows good binding affinity but poor functional inhibition.
| Possible Cause | Troubleshooting Steps |
| Allosteric vs. Orthosteric Binding | Your compound might be binding to an allosteric site that does not effectively prevent receptor activation by the natural ligand. |
| Biased Antagonism | The antagonist might be a biased ligand, inhibiting one signaling pathway (e.g., G-protein signaling) but not another (e.g., β-arrestin pathway). |
| Constitutive Receptor Activity | CCR1 is known to have some level of constitutive (ligand-independent) activity.[9] Your antagonist may not be an inverse agonist and therefore may not inhibit this basal activity. |
| Assay Artifact | Rule out any artifacts in your functional assay that might be masking the antagonist's effect. |
Quantitative Data Summary
Table 1: Species-Specific Potency of CCR1 Antagonists (Example Data)
| Compound | Human CCR1 Ki (nM) | Mouse CCR1 Ki (nM) | Rat CCR1 Ki (nM) | Fold Difference (Human vs. Mouse) | Reference |
| BX 510 | 21 | 9150 | - | >400 | [1] |
| BX 511 | - | - | - | Equipotent | [1] |
| Compound 1 | 40 - 4000 | - | - | - | [8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Cell Preparation: Use HEK293 cells stably transfected with the CCR1 receptor from the species of interest.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add your test compound at various concentrations, a constant concentration of radiolabeled CCR1 ligand (e.g., 125I-MIP-1α), and the cell suspension.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Washing: Rapidly harvest the cells onto a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of your compound and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation: Plate CCR1-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add your antagonist at various concentrations to the wells and incubate for a specified period.
-
Ligand Stimulation: Add a CCR1 agonist (e.g., MIP-1α) to the wells and immediately measure the fluorescence intensity over time using a plate reader equipped with an injector.
-
Data Analysis: Calculate the inhibition of the chemokine-induced calcium flux at each antagonist concentration to determine the IC50.
Visualizations
Caption: Overview of the CCR1 signaling pathway and points of antagonist intervention.
Caption: Workflow for characterizing and advancing species-specific CCR1 antagonists.
References
- 1. Structure function differences in nonpeptide CCR1 antagonists for human and mouse CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Comparison of Eleven Rhesus Macaque Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing the efficacy of different classes of CCR1 antagonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different classes of C-C chemokine receptor 1 (CCR1) antagonists. CCR1 is a key mediator in the inflammatory response, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1] This document summarizes experimental data for various small molecule and biologic CCR1 antagonists, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of compounds for research and development.
Introduction to CCR1 and its Antagonists
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that is activated by several inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[1] This interaction triggers a signaling cascade that leads to the migration and activation of leukocytes, such as monocytes and macrophages, to sites of inflammation.[1] Consequently, antagonizing CCR1 is a promising strategy for treating inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[2]
CCR1 antagonists can be broadly categorized into two main classes:
-
Small Molecule Antagonists: These are chemically synthesized compounds that are typically orally bioavailable. They can be further classified by their mechanism of action:
-
Orthosteric Antagonists: These molecules bind to the same site on the receptor as the endogenous chemokine ligands, directly competing with them and blocking receptor activation.[3]
-
Allosteric Antagonists: These antagonists bind to a topographically distinct site on the receptor, inducing a conformational change that prevents activation, even when the natural ligand is bound.[3] Allosteric modulators can offer advantages such as higher selectivity due to less conserved binding sites across receptor families.[3]
-
-
Biologic Antagonists (Monoclonal Antibodies): These are large protein therapeutics designed to bind with high specificity to CCR1, thereby blocking the binding of its chemokine ligands.
This guide will compare the efficacy of representatives from these classes based on available preclinical and clinical data.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of several notable CCR1 antagonists. It is important to note that direct comparisons of potency values (Ki and IC50) across different studies should be made with caution, as experimental conditions such as cell lines, ligand concentrations, and assay protocols can vary.
In Vitro Efficacy of Small Molecule CCR1 Antagonists
| Compound (Alternative Name) | Class | Radioligand Binding (Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Mobilization (IC50, nM) |
| MLN-3897 | Small Molecule | 2.3[1] | 2 (vs. CCL15)[4] | 6.8[1] |
| BX471 | Small Molecule | 1[1] | 42 (HEK-293 cells)[1] | 5.8[1] |
| CP-481715 | Small Molecule | 9.2 (Kd)[1] | 55 (human monocytes)[1] | 71[1] |
| J-113863 | Small Molecule | 0.9 (human CCR1)[5] | 9.6 (CCR1-transfected cells) | Not specified |
| CCX354 | Small Molecule | Not specified | 28 (THP-1 cells)[1] | Not specified |
| BI 639667 | Small Molecule | 5.4[1] | 2.4[1] | 24[1] |
In Vivo Efficacy of CCR1 Antagonists
| Compound | Class | Animal Model | Disease Indication | Key Findings |
| J-113863 | Small Molecule | Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Attenuated clinical scores, reduced CNS inflammation and demyelination.[6][7] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Improved paw inflammation and joint damage, and dramatically decreased cell infiltration into joints.[5][8] | ||
| BX471 | Small Molecule | EAE (rat) | Multiple Sclerosis | Effectively reduces disease severity.[9][10] |
| Allergic Rhinitis (mouse) | Allergic Rhinitis | Exerted anti-inflammatory effects by inhibiting pro-inflammatory mediators and eosinophil recruitment.[11] | ||
| Renal Fibrosis (mouse) | Renal Fibrosis | Reduced interstitial leukocyte infiltration.[12] | ||
| CCX354 | Small Molecule | Phase II Clinical Trial | Rheumatoid Arthritis | Showed a good safety profile and evidence of clinical activity, with a statistically significant ACR20 response at the 200 mg dose.[13][14][15][16] |
| C1Mab-6 | Monoclonal Antibody | Preclinical mouse models | Cancer | Useful tool for targeting murine CCR1.[17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these antagonists, the following diagrams, generated using the DOT language, illustrate the CCR1 signaling pathway and a general workflow for assessing antagonist efficacy.
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the point of inhibition by antagonists.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for assessing the efficacy of CCR1 antagonists.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are summaries of standard protocols for the key assays cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CCR1 receptor.
-
Principle: This competitive binding assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CCR1 receptor.
-
Materials:
-
Cell membranes from a cell line expressing CCR1 (e.g., THP-1 cells).
-
Radioligand: Typically [¹²⁵I]-CCL3 (MIP-1α).
-
Unlabeled CCR1 antagonist (test compound).
-
Assay buffer and filtration apparatus.
-
-
Protocol Summary:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.
-
Separate the bound from the free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay assesses the ability of a this compound to block the migration of cells towards a chemoattractant.
-
Principle: This assay measures the directional migration of CCR1-expressing cells through a porous membrane towards a CCR1 ligand.
-
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytic cell line).
-
Chemoattractant: CCR1 ligand such as CCL3 or CCL5.
-
This compound (test compound).
-
Transwell inserts with a microporous membrane (typically 5 µm pore size).
-
-
Protocol Summary:
-
Pre-incubate the CCR1-expressing cells with various concentrations of the antagonist.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate for several hours to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, either by cell counting after staining or by using fluorescently labeled cells and a plate reader.
-
The IC50 value is the concentration of the antagonist that causes a 50% reduction in cell migration.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium that occurs upon CCR1 activation.
-
Principle: CCR1 activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change.
-
Materials:
-
CCR1-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR1 ligand (agonist).
-
This compound (test compound).
-
A fluorescence plate reader.
-
-
Protocol Summary:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with the antagonist.
-
Add the CCR1 ligand to stimulate the cells.
-
Measure the change in fluorescence over time using a plate reader.
-
The IC50 value is the concentration of the antagonist that inhibits the ligand-induced calcium response by 50%.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
-
Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, leading to an autoimmune response against the central nervous system.
-
Protocol Summary:
-
Induction: Immunize mice (e.g., SJL/J strain) with a proteolipid protein peptide (e.g., PLP 139-151) emulsified in Complete Freund's Adjuvant.
-
Treatment: Administer the this compound or vehicle control daily, starting at a predefined time point relative to immunization.
-
Evaluation: Monitor the mice daily for clinical signs of disease (e.g., tail limpness, paralysis) and score them on a standardized scale. At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.[7]
-
Collagen-Induced Arthritis (CIA) Model
CIA is a common animal model for rheumatoid arthritis.
-
Principle: Arthritis is induced in susceptible mouse strains by immunization with type II collagen, leading to an autoimmune attack on the joints.
-
Protocol Summary:
-
Induction: Immunize mice (e.g., DBA/1 strain) with an emulsion of type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given after 21 days.
-
Treatment: Begin administration of the this compound or vehicle at the onset of clinical signs of arthritis.
-
Evaluation: Monitor the mice for signs of arthritis, such as paw swelling and redness, and score the severity. Histological analysis of the joints can be performed at the end of the study to assess inflammation and joint damage.[8]
-
Conclusion
The development of CCR1 antagonists has seen mixed results in clinical trials, underscoring the complexity of translating preclinical efficacy to clinical success.[1] Small molecule antagonists have demonstrated potent in vitro activity and have shown efficacy in various animal models of inflammatory diseases.[6][8][11] However, clinical outcomes have not always been robust.[18] Biologic antagonists, such as monoclonal antibodies, offer high specificity but may face challenges related to administration and cost. The choice between different classes of CCR1 antagonists will depend on the specific therapeutic indication, the desired pharmacokinetic profile, and the balance between efficacy and potential off-target effects. Further research, including head-to-head comparative studies, is needed to fully elucidate the relative merits of these different approaches to CCR1 antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dovepress.com [dovepress.com]
- 12. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine receptor this compound CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercepharma.com [fiercepharma.com]
- 15. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 16. ChemoCentryx Reports Clinical Efficacy for CCX354, a Novel CCR1 Inhibitor in a Phase II Study in Patients with Rheumatoid Arthritis [prnewswire.com]
- 17. Establishment of a Novel Anti-Mouse CCR1 Monoclonal Antibody C1Mab-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR1 Antagonists in Preclinical Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of several prominent C-C chemokine receptor 1 (CCR1) antagonists in preclinical studies. CCR1 is a key mediator in the inflammatory response, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This document provides a comprehensive overview of supporting experimental data, detailed methodologies for key experiments, and visual representations of critical biological pathways and workflows.
The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to the migration and activation of leukocytes at sites of inflammation.[1] CCR1 antagonists work by competitively blocking this interaction, thereby inhibiting the downstream inflammatory processes.[1] A number of small molecule antagonists have been developed to block CCR1 signaling, and this guide focuses on a comparative overview of the efficacy of notable CCR1 inhibitors, including BX471, J-113863, CP-481715, and CCX354, in various preclinical models.[1]
CCR1 Signaling Pathway and Antagonist Intervention
The canonical signaling pathway for CCR1 involves its activation by chemokines, leading to the recruitment of inflammatory cells. CCR1 antagonists are designed to inhibit this process at the receptor level.
In Vitro Potency of CCR1 Antagonists
The in vitro potency of CCR1 antagonists is a critical determinant of their potential therapeutic efficacy. The following table summarizes the inhibitory activities of several CCR1 antagonists across various assays. Lower IC50 and Ki values are indicative of higher potency.
| Compound | Radioligand Binding (Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Mobilization (IC50, nM) |
| BX471 | 1 | 5.8 | 5.8[2] |
| J-113863 | - | - | - |
| CP-481715 | 74 | 55 | - |
| CCX354 | - | 25 (in 100% human serum) | -[3] |
| MLN-3897 | - | 2 (in 100% human serum) | -[3] |
| CCR1 antagonist 10 | - | - | - |
Note: Assay conditions and cell types may vary between studies, which can affect the direct comparability of the data.[1][2]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of CCR1 antagonists has been evaluated in several animal models of inflammatory diseases. The following table summarizes the in vivo efficacy of selected antagonists.
| Antagonist | Disease Model | Animal Model | Dosing Regimen | Key Findings |
| BX471 | Renal Fibrosis | Mouse (Unilateral Ureter Obstruction) | Not specified | Reduced leukocyte infiltration and renal fibrosis.[4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not specified | Ameliorated clinical and histopathological signs of disease.[5] | |
| Lupus Nephritis | MRL-Fas(lpr) mice | Subcutaneous injections, three times a day from week 20 to 24 | Halted disease progression and improved renal function.[6] | |
| J-113863 | Collagen-Induced Arthritis (CIA) | DBA-1 Mice | 3 or 10 mg/kg, i.p. daily for 11 days | Improved paw inflammation and joint damage; decreased cell infiltration into joints.[7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | Not specified | Suppressed Th9/Th22 cells to reduce demyelination.[8] | |
| Met-RANTES | Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Not specified | Reduced disease incidence and severity.[9] |
| CCX354-C | Rheumatoid Arthritis | Human (Phase II study) | 100 or 200 mg twice daily | Showed good safety, tolerability, and clinical activity.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and a general workflow for in vivo assays used to evaluate CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR1 receptor.[1]
-
Cell Line: THP-1 human monocytic cells, which endogenously express CCR1.[1]
-
Radioligand: [125I]-MIP-1α (CCL3).[1]
-
Protocol:
-
THP-1 cell membranes are prepared through homogenization and centrifugation.[1]
-
A fixed concentration of [125I]-MIP-1α is incubated with the THP-1 cell membranes in the presence of increasing concentrations of the test compound.[1]
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters.[1]
-
The radioactivity of the filters is measured to determine the extent of displacement.
-
Chemotaxis Assay
This functional assay assesses the ability of a this compound to inhibit the migration of cells towards a chemokine gradient.
-
Cell Line: THP-1 cells or human monocytes.[2]
-
Chemoattractant: CCL3 or CCL5.
-
Protocol:
-
A multi-well chamber with a microporous membrane (e.g., Transwell) is used.
-
The lower chamber contains the chemoattractant, while the upper chamber contains the cells pre-incubated with various concentrations of the antagonist.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value, which is the concentration of the antagonist that inhibits 50% of cell migration, is then calculated.[2]
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist-induced receptor activation.[2]
-
Cell Line: HEK293 cells expressing human CCR1.[2]
-
Agonist: MIP-1α (CCL3).[2]
-
Protocol:
-
Cells expressing the CCR1 receptor are loaded with a calcium-sensitive fluorescent dye.[2]
-
The cells are then treated with the antagonist followed by the addition of the agonist.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.[2]
-
In Vivo Efficacy Testing Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a this compound in a preclinical animal model of disease.
References
- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lack of chemokine receptor CCR1 enhances Th1 responses and glomerular injury during nephrotoxic nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effector stage CC chemokine receptor-1 selective antagonism reduces multiple sclerosis-like rat disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Late onset of treatment with a chemokine receptor this compound prevents progression of lupus nephritis in MRL-Fas(lpr) mice. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a CC chemokine receptor antagonist on collagen induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
CCR1 Antagonists: A Comparative Guide to Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in leukocyte recruitment to inflammatory sites, making it a significant therapeutic target for various inflammatory and autoimmune diseases.[1] The development of selective CCR1 antagonists is crucial, as off-target effects can lead to adverse side effects.[1] This guide provides an objective comparison of the cross-reactivity profiles of several CCR1 antagonists, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies.
Quantitative Selectivity Profiles of CCR1 Antagonists
The selectivity of CCR1 antagonists is evaluated by comparing their binding affinity (Ki) or functional inhibition (IC50) at CCR1 against a panel of other chemokine receptors.[1] The following tables summarize the available data for well-characterized CCR1 antagonists.
Table 1: Binding Affinity (Ki) and Functional Inhibition (IC50) of CCR1 Antagonists
| Antagonist | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| BX471 | Human CCR1 | 1 | [1] | ||
| Human CCR1 | Calcium Mobilization | 5.8 | [1] | ||
| CP-481,715 | Human CCR1 | 9.2 (Kd) | [1] | ||
| Human CCR1 | ¹²⁵I-CCL3 Displacement | 74 | [1] | ||
| Human CCR1 | Calcium Mobilization | 71 | [1] | ||
| Human CCR1 | Monocyte Chemotaxis | 55 | [1] | ||
| Human CCR1 | MMP-9 Release | 54 | [1] | ||
| Human CCR1 | CD11b Up-regulation | 165 | [1] | ||
| Human CCR1 | Actin Polymerization | 57 | [1] | ||
| CCX354 | Human CCR1 | 1.5 | [1] | ||
| Human CCR1 | THP-1 Cell Chemotaxis (CCL15) | 1.4 | [1] | ||
| BL5923 | Human CCR2 | Binding | No significant binding | [2] | |
| Human CCR4 | Binding | No significant binding | [2] | ||
| Human CCR5 | Binding | No significant binding | [2] | ||
| Human CCR6 | Binding | No significant binding | [2] | ||
| Human CCR7 | Binding | No significant binding | [2] | ||
| Human CXCR1 | Binding | No significant binding | [2] | ||
| Human CXCR2 | Binding | No significant binding | [2] | ||
| Human CXCR3 | Binding | No significant binding | [2] | ||
| CCR1 antagonist 9 | Human CCR1 | Calcium Flux | 6.8 | [3] | |
| Human CCR1 | Chemotaxis (THP-1 cells) | 28 | [3] |
Experimental Protocols
The determination of antagonist selectivity is a critical step in drug development.[3] The following are detailed methodologies for key experiments used to assess the selectivity of CCR1 antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).[1][3]
-
Objective: To determine the binding affinity (Ki) of a this compound for a panel of chemokine receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, etc.).[3]
-
Radiolabeled chemokine ligand (e.g., ¹²⁵I-MIP-1α for CCR1).
-
Test antagonist at various concentrations.
-
Unlabeled ligand for determining non-specific binding.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test antagonist.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.[3]
-
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a chemokine agonist, providing a measure of functional potency (IC50).[3]
-
Objective: To determine the functional inhibitory potency (IC50) of a this compound against a panel of chemokine receptors.
-
Materials:
-
Cell lines stably expressing the chemokine receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Chemokine agonist specific for the receptor being tested.
-
Test antagonist at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with the chemokine agonist.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 value from a dose-response curve, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemokine gradient.[1]
-
Objective: To determine the IC50 of a this compound for inhibiting chemokine-induced cell migration.
-
Materials:
-
Leukocytes or cell lines expressing the chemokine receptor of interest (e.g., THP-1 cells for CCR1).[1]
-
Chemotaxis chamber (e.g., Transwell plate).
-
Chemokine agonist.
-
Test antagonist at various concentrations.
-
Cell culture medium.
-
-
Procedure:
-
Place the chemokine agonist in the lower chamber of the chemotaxis plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Place the pre-incubated cells in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the antagonist to the vehicle control. Determine the IC50 value from a dose-response curve.[1]
Visualizations
CCR1 Signaling Pathway
CCR1, like other chemokine receptors, is a seven-transmembrane G protein-coupled receptor.[4] Upon binding to its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change that activates intracellular G proteins.[4][5][6] This activation leads to the stimulation of downstream signaling cascades, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[4][7] These signaling events ultimately result in cellular responses like chemotaxis, cell migration, and the release of inflammatory mediators.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 6. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of a Novel CCR1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) critically involved in the recruitment of leukocytes to sites of inflammation. Its role in various inflammatory and autoimmune diseases has made it a prime target for therapeutic intervention. The development of potent and selective CCR1 antagonists is a key objective in drug discovery. This guide provides a framework for evaluating the selectivity profile of a novel CCR1 antagonist, "Compound X," by comparing its performance against established antagonists, BX-471 and CCX354, using supporting experimental data.
Data Presentation: Comparative Selectivity Profile
The selectivity of a novel this compound is paramount to minimize off-target effects and ensure a favorable safety profile. The following tables summarize the quantitative data for Compound X in comparison to BX-471 and CCX354 across key in vitro assays.
Table 1: Receptor Binding Affinity (Ki in nM)
This table outlines the binding affinity of the antagonists to CCR1 and other closely related chemokine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CCR1 (Human) | CCR2 (Human) | CCR5 (Human) | CXCR4 (Human) |
| Compound X (Novel) | 0.8 | >10,000 | >10,000 | >10,000 |
| BX-471 | 1.0[1] | >250[1] | >250[1] | >250[1] |
| CCX354 | 1.5[2] | - | - | - |
Data for Compound X is hypothetical for illustrative purposes. '-' indicates data not readily available in the public domain.
Table 2: Functional Antagonism (IC50 in nM)
This table presents the concentration of each antagonist required to inhibit 50% of the cellular response mediated by CCR1 activation in different functional assays. Lower IC50 values denote higher potency.
| Compound | Calcium Mobilization (Human CCR1) | Chemotaxis (Human Monocytes) | β-Arrestin Recruitment (Human CCR1) |
| Compound X (Novel) | 4.5 | 15 | 8.2 |
| BX-471 | 5.8[1][3] | - | - |
| CCX354 | - | - (Inhibits THP-1 chemotaxis)[2] | - |
Data for Compound X is hypothetical for illustrative purposes. '-' indicates data not readily available in the public domain.
Mandatory Visualization
CCR1 Signaling Pathway
References
Unraveling the Link: A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of CCR1 Antagonists
A comprehensive analysis of key CCR1 antagonists reveals a complex relationship between in vitro potency and in vivo efficacy, highlighting the critical role of compound-specific properties and experimental context in translating preclinical findings into clinical success. This guide provides a comparative overview of prominent CCR1 inhibitors, detailing their performance in both laboratory and animal models, to aid researchers and drug developers in this challenging therapeutic area.
The C-C chemokine receptor 1 (CCR1) has long been a target of interest for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and multiple myeloma.[1] Antagonists of this receptor are designed to block the downstream signaling pathways that lead to leukocyte migration to inflammatory sites.[1] While numerous CCR1 antagonists have been developed and have shown promising potency in in vitro assays, their translation to in vivo efficacy has been met with mixed results, with several candidates failing in clinical trials.[2][3] This guide delves into the available data for a selection of notable CCR1 antagonists, presenting a side-by-side comparison of their in vitro and in vivo performance, alongside detailed experimental protocols to provide a clear and objective resource for the scientific community.
Comparative Analysis of CCR1 Antagonist Performance
The following table summarizes the in vitro potency and in vivo efficacy data for several well-characterized CCR1 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary significantly between studies.
| Antagonist | In Vitro Potency (IC50/Ki) | In Vivo Efficacy |
| CP-481,715 | Binding (hCCR1): 74 nM (IC50) Ca2+ Mobilization: 71 nM (IC50) Chemotaxis (human monocytes): 55 nM (IC50)[1] | Model: Human CCR1 transgenic mice (CCL3-induced neutrophil infiltration) Dose: 0.2 mg/kg (ED50) Outcome: Inhibition of cell infiltration.[4] Clinical Trial (Rheumatoid Arthritis): Failed to show clinical efficacy.[5] |
| MLN3897 | Chemotaxis (human monocytes): 2 nM (IC50)[2] | Clinical Trial (Rheumatoid Arthritis): No discernible activity at 10 mg once daily, despite high receptor occupancy (>90%).[6] |
| BX-471 | Data not readily available in quantitative format. | Model: Mouse models of pancreatitis, sepsis, and allograft rejection showed beneficial effects.[5] Clinical Trial (Multiple Sclerosis): Failed to show therapeutic efficacy.[5][7] |
| AZD-4818 | Data not readily available in quantitative format. | Clinical Trial (COPD): Inhaled administration was well tolerated but showed no beneficial treatment effect.[8] |
| CCX354 | Binding (human monocytes): 1.5 nM (Ki) Chemotaxis (human monocytes in serum): 25 nM (IC50)[2] | Model: Rat thioglycollate-induced peritonitis Dose: 100 mg/kg Outcome: >90% CCR1 coverage and significant reduction in leukocyte trafficking.[9] Clinical Trial (Rheumatoid Arthritis): Showed a statistically significant ACR20 response at 200 mg once daily.[9] |
| BMS-817399 | Binding (CCR1): 1 nM (IC50) Chemotaxis: 6 nM (IC50)[10] | Clinical Trial (Rheumatoid Arthritis): Did not show statistically significant differences compared to placebo in Phase II trials, despite excellent receptor coverage.[11] |
Visualizing the Molecular and Experimental Landscape
To better understand the context of this research, the following diagrams illustrate the CCR1 signaling pathway and a general workflow for evaluating the correlation between in vitro and in vivo data.
Caption: Simplified diagram of the CCR1 signaling pathway and the point of antagonist intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 4. caymanchem.com [caymanchem.com]
- 5. criver.com [criver.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Method for large scale isolation, culture and cryopreservation of human monocytes suitable for chemotaxis, cellular adhesion assays, macrophage and dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
Knockout vs. Pharmacological Inhibition of CCR1: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the methodologies and outcomes of genetic knockout versus pharmacological inhibition of the C-C chemokine receptor 1 (CCR1).
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target due to its central role in mediating inflammatory responses.[1][2][3] It is a G protein-coupled receptor expressed on various leukocytes, including monocytes, macrophages, and T cells, and is activated by several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[2][4][5][6] This activation triggers a cascade of intracellular signaling events that lead to the migration of these immune cells to sites of inflammation.[6] Consequently, blocking CCR1 function is a promising strategy for treating a range of inflammatory and autoimmune diseases.[1][2][3]
Two primary experimental approaches are employed to investigate and therapeutically target CCR1: genetic knockout (KO) of the Ccr1 gene and pharmacological inhibition using small molecule antagonists. While both methods aim to abrogate CCR1 function, they operate through fundamentally different mechanisms, which can lead to distinct biological outcomes. Understanding these differences is crucial for the accurate interpretation of experimental data and for the translation of preclinical findings into effective therapeutics.
This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in designing studies and interpreting results.
Conceptual Differences: A Fundamental Overview
The choice between using a genetic knockout model and a pharmacological inhibitor carries significant implications for experimental design and interpretation.
-
Genetic Knockout (KO): This approach results in the complete and permanent elimination of the CCR1 protein. This provides a definitive view of the consequences of a total loss of function throughout the organism's development and lifespan. However, this can sometimes lead to compensatory mechanisms or developmental effects that might mask the acute role of the receptor in adult disease processes.
-
Pharmacological Inhibition: This method involves the use of small molecule antagonists that bind to the CCR1 receptor and block its signaling.[7] This approach offers temporal control, allowing for the study of the receptor's role at specific stages of a disease.[8] However, the specificity of small molecules is a critical consideration, as off-target effects can confound results.[8]
The following diagram illustrates the distinct points of intervention for these two methodologies.
Comparative Data Presentation
The following tables summarize quantitative data from studies utilizing either CCR1 knockout mice or pharmacological inhibitors in various disease models.
Table 1: Effects on Inflammatory Cell Infiltration
| Model/Stimulus | Methodology | Cell Type | Observed Effect | Reference |
| Myocardial Infarction | CCR1 Knockout | Leukocytes | Reduced recruitment and adhesion | [9] |
| Renal Ischemia-Reperfusion | CCR1 Knockout | Neutrophils & Macrophages | Reduced infiltration | [4] |
| Cardiac Allograft Rejection | CCR1 Knockout | T cells & Macrophages | Significantly decreased infiltration | [10] |
| Collagen-Induced Arthritis | J-113863 (CCR1 antagonist) | Inflammatory Cells | Dramatically decreased infiltration into joints | [11][12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | J-113863 (this compound) | Th9/Th22 cells | Attenuated severity of clinical scores | [13] |
| Parkinson's Disease Model (MPTP) | BX471 (this compound) | Mast cells, CD4 & CD8 T cells | Reduced infiltration into the CNS | [14] |
Table 2: Pharmacological Profile of Selected CCR1 Antagonists
| Antagonist | Target | IC50 / Ki | Species | Disease Model Application | Reference |
| BX471 | CCR1 | Ki: 1 - 5.5 nM | Human | Multiple Sclerosis, Parkinson's Disease | [14][15] |
| J-113863 | CCR1 | - | Mouse | Collagen-Induced Arthritis, EAE | [11][12][13] |
| AZD-4818 | CCR1 | - | Human, Rat | Chronic Obstructive Pulmonary Disease (COPD) | [7] |
| MLN3897 | CCR1 | - | - | Rheumatoid Arthritis | [15] |
Contrasting Outcomes: A Case Study on Cytokine Production
A notable discrepancy between the two methodologies has been observed in the context of lipopolysaccharide (LPS)-induced inflammation. Surprisingly, CCR1 knockout mice challenged with LPS exhibited higher levels of the pro-inflammatory cytokine TNFα and lower levels of the anti-inflammatory cytokine IL-10 compared to wild-type controls.[11] In contrast, treatment with the this compound J-113863 reduced plasma TNFα levels in LPS-treated mice.[11][12] Further investigation revealed that J-113863 also decreased TNFα in CCR1 null mice, indicating that this particular effect of the compound was independent of CCR1.[11][12]
This example underscores a critical point: while pharmacological inhibitors can be powerful tools, their effects may not always be solely attributable to the intended target. Conversely, the complete absence of a receptor in a knockout model can lead to complex and sometimes counterintuitive systemic responses.
The logical relationship of this finding is depicted in the diagram below.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Generation of CCR1 Knockout Mice
A common method for generating CCR1 knockout mice involves homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is created to disrupt the Ccr1 gene. This often involves replacing a portion of the coding sequence with a neomycin resistance cassette (neo).[9]
-
ES Cell Electroporation: The targeting vector is introduced into ES cells, typically from a 129S4/SvJae-derived cell line, via electroporation.[9]
-
Selection of Targeted Clones: ES cells that have successfully incorporated the targeting vector are selected using neomycin. Correctly targeted clones are confirmed by Southern blot analysis.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).[9]
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female, resulting in the birth of chimeric mice.
-
Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the disrupted allele. Heterozygous offspring are then intercrossed to produce homozygous CCR1 knockout mice.[9]
The following workflow illustrates this process.
In Vitro Cell Migration (Transwell) Assay
This assay is used to assess the ability of CCR1 antagonists to block the migration of cells towards a CCR1 ligand.
-
Cell Preparation: Isolate primary cells (e.g., splenocytes) or use a monocytic cell line (e.g., THP-1) that expresses CCR1.[16]
-
Assay Setup: Use Transwell inserts with a specific pore size (e.g., 3 µm) placed in a 24-well plate.[16]
-
Chemoattractant: Add a CCR1 ligand (e.g., CCL3) or conditioned media containing chemoattractants to the lower chamber.
-
Inhibitor Treatment: Pre-incubate the cells with the this compound at various concentrations or a vehicle control.
-
Cell Seeding: Add the pre-treated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
In Vivo Disease Model: Collagen-Induced Arthritis (CIA)
This is a widely used mouse model of rheumatoid arthritis to test the efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mice (e.g., DBA/1).
-
Booster Immunization: Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Treatment Protocol: Once arthritis is established (typically around day 25-28), begin daily administration of the this compound (e.g., J-113863) or vehicle control via a suitable route (e.g., intraperitoneal).[12]
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of inflammation in each paw based on a scale (e.g., 0-4), with a maximum possible score of 16 per mouse.
-
Histological Analysis: At the end of the study, collect the paws for histological examination to assess joint damage, inflammation, and cartilage/bone erosion.
Conclusion: Choosing the Right Approach
Both genetic knockout and pharmacological inhibition are invaluable tools for dissecting the function of CCR1. The choice of methodology should be guided by the specific research question.
-
CCR1 knockout mice are ideal for studying the lifelong consequences of CCR1 deficiency and for validating the on-target effects of a pharmacological agent. They provide a "clean" system devoid of the target protein, eliminating concerns about incomplete inhibition or off-target effects of a drug. However, developmental compensation can be a confounding factor.
-
Pharmacological inhibitors offer temporal and dose-dependent control, making them suitable for mimicking therapeutic interventions and for studying the role of CCR1 in established disease. They are also essential for bridging preclinical animal studies with human clinical trials. Rigorous characterization of inhibitor specificity is paramount to ensure that the observed effects are indeed mediated by CCR1.
Ultimately, a combined approach often yields the most robust and comprehensive understanding. For instance, demonstrating that a this compound is effective in a wild-type animal but has no effect in a CCR1 knockout animal provides strong evidence for its on-target mechanism of action. By carefully considering the strengths and limitations of each approach, researchers can design more insightful experiments and accelerate the development of novel CCR1-targeted therapies.
References
- 1. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 7. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 032932 - CCR1 KO Strain Details [jax.org]
- 10. JCI - Targeting of the chemokine receptor CCR1 suppresses development of acute and chronic cardiac allograft rejection [jci.org]
- 11. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Findings on CCR1 Receptor in CNS Disorders: A Pathogenic Marker Useful in Controlling Neuroimmune and Neuroinflammatory Mechanisms in Parkinson’s Disease [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a New CCR1 Antagonist: A Comparative Guide to Known Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) is a well-validated target in the development of therapeutics for a range of inflammatory and autoimmune diseases. Its role in mediating the migration of leukocytes to sites of inflammation has led to the development of numerous antagonists, several of which have advanced to clinical trials. This guide provides a comprehensive comparison of a new CCR1 antagonist against these established clinical candidates, offering a framework for its preclinical evaluation. We present a summary of key in vitro performance data, detailed experimental protocols for essential benchmarking assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Clinical CCR1 Antagonists
Direct comparison of antagonists is best achieved by evaluating their performance in standardized in vitro assays. The following table summarizes the reported inhibitory activities of several well-characterized clinical CCR1 antagonists. It is important to note that absolute values may vary between studies due to differences in experimental conditions.
| Compound Name | Company | Assay Type | Ligand/Stimulus | Cell Type/System | Potency (IC50/Ki) |
| BMS-817399 | Bristol Myers Squibb | Radioligand Binding | MIP-1α (CCL3) | CCR1-expressing cells | 1 nM (IC50)[1] |
| Chemotaxis | MIP-1α (CCL3) | Human whole blood | 6 nM (IC50)[1] | ||
| CCX354-C | ChemoCentryx | CD11b Upregulation | CCL3 | Human whole-blood monocytes | 200 nM (IC50) |
| Ligand Internalization | Alexa647-CCL3 | Human whole blood | 130 nM (IC50) | ||
| Chemotaxis | CCL15 | Human monocytes in 100% human serum | 25 nM (IC50) | ||
| MLN3897 | Millennium Pharmaceuticals | Radioligand Binding | 125I-MIP-1α | THP-1 cell membranes | 2.3 nM (Ki) |
| CD11b Upregulation | CCL3 | Human whole-blood monocytes | 210 nM (IC50) | ||
| Ligand Internalization | Alexa647-CCL3 | Human whole blood | 45 nM (IC50) | ||
| Chemotaxis | CCL15 | Human monocytes in 100% human serum | 2 nM (IC50) | ||
| CP-481,715 | Pfizer | CD11b Upregulation | CCL3 | Human whole-blood monocytes | 160 nM (IC50) |
| Chemotaxis | CCL3 | Human monocytes in buffer | 55 nM (IC50) | ||
| BX471 | Berlex/Schering AG | Radioligand Binding | MIP-1α (CCL3) | HEK293 cells expressing human CCR1 | 1 nM (Ki)[2][3] |
| Radioligand Binding | MCP-3 | CCR1-transfected HEK293 cells | 5.5 nM (Ki)[3][4] | ||
| Calcium Mobilization | MIP-1α (CCL3) | HEK293 cells expressing human CCR1 | 5.8 nM (IC50)[2] |
Key Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the characterization of a new this compound. Below are detailed protocols for three essential benchmarking assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a this compound.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or stably transfected with the human CCR1 receptor (e.g., THP-1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [125I]-MIP-1α), and serially diluted concentrations of the test antagonist.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data using a sigmoidal dose-response model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration that occurs upon CCR1 activation.
Objective: To determine the IC50 of a this compound by measuring its effect on ligand-induced intracellular calcium mobilization.
General Protocol:
-
Cell Preparation: Culture CCR1-expressing cells (e.g., THP-1 or HEK293-CCR1) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Add varying concentrations of the this compound to the dye-loaded cells in a microplate and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a CCR1 agonist (e.g., CCL3 or CCL5) to the wells to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant, a key physiological function mediated by CCR1.
Objective: To determine the IC50 of a this compound by measuring its ability to inhibit the migration of CCR1-expressing cells towards a CCR1 ligand.
General Protocol:
-
Cell Preparation: Prepare a suspension of CCR1-expressing cells (e.g., primary human monocytes or THP-1 cells) in an appropriate assay medium.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower compartments. Add the CCR1 chemoattractant (e.g., CCL3 or CCL15) to the lower chamber.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the this compound.
-
Cell Migration: Add the pre-treated cell suspension to the upper chamber and incubate to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound benchmarking, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow.
Caption: CCR1 Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for Benchmarking a New this compound.
References
Reproducibility of Published Findings on CCR1 Antagonist Effects: A Comparative Guide
An objective analysis of the experimental data and methodologies surrounding the efficacy of C-C chemokine receptor type 1 (CCR1) antagonists reveals a landscape of generally consistent preclinical findings, though clinical outcomes have been met with varied success. This guide provides a comparative overview of the reported effects of CCR1 antagonists, detailing the experimental protocols used to assess their activity and presenting the quantitative data to evaluate the reproducibility of these findings.
The antagonism of CCR1, a key receptor in mediating inflammatory responses, has been a significant area of research for the development of new therapies for autoimmune and inflammatory diseases.[1][2] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the pathogenesis of numerous conditions, including rheumatoid arthritis, multiple sclerosis, and multiple myeloma.[3][4][5] Preclinical studies using various antagonists have demonstrated promising results in animal models, yet the translation to clinical efficacy has been challenging, highlighting the importance of scrutinizing the reproducibility of the foundational research.[3][6]
Comparative Efficacy of CCR1 Antagonists in Preclinical Models
A review of the literature indicates that several small molecule CCR1 antagonists have been evaluated in a range of preclinical assays. The most common in vitro assays used to characterize the potency and efficacy of these antagonists are calcium mobilization, chemotaxis, and radioligand binding assays.[7]
Table 1: Comparison of In Vitro Efficacy of CCR1 Antagonists
| Antagonist | Assay Type | Cell Line | Ligand | IC50 (nM) | Supporting Studies |
| CCX354 | Chemotaxis | THP-1 | CCL15 | 1.4 | [8] |
| BX471 | Calcium Flux | Rabbit CCR1 expressing cells | Not Specified | Competitive antagonist | [5] |
| J-113863 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| AZD-4818 | Ligand Binding | Human, rat, mouse, dog cells | CCL3 | Inhibited binding | [9] |
| MLN-3897 | Receptor Internalization | Not Specified | CCL3 | Dose-dependent inhibition | [10] |
| CP-481,715 | Receptor Internalization | Not Specified | CCL3 | No inhibition observed | [10] |
Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the response. A lower IC50 value indicates a higher potency.
The data presented in Table 1 suggests a general consistency in the ability of most tested CCR1 antagonists to inhibit receptor function in vitro. For instance, CCX354 shows potent inhibition of chemotaxis.[8] However, the study on receptor internalization reveals a notable discrepancy, with CP-481,715 failing to block CCL3-mediated receptor internalization, unlike other tested antagonists.[10] This highlights that different antagonists can have varied effects on downstream signaling pathways, a concept known as biased antagonism, which can contribute to apparent irreproducibility between different assays.[11]
In vivo studies have also demonstrated the efficacy of CCR1 antagonists in various animal models of inflammatory diseases. For example, BX471 has been shown to reduce macrophage and T cell infiltration, tubular injury, and interstitial fibrosis in mouse models of kidney disease.[12] Similarly, J-113863 was found to ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, by inhibiting pro-inflammatory mediators.[6]
Table 2: Comparison of In Vivo Efficacy of CCR1 Antagonists
| Antagonist | Animal Model | Disease Model | Key Findings | Supporting Studies |
| BX471 | Mouse | Kidney Disease | Reduced macrophage and T cell infiltrates, reduced tubular injury and interstitial fibrosis. | [12] |
| J-113863 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Inhibited pro-inflammatory mediators and promoted anti-inflammatory mediators. | [6] |
| CCX354-C | Human | Rheumatoid Arthritis | Evidence of clinical activity and a good safety profile. | [13] |
| Met-RANTES | Mouse | Intracerebral Hemorrhage | Improved neurologic function and decreased brain edema. | [14] |
Reproducibility in Clinical Trials
Despite the promising preclinical data, the translation of CCR1 antagonists into successful clinical therapies has been challenging. Several antagonists have entered clinical trials for diseases like rheumatoid arthritis and multiple sclerosis, with mixed results.[3] For example, a clinical trial with BX471 for multiple sclerosis did not show a significant treatment difference for any tested MRI variable.[15] In contrast, a study with CCX354-C in patients with rheumatoid arthritis demonstrated evidence of clinical activity and a good safety profile.[13][16]
The discrepancy between preclinical and clinical results can be attributed to several factors, including differences in pharmacology between species, the complexity of human diseases, and the specific clinical trial design.[6]
Experimental Protocols
To facilitate the reproducibility of the findings discussed, detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay is used to measure the ability of a CCR1 antagonist to block the increase in intracellular calcium following chemokine binding.
-
Cells: A cell line, such as HEK293, stably transfected with the human CCR1 gene is typically used. Co-transfection with a promiscuous Gα protein like Gα16 can enhance the signal.[17]
-
Ligand: Recombinant human CCL3 or CCL5 is used to stimulate the receptor.[17]
-
Procedure:
-
CCR1-expressing cells are seeded in a 96-well plate and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The plate is placed in a fluorescence plate reader.
-
The this compound is added to the wells, followed by a short incubation period.
-
The chemokine ligand is then injected, and the fluorescence intensity is measured in real-time.[17]
-
-
Data Analysis: The change in fluorescence is calculated, and the percentage of inhibition of the calcium response is plotted against the antagonist concentration to determine the IC50 value.[17]
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cells: CCR1-expressing cells, such as the human monocytic cell line THP-1, are used.[18]
-
Procedure:
-
A cell suspension is prepared and pre-incubated with the this compound.
-
A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell plate) is used.
-
The lower chamber is filled with a medium containing a CCR1 agonist (chemoattractant).
-
The cell suspension is added to the upper chamber.
-
The plate is incubated to allow cell migration through the membrane.[18]
-
-
Data Analysis: The number of cells that have migrated to the lower chamber is quantified. The percentage of migrating cells is calculated, and the results are plotted against the antagonist concentration to determine the IC50 value.[18]
Visualizing the Mechanisms
To further understand the processes involved, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for evaluating CCR1 antagonists.
Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for Evaluating this compound Efficacy.
References
- 1. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 as a target for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. CCR1 blockade reduces tumor burden and osteolysis in vivo in a mouse model of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 10. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine receptor this compound CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blockade of chemokine signaling in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Confirming On-Target Activity of CCR1 Antagonists in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 1 (CCR1) has emerged as a critical therapeutic target for a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] This G protein-coupled receptor (GPCR), primarily expressed on the surface of leukocytes such as monocytes, macrophages, and T cells, plays a pivotal role in orchestrating the migration of these immune cells to sites of inflammation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] Consequently, the development of potent and selective CCR1 antagonists is a key focus of drug discovery efforts.
This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of CCR1 antagonists in primary cells. It includes a comparative analysis of commercially available antagonists, detailed experimental protocols for key validation assays, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of CCR1 Antagonists
The selection of an appropriate CCR1 antagonist for research purposes depends on its potency, selectivity, and suitability for the intended cellular assays. The following table summarizes the in vitro potency of several commercially available CCR1 antagonists, providing a baseline for comparison. It is crucial to note that IC50 and Ki values can vary depending on the specific assay conditions, cell type, and ligand used.
| Antagonist | Assay Type | Cell Type/System | Ligand | Potency (IC50/Ki) |
| BX471 | Calcium Mobilization | HEK293 cells expressing human CCR1 | MIP-1α/CCL3 | 5.8 nM (IC50) |
| Chemotaxis | Human monocytes | MIP-1α/RANTES | Effective at 100 nM | |
| CCX354 | Radioligand Binding | Human blood monocytes | [125I]-CCL15 | 1.5 nM (Ki)[3] |
| Chemotaxis | Human blood monocytes | CCL3 | IC50 in the low nM range[3] | |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | 2.3 nM (Ki)[4] |
| Chemotaxis | Human monocytes | CCL15 | 2 nM (IC50)[4] | |
| J-113863 | Radioligand Binding | Human CCR1-expressing cells | [125I]MIP-1α | 0.9 nM (IC50)[5][6][7] |
| Chemotaxis | THP-1 cells | - | Effective at inhibiting migration[5] | |
| CP-481715 | Chemotaxis | Human CCR1 transgenic mice | CCL3 | Effective in vivo |
| This compound 9 | Calcium Flux | Not specified | Not specified | 6.8 nM (IC50)[4] |
| Chemotaxis | THP-1 cells | Not specified | 28 nM (IC50)[8][9] |
Key Experimental Protocols for On-Target Validation
Confirming that a this compound exerts its effect through the intended target is paramount. The following are detailed protocols for three essential in vitro assays to validate the on-target activity of a this compound in primary cells.
Chemotaxis Assay
This functional assay directly assesses the ability of an antagonist to block the primary biological response mediated by CCR1: the directed migration of cells.
Principle: A two-chamber system (e.g., Transwell® plate) is used, separated by a microporous membrane. Primary cells are placed in the upper chamber, and a CCR1 chemokine ligand is placed in the lower chamber to create a chemoattractant gradient. The antagonist's efficacy is measured by its ability to inhibit cell migration through the membrane.
Detailed Protocol (for Primary Human Monocytes):
-
Isolation of Primary Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using negative selection (magnetic-activated cell sorting - MACS) to deplete T cells, B cells, NK cells, and granulocytes.
-
-
Cell Preparation:
-
Resuspend the isolated primary monocytes in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-incubation:
-
In a separate plate, incubate the monocyte suspension with various concentrations of the this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
To the lower wells of a 24-well plate with 5 µm pore size inserts, add 600 µL of chemotaxis buffer containing a CCR1 ligand (e.g., 10 ng/mL CCL3).
-
Include a negative control with buffer alone (no chemoattractant).
-
Carefully place the inserts into the wells.
-
Add 100 µL of the pre-incubated monocyte suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, quantify migration using a fluorescence-based method after labeling cells with a fluorescent dye like Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the inhibition of a key downstream signaling event following CCR1 activation.
Principle: CCR1 is a Gαi-coupled receptor, and its activation by a chemokine ligand leads to the activation of phospholipase C (PLC), which in turn triggers a transient increase in intracellular calcium concentration ([Ca2+]i). This change in [Ca2+]i can be measured using calcium-sensitive fluorescent dyes.
Detailed Protocol (for Primary Human T cells):
-
Isolation of Primary T cells:
-
Isolate PBMCs as described above.
-
Enrich for T cells using a pan-T cell isolation kit (negative selection).
-
-
Dye Loading:
-
Resuspend the isolated T cells in a suitable buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add varying concentrations of the this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Establish a baseline fluorescence reading.
-
Inject a CCR1 ligand (e.g., CCL5 at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage inhibition of the calcium response for each antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Receptor Binding Assay
This assay directly measures the ability of an antagonist to displace a labeled ligand from the CCR1 receptor, confirming direct interaction.
Principle: A radiolabeled or fluorescently labeled CCR1 ligand is incubated with primary cells or cell membranes expressing CCR1. The antagonist's ability to compete with the labeled ligand for binding to the receptor is quantified.
Detailed Protocol (Radioligand Competition Binding Assay using Primary Cell Membranes):
-
Membrane Preparation:
-
Isolate a large number of primary cells (e.g., monocytes or T cells).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) to each well.
-
Add increasing concentrations of the unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR1 ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing Key Pathways and Workflows
Understanding the underlying biological processes and experimental procedures is crucial for successful on-target validation. The following diagrams, generated using Graphviz, provide a visual representation of the CCR1 signaling pathway, a typical experimental workflow, and a logical comparison of antagonist validation methods.
Caption: CCR1 Signaling Cascade.
Caption: On-Target Validation Workflow.
Caption: Antagonist Comparison Framework.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 7. Portico [access.portico.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Landscape of CCR1 Antagonism: A Comparative Guide to Urea-Based Inhibitors
For researchers, scientists, and drug development professionals, the C-C chemokine receptor 1 (CCR1) presents a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The recruitment of leukocytes to sites of inflammation, a process mediated by CCR1 and its chemokine ligands, is a key driver in the pathology of conditions such as rheumatoid arthritis and multiple sclerosis. Among the various chemical scaffolds explored for CCR1 antagonism, urea-based derivatives have emerged as a promising class of inhibitors. This guide provides a comparative analysis of the structural activity relationships (SAR) of urea-based CCR1 antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of Urea-Based CCR1 Antagonists
The development of potent and selective CCR1 antagonists is a key objective in the field. The urea (B33335) moiety serves as a versatile scaffold, allowing for systematic modifications to probe the chemical space and optimize for target affinity and pharmacokinetic properties. The following table summarizes the in vitro activity of a selection of urea-based and other notable CCR1 antagonists.
| Compound ID | Structure | Assay Type | Target | IC50 / Ki (nM) | Reference |
| BX 471 | N-(4-chloro-2-((1r,4r)-4-hydroxytetrahydro-2H-pyran-2-yl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea | Radioligand Binding | Human CCR1 | 1.0 (Ki) | [1] |
| CCX354-C1 | N-(2-chlorophenyl)-N'-(4-((4-(dimethylamino)piperidin-1-yl)methyl)phenyl)urea | Chemotaxis | Human CCR1 | 20 (IC50) | [1] |
| MLN3897 | 1-(4-chlorobenzyl)-4-(4-((1r,4r)-4-hydroxytetrahydro-2H-pyran-2-yl)phenyl)piperidin-4-amine | Radioligand Binding | Human CCR1 | 5.2 (IC50) | [1] |
| CP-481,715 | 2-(4-chlorophenyl)-N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-oxoacetamide | Radioligand Binding | Human CCR1 | 16 (IC50) | [1] |
| AZD-4818 | N-(4-chloro-2-cyanophenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea | Radioligand Binding | Human CCR1 | 2.5 (IC50) | [1] |
Note: This table presents a selection of CCR1 antagonists to provide a comparative landscape. The inclusion of non-urea-based compounds is for benchmarking purposes.
Key Experimental Protocols
The evaluation of CCR1 antagonist potency relies on a variety of in vitro assays. Below are detailed protocols for two fundamental experiments: the chemotaxis assay, which assesses the functional inhibition of cell migration, and the calcium mobilization assay, which measures the blockade of intracellular signaling.
Chemotaxis Assay (Boyden Chamber Method)
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
1. Cell Preparation:
-
Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) expressing CCR1 are cultured to logarithmic phase.
-
Cells are harvested, washed, and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.
2. Compound and Ligand Preparation:
-
Serial dilutions of the urea-based this compound are prepared in the assay medium. A vehicle control (e.g., DMSO) is also prepared.
-
A solution of a CCR1 chemokine ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES), is prepared in the assay medium at a concentration that elicits a submaximal response (typically in the low nanomolar range).
3. Assay Setup:
-
The chemokine ligand solution is added to the lower wells of a Boyden chamber. Assay medium alone is added to negative control wells.
-
The cell suspension is pre-incubated with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
Transwell inserts (typically with a 5 µm pore size) are placed into the wells.
-
The pre-incubated cell suspension is added to the upper chamber of the inserts.
4. Incubation and Quantification:
-
The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Following incubation, non-migrated cells are removed from the upper surface of the insert membrane.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet).
-
The number of migrated cells is quantified by microscopy or by using a plate reader after cell lysis and staining with a fluorescent dye.
5. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization (Flux) Assay
This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
1. Cell Preparation:
-
CCR1-expressing cells (e.g., HEK293 cells stably expressing CCR1 or THP-1 cells) are harvested.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
After loading, cells are washed to remove extracellular dye and resuspended in an appropriate assay buffer.
2. Compound and Agonist Preparation:
-
Serial dilutions of the urea-based this compound are prepared in the assay buffer.
-
A solution of a CCR1 agonist (e.g., CCL3) is prepared at a concentration that gives a maximal or near-maximal response (EC80).
3. Assay Procedure:
-
The dye-loaded cells are dispensed into a 96- or 384-well microplate.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The this compound dilutions or vehicle are added to the wells, and the plate is incubated for a short period (e.g., 15-30 minutes).
-
The CCR1 agonist is then injected into the wells, and the fluorescence intensity is measured in real-time to capture the calcium flux.
4. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is calculated for each well.
-
The percentage of inhibition of the calcium response is determined for each antagonist concentration.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualizing the Mechanism: CCR1 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the CCR1 signaling pathway and a typical workflow for evaluating antagonist potency.
Caption: CCR1 signaling cascade upon chemokine binding.
Caption: Workflow for SAR studies of CCR1 antagonists.
References
A Head-to-Head Battle for Inflammation Control: Small Molecule vs. Antibody-Based CCR1 Antagonists
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and autoimmune disease therapeutics, the C-C chemokine receptor 1 (CCR1) presents a compelling target. The aberrant recruitment of immune cells mediated by CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), is a hallmark of numerous pathologies, including rheumatoid arthritis, multiple sclerosis, and certain cancers. Consequently, the development of CCR1 antagonists has been a focal point of research, leading to two distinct therapeutic modalities: small molecule inhibitors and antibody-based antagonists. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid in the informed selection and development of next-generation CCR1-targeted therapies.
This comprehensive guide delves into the performance of both small molecule and antibody-based CCR1 antagonists, presenting a clear, data-driven overview. We will explore their mechanisms of action, quantitative efficacy, and the experimental protocols crucial for their evaluation.
At a Glance: Small Molecules vs. Antibodies
| Feature | Small Molecule Antagonists | Antibody-Based Antagonists |
| Mechanism of Action | Typically allosteric or competitive inhibitors that bind to the transmembrane domain of the receptor, preventing conformational changes required for signaling. | Bind to the extracellular domains of the receptor, sterically hindering ligand binding or locking the receptor in an inactive state. |
| Molecular Weight | Low (<1000 Da) | High (~150 kDa) |
| Administration | Often orally bioavailable. | Typically administered via injection (intravenous or subcutaneous). |
| Specificity | Can have off-target effects on other receptors. | Generally highly specific for the target receptor. |
| Half-life | Shorter half-life, may require more frequent dosing. | Longer half-life, allowing for less frequent administration. |
| Clinical Development | Several candidates have entered clinical trials, though some have faced challenges with efficacy. | Fewer candidates have reached clinical trials specifically for CCR1, but the modality is well-established for other targets. |
Quantitative Efficacy: A Tale of Two Data Sets
A direct, head-to-head comparison of the potency of small molecule and antibody-based CCR1 antagonists is challenging due to the limited publicly available data for antibody-based therapeutics in functional assays. However, we can compare the available data for representative molecules in each class.
Small Molecule CCR1 Antagonists: A Wealth of Functional Data
Numerous small molecule CCR1 antagonists have been developed and characterized in a variety of in vitro assays. The following table summarizes the potency of some of the most well-studied compounds. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, cell type, and ligand used.
| Compound | Assay Type | Target/Cell Line | Ligand/Stimulus | Potency (nM) |
| BX471 | Radioligand Binding (Ki) | HEK293 cells expressing human CCR1 | ¹²⁵I-MIP-1α | 1.0[1] |
| Calcium Mobilization (IC50) | HEK293 cells expressing human CCR1 | MIP-1α | 5.8[1] | |
| Chemotaxis (IC50) | RPMI 8226 cells | CCL3 | 3[2] | |
| CP-481,715 | Radioligand Binding (Kd) | Human CCR1 | CP-481,715 | 9.2[3][4] |
| Radioligand Displacement (IC50) | CCR1-transfected cells | ¹²⁵I-CCL3 | 74[3][5] | |
| Calcium Mobilization (IC50) | Not specified | CCL3/CCL5 | 71[3][5] | |
| Monocyte Chemotaxis (IC50) | Human Monocytes | CCL3/CCL5 | 55[3][5] | |
| MLN3897 | Radioligand Binding (Ki) | THP-1 cell membranes | ¹²⁵I-MIP-1α | 2.3[6] |
| Chemotaxis (IC50) | Human Monocytes in 100% Human Serum | CCL15 | 2[6][7] | |
| CD11b Upregulation (IC50) | Human Whole-Blood Monocytes | CCL3 | 210[7] | |
| CCX354 | Radioligand Binding (Ki) | Human blood monocytes | ¹²⁵I-CCL15 | 1.5[8] |
| Chemotaxis (IC50) | Human Monocytes in 100% Human Serum | CCL15 | 25[7][8] | |
| CD11b Upregulation (IC50) | Human Whole-Blood Monocytes | CCL3 | 200[7] |
Antibody-Based CCR1 Antagonists: Focus on Binding Affinity
The available data for antibody-based CCR1 antagonists primarily focuses on their binding affinity (Kd), with less information on their functional inhibition in terms of IC50 values.
| Antibody | Type | Target | Assay | Potency (M) |
| C1Mab-6 | Rat anti-mouse monoclonal | Mouse CCR1 | Flow Cytometry | 3.9 x 10⁻⁹ (Kd)[2][6] |
| KM5908 | Mouse anti-human monoclonal (neutralizing) | Human CCR1 | Not specified | Data not publicly available |
| Clone 53504 | Mouse anti-human monoclonal | Human CCR1 | Flow Cytometry | Specificity confirmed, no potency data |
Delving into the Mechanisms: Visualizing the Pathways
To better understand how these antagonists function, it is essential to visualize the CCR1 signaling pathway and the points of inhibition.
Experimental Workflows: A Blueprint for Evaluation
The robust characterization of CCR1 antagonists relies on a series of well-defined experimental protocols. The following diagram outlines a typical workflow for evaluating these compounds.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound to the CCR1 receptor.
Methodology:
-
Cell Preparation: Use cell membranes from a cell line stably expressing human CCR1 (e.g., HEK293 or THP-1).[6]
-
Radioligand: A radiolabeled CCR1 ligand, such as ¹²⁵I-CCL3 or ¹²⁵I-MIP-1α, is used.[3][6]
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled CCR1 ligand.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a CCR1 antagonist to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation: Use a CCR1-expressing cell line (e.g., HEK293-CCR1 or THP-1).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.[3][5][6]
Chemotaxis (Transwell Migration) Assay
Objective: To assess the ability of a this compound to block the directional migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Use primary human monocytes or a monocytic cell line (e.g., THP-1) that expresses CCR1.[9]
-
Assay Setup: Utilize a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Procedure:
-
Add a CCR1 agonist to the lower chamber.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Place the treated cells in the upper chamber.
-
Incubate the chamber to allow for cell migration through the membrane.
-
Quantify the number of migrated cells in the lower chamber using microscopy or a plate reader after staining.
-
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[3][5]
Conclusion: Choosing the Right Tool for the Job
Both small molecule and antibody-based CCR1 antagonists hold promise for the treatment of inflammatory diseases. Small molecules offer the advantage of oral bioavailability and have a more extensive dataset on functional inhibition. However, they may be prone to off-target effects. Antibody-based antagonists provide high specificity and a longer half-life, potentially leading to less frequent dosing and a better safety profile. The current lack of comprehensive public data on the functional potency of anti-CCR1 antibodies makes a direct comparison difficult and highlights an area for future research.
For researchers, the choice between these modalities will depend on the specific application. Small molecules may be more suitable for initial in vitro and in vivo proof-of-concept studies due to their availability and ease of use. For long-term therapeutic development, the high specificity and favorable pharmacokinetic profile of monoclonal antibodies make them a very attractive option, warranting further investigation into their functional antagonistic properties. As more data on antibody-based CCR1 antagonists becomes available, a clearer picture of their comparative efficacy will emerge, paving the way for the development of more effective and safer therapies for a range of debilitating inflammatory conditions.
References
- 1. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-481,715, a potent and selective this compound with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CCR1 Antagonists
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals working with novel compounds like CCR1 antagonists, a thorough understanding and adherence to established disposal protocols are paramount. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of CCR1 antagonists in both solid and solution forms, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding specific hazards, handling requirements, and emergency procedures for the particular CCR1 antagonist in use.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling CCR1 antagonists. This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
A lab coat to protect skin and clothing.[1]
Ventilation: To minimize the risk of inhalation, always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Step-by-Step Disposal Procedures
The correct disposal method for a this compound depends on its physical state (solid or in solution) and must always comply with local and institutional regulations. The following are general guidelines; however, always defer to your institution's specific protocols.
-
Waste Identification: Unused, expired, or contaminated solid this compound is classified as hazardous chemical waste.[3][4]
-
Containerization:
-
Collect the solid waste in a designated, clearly labeled, and chemically compatible hazardous waste container.[3][4] The original container can often be used if it is in good condition.[3]
-
Any materials contaminated with the solid compound, such as weighing paper or contaminated gloves, should also be placed in this container.[4]
-
-
Labeling: The container must be clearly labeled with:
-
Storage:
-
Store the sealed container in a designated satellite accumulation area for hazardous waste.[4][5] This area should be at or near the point of generation.[4][5]
-
Ensure the storage area is well-ventilated and has secondary containment to prevent leaks.[4]
-
Segregate the waste from incompatible materials.[3]
-
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
Solutions containing CCR1 antagonists, often in solvents like Dimethyl Sulfoxide (DMSO), require careful handling.
-
Waste Identification: The solution is considered a hazardous chemical waste stream.[3]
-
Containerization:
-
Collect the waste solution in a designated, leak-proof, and chemically compatible container. Glass or polyethylene (B3416737) containers are generally suitable for DMSO solutions.[3]
-
Never mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
-
Labeling: The container must be clearly labeled with:
-
Storage:
-
Disposal: Contact your institution's EHS office for collection and proper disposal.[3]
Any needles, syringes, or other sharp objects contaminated with a this compound must be disposed of in a puncture-proof sharps container that is clearly labeled as containing chemically contaminated sharps.[4][6]
Quantitative Data for Chemical Waste Handling
While specific disposal limits are dictated by local regulations, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per satellite accumulation area | [5] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [5] |
| Maximum Storage Time | Up to 12 months in a satellite accumulation area, provided accumulation limits are not exceeded. | [5] |
Experimental Protocols: Deactivation
The search for chemical deactivation or neutralization protocols for CCR1 antagonists for disposal purposes did not yield specific procedures. In the context of chemokine receptors, "deactivation" and "desensitization" typically refer to biological processes within a cell, such as receptor phosphorylation and internalization, rather than a chemical method to render the antagonist non-hazardous for disposal.[7][8][9] Therefore, the standard and recommended procedure is to dispose of CCR1 antagonists as hazardous chemical waste without attempting chemical deactivation.
Diagrams and Workflows
The following diagrams illustrate the proper disposal workflows for CCR1 antagonists.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound waste.
Caption: Essential components of a hazardous waste label.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Mechanisms regulating chemokine receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Molecular mechanism of desensitization of the chemokine receptor CCR‐5: receptor signaling and internalization are dissociable from its role as an HIV‐1 co‐receptor | The EMBO Journal [link.springer.com]
Essential Safety and Operational Protocols for Handling CCR1 Antagonists
For researchers, scientists, and drug development professionals, the safe handling of potent small molecule inhibitors, such as CCR1 antagonists, is paramount to ensure personal safety and maintain a sterile research environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Given that many novel CCR1 antagonists may not have a fully characterized hazard profile, they should be treated as potentially hazardous substances. A multi-layered approach to PPE is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various tasks involving CCR1 antagonists.
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - | Provides a baseline of protection against incidental contact and splashes. |
| Handling of Powders/Solids | - Chemical safety goggles or a full-face shield- Chemical-resistant nitrile gloves (double-gloving recommended)- Fully buttoned lab coat | - NIOSH-approved respirator with an appropriate cartridge (if weighing outside a fume hood or if aerosolization is possible) | Minimizes inhalation of fine powders and prevents skin and eye contact.[1] Double-gloving provides an extra layer of protection against contamination. |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant nitrile gloves | - Face shield (when handling larger volumes)- Chemical-resistant apron over lab coat | Protects against splashes of solutions containing the CCR1 antagonist. A face shield offers broader protection for the face. |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves | - Waterproof or chemical-resistant apron | Protects against splashes and direct contact with potentially contaminated surfaces and cleaning agents. |
Operational Plan: Safe Handling and Experimental Protocols
A clear and systematic approach to handling CCR1 antagonists is essential to prevent contamination and ensure accurate experimental outcomes.
Engineering Controls
All procedures involving the solid form of a this compound, such as weighing and preparing stock solutions, must be performed within a certified chemical fume hood to control exposure.[1] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.
Experimental Protocol: Preparation of Stock Solutions
Accurate and safe preparation of stock solutions is fundamental for reproducible experimental results.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated pipettes
-
Sterile, chemical-resistant microcentrifuge tubes or vials
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of the this compound into a tared, sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used if necessary, ensuring the container is sealed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, tightly sealed tubes. For long-term storage, -80°C is recommended for solutions in DMSO.[1] Avoid repeated freeze-thaw cycles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
